molecular formula C8H13NO3 B046149 (3S)-1-acetylpiperidine-3-carboxylic acid CAS No. 111479-21-1

(3S)-1-acetylpiperidine-3-carboxylic acid

Cat. No.: B046149
CAS No.: 111479-21-1
M. Wt: 171.19 g/mol
InChI Key: ODPIDTOGVIDBLN-ZETCQYMHSA-N
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Description

(3S)-1-Acetylpiperidine-3-carboxylic acid (CAS 111479-21-1) is a chiral piperidine-based carboxylic acid with a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . This compound features a piperidine ring, a carboxylic acid functional group, and an acetyl amide, making it a versatile building block in organic synthesis and medicinal chemistry research. The stereogenic center at the 3-position provides a specific three-dimensional structure valuable for creating chiral molecules. Carboxylic acids are key intermediates in synthesizing various derivatives, such as acid chlorides, anhydrides, esters, and amides, through nucleophilic acyl substitution reactions . As a high-purity chiral synthon, this compound is useful for developing pharmaceutical compounds, ligands for catalysis, and other biologically active molecules. Its physicochemical properties include an estimated density of 1.214 g/cm³ and a predicted boiling point of approximately 374°C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3S)-1-acetylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S)-1-acetylpiperidine-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (3S)-1-acetylpiperidine-3-carboxylic acid

Abstract

This compound is a chiral heterocyclic compound of significant interest in pharmaceutical development and asymmetric synthesis. Its piperidine framework is a prevalent motif in numerous bioactive molecules, making a thorough understanding of its physicochemical properties essential for researchers, medicinal chemists, and drug development professionals. This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound (CAS No: 111479-21-1). We present experimentally determined and predicted data, detailed protocols for property characterization, and the rationale behind these analytical methodologies. The guide is structured to deliver not only data but also field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction

Overview of the Compound

This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle.[1] The molecule is characterized by two key functional groups: an acetyl group attached to the piperidine nitrogen (forming a tertiary amide) and a carboxylic acid at the 3-position.[1] The stereocenter at the C-3 position is in the (S)-configuration, a critical feature for its application in stereoselective synthesis and its interaction with biological targets.[1][2]

  • Molecular Formula: C₈H₁₃NO₃[1][2][3][4]

  • Molecular Weight: 171.19 g/mol [1][2][3][4]

  • CAS Number: 111479-21-1[1][3]

  • Synonyms: N-Ac-S-3-Piperidinecarboxylic acid[3]

Significance in Research and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[5] this compound serves as a valuable chiral building block for synthesizing complex bioactive molecules, including potential neuromediator analogues.[1] A precise understanding of its physical properties—such as solubility, acidity (pKa), and thermal stability—is paramount for its effective handling, storage, reaction optimization, and formulation in drug development processes.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. The data presented here are compiled from various sources and provide a foundational understanding of the molecule.

Summary of Physical Properties
PropertyValue / DescriptionSource(s)
Appearance White to off-white or pale yellow crystalline solid/powder.[1][2]
Melting Point 146-148 °C[2]
Boiling Point 374.0 ± 35.0 °C at 760 mmHg (Predicted)[1][6]
Density 1.2 - 1.22 g/cm³[1][2][6]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[2]
pKa 4.25 ± 0.20 (Predicted)[6]
Flash Point 167.5 ± 20.6 °C[1]

Note: Some sources list the melting point for the racemate (CAS 2637-76-5) as 131-132 °C.[6][7] The value presented in the table is specific to the (S)-enantiomer.

Experimental Determination of Physical Properties

This section provides detailed, self-validating protocols for determining the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.

Workflow for Physical Property Characterization

A logical workflow ensures that foundational properties are established before more complex characterizations are undertaken. The purity of the sample, initially assessed by its melting point range, is critical for the accuracy of all subsequent measurements.

G cluster_0 Characterization Workflow A Obtain Sample of This compound B Protocol 1: Melting Point Determination A->B C Assess Purity (Sharp vs. Broad Range) B->C D Protocol 2: Qualitative Solubility Analysis C->D If pure E Protocol 3: pKa Determination D->E F Final Property Profile E->F

Caption: Logical workflow for the experimental characterization of physical properties.

Protocol 1: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a fundamental physical property used to assess the identity and purity of a crystalline solid.[8] A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[9] Impurities tend to depress the melting point and broaden the melting range.[9] This protocol utilizes a standard Melt-Temp or similar apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a small amount of the compound enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. Repeat until 1-2 mm of tightly packed sample is achieved.[10]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Determination: Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements. Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point.[9] This slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow. Repeat the determination with a fresh sample to ensure consistency.

Protocol 2: Qualitative Solubility Analysis

Expertise & Rationale: Solubility tests provide crucial information about the functional groups present in a molecule.[11] As a carboxylic acid, this compound is expected to be a weak acid. Its solubility in water may be limited, but it should react with a base (like NaOH) to form a water-soluble carboxylate salt.[12] Its reaction with a weak base (like NaHCO₃) further confirms its acidic nature through the effervescence of CO₂ gas.[12][13]

Methodology:

  • Setup: Arrange and label four clean test tubes.

  • Sample Addition: Add approximately 25 mg of the compound to each test tube.

  • Solvent Addition & Observation:

    • Test Tube 1 (Water): Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11] Observe if the solid dissolves. Test the resulting solution with pH paper. A pH of 4 or lower suggests a carboxylic acid.[12]

    • Test Tube 2 (5% NaOH): Add 0.75 mL of 5% aqueous NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.

    • Test Tube 3 (5% NaHCO₃): Add 0.75 mL of 5% aqueous NaHCO₃ solution.[14] Observe for both dissolution and the evolution of gas (effervescence), which is a positive test for a carboxylic acid.[12]

    • Test Tube 4 (Organic Solvents): Test solubility in common organic solvents like methanol and DMSO, as these are often used for preparing analytical samples (e.g., for NMR).

  • Recording: Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent. Note any color changes or gas evolution.

Protocol 3: pKa Determination by Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa.[15] The pKa corresponds to the pH at the half-equivalence point of the titration curve, where the concentrations of the acidic form (R-COOH) and its conjugate base (R-COO⁻) are equal.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve.

    • Determine the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

  • Replication: Perform the titration in triplicate to ensure the precision of the result.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides direct evidence of a molecule's chemical structure. The combined data from NMR, IR, and MS create a unique fingerprint for this compound.

Caption: A multi-technique approach to spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

  • Expected Spectrum:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). This signal may not be observed in deuterated solvents like D₂O due to proton exchange.

    • Piperidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets in the range of ~1.5-4.0 ppm. The protons adjacent to the nitrogen will be the most deshielded.

    • Acetyl Protons (-COCH₃): A sharp singlet around 2.1-2.2 ppm, integrating to three protons.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

  • Expected Spectrum:

    • Carboxylic Acid Carbonyl (-COOH): A signal in the range of 175-180 ppm.[1][16]

    • Amide Carbonyl (-N-C=O): A signal around 170 ppm.[1][16]

    • Piperidine Ring Carbons (-CH-, -CH₂-): Signals typically in the range of 20-60 ppm.

    • Acetyl Methyl Carbon (-COCH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is exceptionally useful for identifying functional groups, as specific bonds vibrate (stretch and bend) at characteristic frequencies when they absorb infrared radiation.[17]

  • Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[17] The broadness is due to hydrogen bonding.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[1][17]

    • C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹.[1] This band, often called the "Amide I band," is a hallmark of the N-acetyl group.[16]

    • C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

  • Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated.

    • Positive Ion Mode: A prominent peak at m/z 172.1, corresponding to the protonated molecule [M+H]⁺.[1]

Conclusion

The physical and spectroscopic properties of this compound presented in this guide provide a comprehensive foundation for its use in scientific research and development. The melting point of 146-148 °C serves as a key indicator of purity.[2] Its character as a weak acid, confirmed by its predicted pKa of ~4.25 and its reactivity with bases, governs its solubility and behavior in aqueous media.[6][12] The detailed spectroscopic data (NMR, IR, MS) provide an unambiguous structural fingerprint, confirming the presence of the N-acetyl and carboxylic acid functionalities on the piperidine scaffold.[1] Adherence to the detailed experimental protocols outlined herein will enable researchers to reliably verify the identity, purity, and key physicochemical characteristics of this important chiral building block, facilitating its successful application in the synthesis of novel chemical entities.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • 1-Acetylpiperidine-3-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. Retrieved from [Link]

  • Experiment (1) Determination of Solubility Class. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). WestVaco. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • (s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. Retrieved from [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • (3S)-piperidine-3-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. Retrieved from [Link]

  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • 1-Acetyl-4-piperidinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate. Retrieved from [Link]

Sources

(3S)-1-acetylpiperidine-3-carboxylic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S)-1-Acetylpiperidine-3-carboxylic Acid: Structure, Stereochemistry, and Synthetic Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of (S)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this molecule serves as a crucial stereochemically-defined building block for the synthesis of a wide array of bioactive compounds.[1][2] Its rigid piperidine scaffold, combined with the specific (S)-configuration at the C3 position, provides a fixed spatial arrangement of its functional groups—a carboxylic acid and an N-acetyl moiety—making it an invaluable synthon for constructing complex molecular architectures with high stereochemical fidelity.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's structure, the critical importance of its stereochemistry, validated methods for its synthesis and characterization, and its applications in modern drug discovery.

Molecular Architecture and Physicochemical Properties

Core Chemical Structure

This compound possesses a six-membered piperidine ring. The nitrogen atom at position 1 is functionalized with an acetyl group, forming a tertiary amide. A carboxylic acid group is attached to the carbon at position 3.[3] This substitution pattern creates a chiral center at the C3 carbon.

The presence of both a hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors (the carbonyl oxygens of the acid and the amide) within a conformationally restricted ring system dictates its interaction with biological targets and its behavior in various solvent systems.

cluster_structure Chemical Structure of this compound C1 C C2 C C1->C2 C3 C(S) C2->C3 C4 C C3->C4 COOH_C C C3->COOH_C H_wedge H C3->H_wedge C5 C C4->C5 N1 N C5->N1 N1->C1 Ac_C C N1->Ac_C Ac_O O Ac_C->Ac_O Ac_CH3 CH₃ Ac_C->Ac_CH3 COOH_O1 O COOH_C->COOH_O1 COOH_O2 OH COOH_C->COOH_O2

Caption: 2D structure highlighting the (S)-chiral center at the C3 position.

The Imperative of (3S)-Stereochemistry

In drug development, stereochemistry is paramount as enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The biological activity of nipecotic acid derivatives, for instance, is highly dependent on the absolute configuration at the C3 position.[4] The (3S) configuration of this molecule is essential for its utility as a building block in synthesizing compounds that require a precise three-dimensional arrangement to bind effectively to their target, such as specific G-protein coupled receptors or enzymes.[3] Its counterpart, (3R)-1-acetylpiperidine-3-carboxylic acid, would present its functional groups in a different spatial orientation, leading to altered or nonexistent biological activity. Therefore, ensuring high enantiomeric purity is a critical aspect of its synthesis and application.

Physicochemical Data Summary

The physical and chemical properties of a compound are foundational for its handling, formulation, and application in synthetic protocols.

PropertyValueSource
CAS Number 111479-21-1[3][5]
Molecular Formula C₈H₁₃NO₃[3][5]
Molecular Weight 171.19 g/mol [3][5]
Appearance White to off-white or pale yellow solid[3]
Boiling Point 374.0 ± 35.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 167.5 ± 20.6 °C[3]
SMILES CC(=O)N1CCCCC(=O)O[5]
InChI InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1[3]

Synthesis and Manufacturing

The synthesis of this compound is a straightforward process, provided that the chiral precursor, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), is available in high enantiomeric purity. The primary transformation is the selective N-acetylation of the secondary amine of the piperidine ring.

Retrosynthetic Rationale

The most logical retrosynthetic disconnection is at the N-acetyl bond. This reveals that the immediate precursor is (S)-nipecotic acid. The major challenge in the overall synthesis is not the acetylation step itself, but the enantioselective synthesis or resolution of nipecotic acid. Several patents and publications describe methods for obtaining (S)-nipecotic acid, often through the chiral resolution of a racemic mixture.[6][7]

cluster_workflow Synthetic Workflow Start (S)-Nipecotic Acid (Chiral Precursor) Reaction N-Acetylation Reaction Start->Reaction Reagents Reagents: - Acetic Anhydride - Mild Base (e.g., Triethylamine) - Aprotic Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product (3S)-1-Acetylpiperidine- 3-carboxylic Acid Purification->Product

Caption: High-level workflow for the synthesis from (S)-nipecotic acid.

Experimental Protocol: N-Acetylation of (S)-Nipecotic Acid

This protocol describes a standard laboratory-scale procedure. The choice of an aprotic solvent like Dichloromethane (DCM) is causal; it effectively dissolves the starting material and is unreactive towards the acetylating agent. Triethylamine acts as a mild, non-nucleophilic base to quench the acetic acid byproduct, preventing the formation of a triethylammonium salt with the product and driving the reaction to completion.

  • Preparation : To a stirred solution of (S)-nipecotic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) at 0 °C under an inert atmosphere (e.g., Argon), add triethylamine (1.1 eq).

  • Acetylation : Add acetic anhydride (1.1 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and acidify with 1M HCl to a pH of ~2-3. This step ensures the carboxylic acid is protonated for extraction.

  • Extraction : Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating system that confirms both the chemical identity and the stereochemical integrity of the final compound.

Structural Verification Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming that the desired structure has been obtained.

Analysis MethodExpected Characteristics
¹H NMR Signals for the acetyl methyl protons (singlet, ~2.1-2.2 ppm) and a complex multiplet pattern for the non-equivalent methylene and methine protons of the piperidine ring.[3]
¹³C NMR Resonances for the amide carbonyl (~170 ppm), the carboxylic acid carbonyl (~175-180 ppm), the acetyl methyl carbon, and the distinct carbons of the piperidine ring.[3]
IR Spectroscopy Characteristic C=O stretching vibrations for the carboxylic acid (~1700-1725 cm⁻¹) and the tertiary amide (~1630-1650 cm⁻¹), along with O-H stretching for the acid.[3]
Mass Spectrometry An exact mass measurement confirming the molecular formula C₈H₁₃NO₃. Typically observed as the [M+H]⁺ ion at m/z 172.1.[3]
Stereochemical Integrity Assessment: Chiral HPLC

The most critical analytical test is the determination of enantiomeric excess (e.e.). This is a self-validating protocol as it quantifies the presence of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer.

  • Column Selection : A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating such enantiomers.

  • Method Development : A mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is optimized to achieve baseline separation of the (S) and (R) enantiomers.

  • Sample Analysis : A solution of the synthesized product is injected. The retention times for the (3S) and (3R) enantiomers will differ.

  • Quantification : The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For use as a pharmaceutical building block, an e.e. of >99% is typically required.

Applications in Drug Discovery and Development

The value of this compound lies in its role as a versatile, stereochemically defined intermediate.

cluster_applications Role in Drug Discovery BuildingBlock (3S)-1-Acetylpiperidine- 3-carboxylic Acid Coupling Amide Coupling or Other Transformations BuildingBlock->Coupling ComplexMolecules Complex Chiral Molecules (e.g., Neuromediator Analogues) Coupling->ComplexMolecules TherapeuticTarget Targeting Specific Pathways (e.g., GABAergic System) ComplexMolecules->TherapeuticTarget FinalGoal Lead Compounds for Neurological Disorders TherapeuticTarget->FinalGoal

Caption: Logical progression from chiral building block to therapeutic agent.

  • Scaffold for Bioactive Molecules : The carboxylic acid group serves as a handle for further chemical modifications, most commonly through amide bond formation with various amines to build larger, more complex structures.[3] The N-acetyl group provides steric bulk and modifies the basicity of the piperidine nitrogen compared to its parent, nipecotic acid.

  • GABA Uptake Inhibitor Analogues : Nipecotic acid and its derivatives are well-established as inhibitors of GABA transporters (GATs).[1][8] This molecule is therefore a key starting material for synthesizing novel GAT inhibitors, which are of interest for treating conditions like epilepsy and other neurological disorders.[2][4]

  • Constrained Amino Acid Mimic : The rigid piperidine ring mimics the backbone of certain amino acids, making it a useful component in the design of peptidomimetics and other constrained ligands for various biological targets.

Conclusion

This compound is more than a simple chemical; it is a precision tool for the construction of stereochemically pure pharmaceutical agents. Its value is derived directly from the defined (S)-stereochemistry at its C3 position. A thorough understanding of its structure, coupled with robust synthetic and analytical protocols to ensure its chemical and enantiomeric purity, is essential for its effective application. For researchers in drug discovery, this molecule represents a reliable and versatile building block for developing next-generation therapeutics targeting a range of challenging diseases.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available from: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available from: [Link]

  • 1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available from: [Link]

  • Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. Available from: [Link]

  • CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

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The Unseen Scaffold: A Technical Guide to the Biological Potential of (3S)-1-Acetylpiperidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle

To the seasoned researcher, (3S)-1-acetylpiperidine-3-carboxylic acid may appear as just another chiral building block—a stable, predictable starting material for more ambitious synthetic targets. While its role as a foundational scaffold is undeniable, to dismiss its intrinsic value would be to overlook the elegant convergence of stereochemistry and functionality that makes the piperidine-3-carboxylic acid core a recurring motif in a multitude of biologically active agents. This guide ventures beyond the catalog listing to explore the latent therapeutic potential embedded within this deceptively simple molecule. We will dissect its synthetic origins, illuminate the biological activities of its progeny, and provide actionable protocols to empower researchers in their quest for novel therapeutics. This is not merely a review of existing literature, but a field guide to understanding and exploiting the power of this versatile scaffold.

Section 1: Synthesis and Physicochemical Landscape

The therapeutic efficacy of any chiral drug is inextricably linked to its stereochemical purity. Consequently, the synthesis of this compound is a critical first step that dictates the viability of any subsequent drug discovery campaign. While numerous strategies exist for the synthesis of substituted piperidines, chiral pool synthesis—leveraging naturally occurring enantiopure starting materials—offers a reliable and often more cost-effective route.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 111479-21-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Pale yellow solid or white to off-white powder
Solubility Water-soluble
Chiral Synthesis from L-Glutamic Acid: A Step-by-Step Protocol

The following protocol outlines a robust, multi-step synthesis of a key precursor to this compound, starting from the readily available chiral building block, L-glutamic acid. This pathway ensures the desired (S)-stereochemistry at the C3 position of the piperidine ring.[1]

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of (S)-3-Aminopiperidine Precursor L-Glutamic Acid L-Glutamic Acid Dimethyl Ester (6) Dimethyl Ester (6) L-Glutamic Acid->Dimethyl Ester (6) SOCl₂, MeOH N-Boc Protected Diester (7) N-Boc Protected Diester (7) Dimethyl Ester (6)->N-Boc Protected Diester (7) (Boc)₂O, TEA, DMAP N-Boc Diol (8) N-Boc Diol (8) N-Boc Protected Diester (7)->N-Boc Diol (8) NaBH₄ N-Boc Ditosylate (9) N-Boc Ditosylate (9) N-Boc Diol (8)->N-Boc Ditosylate (9) TsCl, TEA, DMAP N-Boc-3-aminopiperidine derivative (10) N-Boc-3-aminopiperidine derivative (10) N-Boc Ditosylate (9)->N-Boc-3-aminopiperidine derivative (10) Primary Amine (e.g., Cyclohexylamine)

Caption: Synthetic pathway from L-glutamic acid to a protected (S)-3-aminopiperidine derivative.

Experimental Protocol:

  • Step 1: Esterification of L-Glutamic Acid.

    • To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (2.1 equivalents) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure to obtain the dimethyl ester hydrochloride salt in quantitative yield.[1]

  • Step 2: N-Boc Protection.

    • To a stirred solution of the dimethyl ester from Step 1 (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (4 equivalents), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction with distilled water and extract with CH₂Cl₂.

    • Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]

  • Step 3: Reduction to Diol.

    • To a stirred solution of the N-Boc protected diester (1 equivalent) in a suitable solvent (e.g., THF/Methanol), add sodium borohydride (NaBH₄) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and extract with an organic solvent.

    • Dry and concentrate the organic phase to yield the diol.

  • Step 4: Ditosylation.

    • To a stirred solution of the diol (1 equivalent) in CH₂Cl₂ at 0°C, add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 1 hour.

    • Quench with aqueous sodium bicarbonate and extract with CH₂Cl₂.

    • Dry and concentrate the organic phase to yield the ditosylate.

  • Step 5: Cyclization to Piperidine.

    • To a solution of the ditosylate (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a primary amine (e.g., cyclohexylamine, 1.5 equivalents).

    • Stir the reaction at an elevated temperature (e.g., 60-80°C) for 12 hours.

    • After cooling, quench with saturated ammonium chloride and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the N-Boc-3-substituted-aminopiperidine derivative.

  • Step 6: Deprotection and Acetylation (General Protocol).

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ or HCl in dioxane).

    • Following deprotection, the resulting secondary amine can be acetylated. To a solution of the deprotected piperidine derivative (1 equivalent) in a suitable solvent, add acetic anhydride (1.1 equivalents) and a base (e.g., triethylamine or sodium acetate).[2]

    • Stir the reaction at room temperature until completion.

    • Work-up involves quenching with water and extraction with an organic solvent to yield this compound after purification.

Section 2: The Piperidine-3-Carboxylic Acid Scaffold in Drug Discovery

While this compound itself is not a marketed therapeutic, its core structure is a privileged scaffold in medicinal chemistry. Derivatization at the piperidine nitrogen and the carboxylic acid moiety has yielded potent and selective modulators of various biological targets.

Central Nervous System: GABA Uptake Inhibitors

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibitors of GATs can prolong the action of GABA, representing a therapeutic strategy for conditions like epilepsy.

The piperidine-3-carboxylic acid scaffold is a well-established GABA mimetic. A prime example is Tiagabine , an anticonvulsant drug, which is the (R)-enantiomer of a piperidine-3-carboxylic acid derivative.[1] The carboxylic acid group is essential for binding to the GAT-1 transporter, while the lipophilic side chain attached to the piperidine nitrogen enhances blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights for GABA Uptake Inhibitors:

  • The Carboxylic Acid is Crucial: The carboxylate group forms a key ionic interaction with a positively charged residue in the GAT-1 binding site. Its replacement with other functional groups, such as an isoxazol ring, leads to a significant decrease in activity.

  • Stereochemistry Matters: The (R)-enantiomer of Tiagabine is more potent than the (S)-enantiomer, highlighting the importance of the stereocenter at the 3-position of the piperidine ring for optimal interaction with the transporter.

  • Lipophilic Side Chain: A bulky, lipophilic substituent on the piperidine nitrogen is necessary for high-affinity binding and CNS penetration. In Tiagabine, this is a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group.

Diagram of GABA Uptake Inhibition:

G cluster_0 GABAergic Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft GABA Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron GABA Receptor Binding GAT-1 Transporter GAT-1 Transporter Synaptic Cleft->GAT-1 Transporter GABA Reuptake GAT-1 Transporter->Presynaptic Neuron Recycling Piperidine-3-COOH Derivative Piperidine-3-COOH Derivative Piperidine-3-COOH Derivative->GAT-1 Transporter Inhibition

Caption: Mechanism of action of piperidine-3-carboxylic acid-based GABA uptake inhibitors.

Bone Metabolism: Cathepsin K Inhibitors

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins. Inhibition of Cat K is a promising therapeutic strategy for osteoporosis.

Recent studies have identified piperidine-3-carboxamide derivatives as potent Cat K inhibitors.[2] In these molecules, the piperidine ring acts as a central scaffold, with substituents at the 1-position and the carboxamide nitrogen exploring the P1, P2, and P3 pockets of the Cat K active site.

Structure-Activity Relationship (SAR) Insights for Cathepsin K Inhibitors:

  • Amide over Carboxylic Acid: The carboxamide functionality at the 3-position is generally preferred over the carboxylic acid for Cat K inhibition.

  • Substituents on Piperidine Nitrogen: Aromatic sulfonyl groups at the 1-position of the piperidine ring have been shown to be beneficial for activity.

  • Benzylamine Moiety: Introduction of a benzylamine group to the carboxamide nitrogen can enhance interactions with the P3 pocket of the enzyme, leading to increased potency.[2]

Table of Cathepsin K Inhibitory Activities of Piperidine-3-Carboxamide Derivatives:

CompoundR1 (on Sulfonyl)R2 (on Benzylamine)IC₅₀ (µM)
H-1 4-FH0.25
H-9 4-Br2,4-di-F0.08
H-16 3-Cl2,4-di-F0.11
Data adapted from Wang et al., Molecules, 2024.[2]

This data clearly demonstrates that substitutions on both the sulfonyl and benzylamine moieties significantly impact the inhibitory activity against Cathepsin K.

Inflammation: Adhesion Molecule Inhibitors

The recruitment of leukocytes to sites of inflammation is a key process in many diseases and is mediated by the interaction of adhesion molecules on leukocytes and endothelial cells. Derivatives of piperidine carboxylic acid have been investigated as inhibitors of the upregulation of intercellular adhesion molecule-1 (ICAM-1). These compounds have shown oral activity in animal models of inflammation.

Section 3: Experimental Protocols for Derivatization

The versatility of the this compound scaffold lies in the ease of its derivatization. The following are general protocols for common synthetic transformations.

Amide Coupling

Diagram of Amide Coupling Workflow:

G cluster_0 Amide Synthesis This compound This compound Activated Ester Activated Ester This compound->Activated Ester Coupling Agent (e.g., EDC, HATU) Activated EsterPrimary/Secondary Amine Activated EsterPrimary/Secondary Amine Piperidine-3-carboxamide Derivative Piperidine-3-carboxamide Derivative Activated EsterPrimary/Secondary Amine->Piperidine-3-carboxamide Derivative Nucleophilic Acyl Substitution

Caption: General workflow for the synthesis of piperidine-3-carboxamide derivatives.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1.1 equivalents) and an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Ester Formation

Experimental Protocol:

  • For simple alkyl esters, the Fischer esterification can be employed. Dissolve this compound in the corresponding alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the reaction to reflux until completion.

  • Neutralize the reaction mixture, remove the excess alcohol under reduced pressure, and extract the ester.

  • For more complex esters, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base.

Section 4: Future Perspectives and Conclusion

The this compound scaffold, while unassuming in its structure, is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its derivatives have shown remarkable efficacy across a spectrum of therapeutic areas, from neuroscience to immunology and beyond. The future of this scaffold lies in its continued exploration through combinatorial chemistry and fragment-based drug design. The development of novel synthetic methodologies to access diverse derivatives will undoubtedly unveil new biological activities and lead to the next generation of therapeutics. For the drug development professional, this molecule is not just a starting material, but a key to unlocking a vast and promising chemical space.

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An In-Depth Technical Guide to the Putative Mechanism of Action of (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (3S)-1-acetylpiperidine-3-carboxylic acid, a derivative of the well-characterized γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. Based on extensive structure-activity relationship data from analogous compounds, it is hypothesized that this compound functions as an inhibitor of GABA transporters (GATs). This inhibition is predicted to increase the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This guide will delve into the foundational principles of the GABAergic system, the role of GABA transporters, and the inferred molecular interactions of the title compound. Furthermore, we present a suite of detailed, field-proven experimental protocols for the comprehensive evaluation of its mechanism, from initial in vitro binding and uptake assays to in vivo behavioral models. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of GABAergic signaling.

Introduction: The GABAergic System and the Rationale for GABA Reuptake Inhibition

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] GABAergic signaling plays a critical role in regulating neuronal excitability, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neuropathic pain.[2][3] The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs), which are membrane-bound proteins that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1][4]

Inhibition of these transporters presents a compelling therapeutic strategy. By blocking GABA reuptake, the extracellular concentration of GABA is elevated, leading to prolonged activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling.[5] This guide focuses on this compound, a chiral derivative of nipecotic acid. While direct experimental data for this specific compound is limited, its structural similarity to a class of well-studied GAT inhibitors allows for a robust, hypothesis-driven investigation into its mechanism of action.[6][7]

Postulated Mechanism of Action of this compound

The central hypothesis is that this compound acts as a competitive inhibitor of GABA transporters. This assertion is based on the established pharmacology of its parent compound, nipecotic acid, and a wealth of structure-activity relationship (SAR) studies on its derivatives.[5][6][7]

The Piperidine-3-carboxylic Acid Scaffold: A GABA Analogue

The core piperidine-3-carboxylic acid structure of the molecule serves as a GABA mimetic, allowing it to be recognized by the binding site of GABA transporters.[7] The carboxylic acid moiety is crucial for this interaction, likely forming ionic bonds with complementary residues within the transporter's binding pocket.[1]

The Role of N-Acetylation

The introduction of an acetyl group at the 1-position of the piperidine ring (N-acetylation) is a key structural modification. While N-methylation of nipecotic acid did not enhance its potency as a GABA uptake inhibitor, the N-acetyl group in this compound is expected to increase the lipophilicity of the molecule compared to nipecotic acid.[6][8] This increased lipophilicity could potentially improve its ability to cross the blood-brain barrier, a significant limitation of nipecotic acid itself.[8] The acetyl group may also influence the binding affinity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

The Significance of (3S)-Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity. For many nipecotic acid derivatives, the (R)-enantiomer exhibits higher affinity for GAT-1. However, the precise stereochemical preference can be influenced by the nature of the substituent on the nitrogen atom. Therefore, the (3S)-configuration of the title compound may confer a unique selectivity profile for the different GABA transporter subtypes.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound at a GABAergic synapse.

Experimental Approaches for Mechanistic Elucidation

A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound.

In Vitro Assays

These assays are fundamental for determining the binding affinity of the test compound to the different GABA transporter subtypes.

Protocol: Competitive Radioligand Binding Assay for GATs

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: Use a subtype-selective radioligand, for example, [³H]tiagabine for hGAT-1.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known GAT inhibitor (e.g., 10 µM tiagabine).

  • Termination: After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

These functional assays directly measure the ability of the compound to inhibit the transport of GABA into cells.[9][10]

Protocol: [³H]GABA Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing a specific human GAT subtype in 24-well plates.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity in the lysate using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]GABA uptake.

The following diagram outlines the workflow for in vitro characterization:

In_Vitro_Workflow Figure 2: Workflow for In Vitro Mechanistic Studies start Start: Synthesize and Purify This compound binding_assay Radioligand Binding Assay (GAT-1, GAT-2, GAT-3, BGT-1) start->binding_assay uptake_assay [³H]GABA Uptake Assay (GAT-1, GAT-2, GAT-3, BGT-1) start->uptake_assay data_analysis Data Analysis: Determine Ki and IC₅₀ values binding_assay->data_analysis uptake_assay->data_analysis electrophysiology Electrophysiology (Patch-Clamp on Neurons) conclusion Conclusion: Affinity, Potency, and Functional Effect electrophysiology->conclusion data_analysis->electrophysiology

Caption: A streamlined workflow for the in vitro characterization of the title compound.

Electrophysiological Assessment

Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on neuronal activity.

Protocol: Whole-Cell Patch-Clamp Recording

  • Slice Preparation: Prepare acute brain slices from rodents (e.g., hippocampus or cortex).

  • Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).

  • Compound Application: Bath-apply this compound at various concentrations.

  • Measurement: Measure the amplitude and decay kinetics of the evoked IPSCs before and after compound application. An increase in the duration of IPSCs would indicate a potentiation of GABAergic transmission due to reduced GABA reuptake.[11]

In Vivo Models

In vivo studies are essential to assess the therapeutic potential of the compound.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[12]

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room.

  • Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents hypothetical data based on the expected profile of a moderately potent GAT inhibitor.

AssayParameterGAT-1GAT-2GAT-3BGT-1
Radioligand Binding Ki (nM)150>10,000800>10,000
[³H]GABA Uptake IC₅₀ (nM)250>10,0001200>10,000
Electrophysiology IPSC Decay Time Constant (% Increase)45% at 1 µM---
Elevated Plus Maze Open Arm Time (% Increase)60% at 10 mg/kg---

Conclusion

While further empirical validation is required, the available evidence from structurally related compounds strongly suggests that this compound functions as a GABA reuptake inhibitor, likely with some selectivity for the GAT-1 subtype. The N-acetyl group and the (3S)-stereochemistry are predicted to be key determinants of its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive elucidation of its mechanism of action and for assessing its potential as a novel therapeutic agent for CNS disorders.

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  • Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957.[34]

  • Heravi, M. M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 4(106), 61763-61766.
  • Sriram, R., & Sarpong, R. (2018). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Beilstein Journal of Organic Chemistry, 14, 2534-2542.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • Kim, D. K., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][9]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(5), 775-778.

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An In-depth Technical Guide to (3S)-1-acetylpiperidine-3-carboxylic acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S)-1-acetylpiperidine-3-carboxylic acid, a chiral derivative of the piperidine scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and an exploration of its potential biological significance. By examining its structural characteristics and the causality behind its synthetic pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics. The guide emphasizes the importance of stereochemistry in drug design and provides practical, field-proven insights into the handling and application of this versatile building block.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence is attributed to its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for more precise and selective modulation of pharmacological activity. The specific three-dimensional arrangement of substituents on a chiral piperidine ring can profoundly influence a molecule's binding affinity, efficacy, and safety profile.

This compound, also known as N-Ac-S-3-Piperidinecarboxylic acid, is a chiral molecule built upon the piperidine framework.[2] It features an acetyl group on the piperidine nitrogen and a carboxylic acid at the 3-position with S-stereochemistry.[3] This specific configuration makes it a valuable chiral building block in the synthesis of more complex and biologically active molecules. This guide will delve into the critical aspects of this compound, from its historical context to its synthesis and potential applications.

Discovery and Historical Context

The development of synthetic routes to enantiomerically pure nipecotic acid has been a significant area of research, driven by the desire to create selective modulators of GABAergic neurotransmission for the treatment of neurological disorders.[6] The N-acetylation of (S)-nipecotic acid to form this compound can be viewed as a strategic modification to alter the parent molecule's properties, such as its polarity, membrane permeability, and metabolic stability. This type of derivatization is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 111479-21-1[2][3]
Molecular Formula C₈H₁₃NO₃[2][3]
Molecular Weight 171.19 g/mol [2][3]
Appearance White to off-white or pale yellow solid[3]
Boiling Point 374.0 ± 35.0 °C at 760 mmHg[3]
Flash Point 167.5 ± 20.6 °C[3]
Density 1.2 ± 0.1 g/cm³[3]
Solubility Water-soluble[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-stage process that first involves the preparation of its chiral precursor, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), followed by N-acetylation.

Synthesis of (S)-Piperidine-3-carboxylic acid

The enantioselective synthesis of (S)-piperidine-3-carboxylic acid is a critical first step. A notable method involves the chiral resolution of a racemic mixture. A patented method describes the reaction of 3-piperidineformamide or its salt in concentrated hydrochloric acid, which induces hydrolysis and chiral resolution simultaneously, yielding (S)-piperidine-3-carboxylic acid hydrochloride.[7]

Experimental Protocol: Synthesis of (S)-Piperidine-3-carboxylic acid Hydrochloride (Adapted from CN106831540A) [7]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-piperidineformamide hydrochloride and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress via an appropriate analytical method, such as HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid by filtration and wash with a suitable solvent, such as ethanol, to remove impurities.

  • Final Product: The resulting solid is (S)-piperidine-3-carboxylic acid hydrochloride. The free base can be obtained by careful neutralization with a suitable base.

N-Acetylation of (S)-Piperidine-3-carboxylic acid

The final step is the N-acetylation of the chiral precursor. While a specific protocol for the 3-carboxylic acid isomer is not explicitly detailed in the literature, a reliable method can be adapted from the synthesis of the analogous N-acetyl isonipecotic acid (the 4-carboxylic acid isomer).[8] This involves the reaction of the piperidine carboxylic acid with acetic anhydride.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of N-acetyl isonipecotic acid) [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (S)-piperidine-3-carboxylic acid and acetic anhydride.

  • Reaction Conditions: Heat the mixture to reflux for a period of 2 hours. After reflux, allow the reaction to stir at room temperature overnight to ensure complete reaction.

  • Workup: Evaporate the excess acetic anhydride under reduced pressure.

  • Purification: Triturate the resulting residue with diethyl ether to induce solidification. The crude product can then be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Synthesis of (S)-Piperidine-3-carboxylic acid cluster_acetylation N-Acetylation A 3-Piperidineformamide HCl C Reaction & Chiral Resolution A->C B Conc. HCl B->C D (S)-Piperidine-3-carboxylic acid HCl C->D Hydrolysis E (S)-Piperidine-3-carboxylic acid D->E Neutralization G N-Acetylation Reaction E->G F Acetic Anhydride F->G H This compound G->H Reflux

Caption: Synthetic workflow for this compound.

Characterization

The structural integrity and purity of synthesized this compound must be confirmed through various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons, the piperidine ring protons, and the carboxylic acid proton. The specific chemical shifts and coupling constants will be indicative of the (3S) stereochemistry.[3]
¹³C NMR Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperidine ring.[3]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 171.19 g/mol .[3]
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the amide, and C-H stretches of the aliphatic ring.[3]
Chiral HPLC A single major peak when analyzed on a suitable chiral column, confirming the enantiomeric purity of the (3S)-isomer.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented in dedicated studies. However, its structural relationship to (S)-nipecotic acid provides a strong basis for inferring its potential pharmacological relevance.

GABAergic System Modulation

(S)-Nipecotic acid is a known inhibitor of GABA uptake, which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[4] This mechanism is of therapeutic interest for conditions such as epilepsy and anxiety. The N-acetylation of (S)-nipecotic acid may serve as a prodrug strategy. The acetyl group could mask the polar amine, potentially improving the molecule's ability to cross the blood-brain barrier. Once in the central nervous system, the acetyl group could be cleaved by esterases to release the active (S)-nipecotic acid.

Scaffold for Novel Therapeutics

Beyond its potential as a prodrug, this compound is a valuable chiral building block for the synthesis of more complex molecules. The carboxylic acid and the acetylated piperidine ring provide functional handles for further chemical modifications. For instance, derivatives of piperidine-3-carboxylic acid have been explored as potential agents for the treatment of osteoporosis by targeting cathepsin K.[9] The defined stereochemistry of the (3S)-isomer is crucial for achieving specific and high-affinity interactions with biological targets.

Logical Relationship of Potential Biological Activity

Biological_Activity A This compound B Potential Prodrug A->B Hypothesized Role H Chiral Building Block A->H Structural Feature C Blood-Brain Barrier Penetration B->C Increased Lipophilicity D Enzymatic Cleavage (Esterases) C->D In CNS E (S)-Nipecotic Acid (Active Drug) D->E F GABA Uptake Inhibition E->F G Therapeutic Effect (e.g., Anticonvulsant) F->G I Synthesis of Novel Therapeutics H->I J e.g., Anti-osteoporosis Agents I->J

Caption: Potential biological roles and applications of this compound.

Conclusion

This compound is a chiral molecule with significant potential in medicinal chemistry. While its own discovery and biological activity are not yet fully elucidated, its role as a derivative of the important neuromodulator (S)-nipecotic acid and as a versatile chiral building block is clear. The synthetic pathways outlined in this guide provide a practical framework for its preparation, and the exploration of its potential applications opens avenues for the development of novel therapeutics. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of molecules like this compound will undoubtedly increase. Further research into its specific biological properties is warranted and could unveil new therapeutic opportunities.

References

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Solubility Profile of (3S)-1-acetylpiperidine-3-carboxylic acid: A Methodical Approach to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The determination of a compound's solubility is a cornerstone of early-phase drug development and process chemistry. It directly influences bioavailability, formulation strategies, and purification processes.[1] This guide provides a comprehensive framework for characterizing the solubility of (3S)-1-acetylpiperidine-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical synthesis. We will move beyond simple data reporting to explain the underlying physicochemical principles that govern its solubility. This document outlines the authoritative Saturation Shake-Flask method, aligned with United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[2][3] The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible thermodynamic solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a substance is a measure of the molecular mixing between two pure substances at thermodynamic equilibrium.[4] The principle of "like dissolves like" serves as a foundational guideline, where the solubility of a solute is maximized in a solvent with similar polarity.[5] An analysis of the molecular structure of this compound allows for a rational prediction of its solubility behavior.

The molecule possesses distinct regions of varying polarity:

  • Polar Protic Group: The carboxylic acid (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. This functional group is expected to interact favorably with polar protic solvents like water and alcohols.

  • Polar Aprotic Group: The N-acetyl group (-N-C=O) contains a polar amide bond, which can act as a hydrogen bond acceptor. This contributes significantly to the molecule's overall polarity.[6]

  • Non-Polar Region: The piperidine ring, a saturated hydrocarbon heterocycle, constitutes the non-polar backbone of the molecule.

Based on this structure, high solubility is anticipated in polar solvents, particularly those capable of hydrogen bonding.[7] Conversely, solubility is expected to be limited in non-polar solvents like hexane, where the energetic cost of breaking the solute-solute interactions is not compensated by favorable solute-solvent interactions.[6]

The Critical Influence of pH

For ionizable compounds, pH is a dominant factor affecting aqueous solubility.[8][9] The carboxylic acid moiety of this compound will exist predominantly in its neutral, protonated form at low pH. As the pH of the aqueous medium increases beyond the compound's pKa, it will deprotonate to form the highly polar carboxylate anion. This shift to the ionic form dramatically enhances interactions with water molecules, thereby increasing solubility.[5] Therefore, any aqueous solubility determination must be conducted in buffered media at a controlled pH.[10]

cluster_Molecule Molecular Structure & Polarity Molecule This compound Polar1 Carboxylic Acid (-COOH) (H-bond donor/acceptor) Molecule->Polar1 High Polarity Polar2 N-Acetyl Group (H-bond acceptor) Molecule->Polar2 Polar NonPolar Piperidine Ring (Non-polar backbone) Molecule->NonPolar Low Polarity

Caption: Polarity analysis of this compound.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely used method for determining thermodynamic solubility is the Saturation Shake-Flask method.[2] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[11] The following protocol is harmonized with the principles outlined in USP General Chapter <1236> and ICH M9 guidelines.[12][13]

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., Water, pH 1.2, 4.5, 6.8 buffers, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, validated for low analyte binding)

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2-5 mL) of the chosen solvent.[10] The presence of undissolved solid at the end of the experiment is mandatory to ensure equilibrium has been reached.[10][14]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies) and agitation speed (e.g., 300 RPM).[10][15] The system must be allowed to reach thermodynamic equilibrium, which can take from 24 to 72 hours.[10] It is recommended to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.[10]

  • Phase Separation: After equilibration, remove the undissolved solid to analyze the saturated supernatant. This is a critical step where errors can be introduced.[14]

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible, pre-rinsed syringe filter to remove any remaining particulates.[14] Pre-rinsing the filter with the saturated solution helps to saturate any potential binding sites on the filter membrane.[14]

  • Sample Analysis: Immediately dilute the clear, filtered supernatant with a suitable mobile phase to prevent precipitation.[10] Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1][16]

  • pH Verification: For aqueous and buffered solutions, the pH of the saturated solution must be measured at the end of the experiment to ensure it has not shifted significantly.[3][13]

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved analyte due to its specificity and sensitivity.[1][17]

Protocol for HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase).[17] From this stock, create a series of at least five calibration standards through serial dilution to cover the expected concentration range of the solubility samples.[17]

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system. Generate a calibration curve by plotting the peak area response against the known concentration of each standard. The curve should exhibit a high correlation coefficient (R² > 0.999).[17]

  • Sample Injection and Quantification: Inject the diluted, filtered samples from the solubility experiment.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.[17] Adjust this value by the dilution factor to determine the final solubility in the original solvent.

cluster_Workflow Experimental Workflow for Solubility Determination Prep 1. Sample Preparation (Add excess solid to solvent) Equil 2. Equilibration (Shake at constant T for 24-72h) Prep->Equil Separate 3. Phase Separation (Centrifuge & Filter) Equil->Separate Analyze 4. HPLC Analysis (Quantify concentration) Separate->Analyze Data 5. Data Calculation (Determine Solubility in mg/mL or M) Analyze->Data

Caption: Shake-Flask method workflow for equilibrium solubility.

Data Summary and Interpretation

The quantitative solubility data must be presented clearly to allow for easy comparison across different solvent systems. The results should be interpreted in the context of the theoretical principles discussed earlier.

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent ClassSolventPolarity IndexH-BondingSolubility (mg/mL)USP Descriptor[5]
Polar Protic Water (pH 6.8)10.2Donor & Acceptor~2.0[18]Sparingly soluble
Methanol5.1Donor & Acceptor> 30Soluble[19]
Ethanol4.3Donor & Acceptor> 30Soluble
Polar Aprotic DMSO7.2Acceptor> 30Soluble[19]
Acetone5.1Acceptor10 - 30Soluble
Ethyl Acetate4.4Acceptor1 - 10Slightly soluble
Non-Polar Dichloromethane3.1None< 1Very slightly soluble
Hexane0.1None< 0.1Practically insoluble
Note: The presented data is based on available literature and predictive analysis.[18][19] Actual values must be confirmed experimentally.

The data aligns with theoretical expectations. The compound is soluble in polar solvents like methanol, ethanol, and DMSO, which can effectively solvate both the carboxylic acid and amide groups.[19] Its solubility in water is described as "sparingly" or "slightly" soluble, suggesting that while the polar groups promote dissolution, the non-polar piperidine ring limits its overall aqueous solubility at neutral pH.[18][19] As predicted, solubility is very low in non-polar solvents.

cluster_pH Mechanism of pH-Dependent Aqueous Solubility Low_pH Low pH (pH < pKa) Acidic Environment Neutral_Form R-COOH (Neutral, Less Polar) Low_pH->Neutral_Form Favors High_pH High pH (pH > pKa) Basic Environment Ionized_Form R-COO⁻ (Anionic, Highly Polar) High_pH->Ionized_Form Favors Low_Sol Lower Aqueous Solubility Neutral_Form->Low_Sol High_Sol Higher Aqueous Solubility Ionized_Form->High_Sol

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By integrating theoretical structural analysis with the gold-standard Saturation Shake-Flask experimental protocol, researchers can generate accurate and reliable data crucial for informed decision-making in pharmaceutical development. Adherence to these self-validating protocols ensures data integrity and supports regulatory requirements, ultimately accelerating the path from discovery to application.

References

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  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. (n.d.).
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Spectroscopic Data of (3S)-1-Acetylpiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (3S)-1-acetylpiperidine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document offers insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound

This compound, also known as N-acetyl-L-nipecotic acid, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The specific (S)-stereochemistry at the C3 position is crucial for its application as a chiral starting material in the synthesis of complex pharmaceutical agents. Its structure combines a carboxylic acid and a tertiary amide within a saturated heterocyclic ring, presenting a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a set of characteristic signals. Due to the presence of the acetyl group, the piperidine ring exists as a mixture of two rotamers (conformational isomers resulting from restricted rotation around the amide C-N bond). This can lead to a doubling of some peaks or broadened signals at room temperature. The expected chemical shift regions are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletThe chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
Piperidine Ring Protons1.5 - 4.0MultipletsComplex overlapping signals due to diastereotopic protons and restricted rotation.
Acetyl Group (-COCH₃)2.0 - 2.2SingletA sharp, singlet integrating to three protons is a key identifier.[1]
Methine Proton (H-3)2.5 - 3.0MultipletThe proton at the chiral center, coupled to adjacent methylene protons.

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the acetyl group and the carboxylic acid deshields the protons on the piperidine ring, shifting them downfield. The acetyl methyl protons appear as a singlet as they have no adjacent protons to couple with. The complexity of the piperidine ring proton signals arises from both through-bond (J-coupling) and through-space (NOE) interactions, further complicated by the conformational heterogeneity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: A broadband probe on a 100 MHz or higher spectrometer is used.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a good quality spectrum.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction, and referenced to the solvent signal.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Carbonyl (-C OOH)175 - 180The most downfield signal due to the highly deshielding environment.[1]
Amide Carbonyl (-C OCH₃)~170Also significantly downfield, characteristic of an amide carbonyl.[1]
Piperidine Ring Carbons20 - 55A series of peaks corresponding to the five carbons of the piperidine ring.
Acetyl Methyl Carbon (-COC H₃)~22A relatively upfield signal for the methyl carbon.

Expert Insight: The chemical shifts of the piperidine ring carbons can be sensitive to the conformation of the ring and the orientation of the substituents. 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable in definitively assigning each proton and carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and amide functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
2500-3300O-H stretch (Carboxylic Acid)BroadA very broad and characteristic absorption due to hydrogen bonding.
~2940C-H stretch (Aliphatic)MediumFrom the piperidine ring and acetyl methyl group.
1700-1725C=O stretch (Carboxylic Acid)StrongA strong, sharp peak indicating the carboxylic acid carbonyl.[1]
1630-1650C=O stretch (Amide)StrongA strong absorption for the tertiary amide carbonyl.[1]

Authoritative Grounding: The broadness of the O-H stretch is a hallmark of carboxylic acids and is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. The distinct carbonyl stretches for the carboxylic acid and the amide are key diagnostic peaks for confirming the presence of both functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule, which will typically produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Interpretation of the Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . In ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 172.1.[1]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information.

Diagram of a Plausible Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (3S)-1-acetylpiperidine- 3-carboxylic acid Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR FT-IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (ESI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR NMR_Data NMR Spectra (Structure, Conformation) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle. While this guide provides a comprehensive overview based on established spectroscopic principles, it is crucial for researchers to consult primary literature for experimentally obtained spectra and detailed procedural information whenever available to ensure the highest level of scientific rigor.

References

Sources

Unlocking the Therapeutic Potential of (3S)-1-Acetylpiperidine-3-carboxylic Acid: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interactions with biological targets.[2] Within this privileged class of compounds, (3S)-1-acetylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, emerges as a molecule of significant, yet underexplored, therapeutic potential. This guide delineates promising research avenues for this compound, grounded in its structural relationship to known bioactive molecules and the diverse pharmacology of the piperidine-3-carboxylic acid scaffold. We will traverse its well-established role as a modulator of the GABAergic system and venture into novel territories, including its potential as an inhibitor of Cathepsin K in osteoporosis and as a scaffold for the development of new anticancer agents. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to investigate the multifaceted therapeutic applications of this compound.

Core Compound Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting experimental studies.

PropertyValueSource
CAS Number 111479-21-1ChemScene
Molecular Formula C₈H₁₃NO₃ChemScene
Molecular Weight 171.19 g/mol ChemScene
Canonical SMILES CC(=O)N1CCCC(=O)OPubChem
Predicted LogP -0.6Molinspiration
Topological Polar Surface Area (TPSA) 57.61 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene

I. Central Nervous System: Modulating the GABAergic System

The primary and most compelling area of investigation for this compound lies in its structural analogy to (S)-nipecotic acid, a potent inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs). GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and enhancing its synaptic concentration by blocking reuptake is a validated therapeutic strategy for epilepsy and other neurological disorders.

A. Rationale: The Role of N-Acetylation in GAT Inhibition

(S)-Nipecotic acid itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier (BBB).[3] Medicinal chemistry efforts have focused on derivatizing the piperidine nitrogen to increase lipophilicity and improve brain penetration. The N-acetyl group in this compound serves this purpose, transforming the secondary amine of the parent nipecotic acid into a neutral amide. This modification is expected to significantly alter the molecule's pharmacokinetic profile, potentially leading to enhanced CNS exposure. The critical (3S)-stereochemistry is retained, which is known to be essential for potent GAT inhibition. The research hypothesis is that this compound acts as a prodrug of (S)-nipecotic acid or possesses intrinsic activity at GATs, offering a novel approach to GABAergic modulation.

B. Key Research Questions
  • What is the inhibitory potency and selectivity of this compound against the four GAT subtypes (GAT1, GAT2, GAT3, and BGT1)?

  • Does the compound exhibit direct agonist or antagonist activity at GABA receptors (GABA-A and GABA-B)?

  • What are the pharmacokinetic properties of the compound, including its BBB permeability and metabolic stability? Is it deacetylated in vivo to release (S)-nipecotic acid?

  • Can this compound demonstrate efficacy in preclinical models of epilepsy or other CNS disorders like anxiety and neuropathic pain?

C. Experimental Workflow

A logical progression of experiments is crucial to systematically evaluate the potential of this compound as a CNS therapeutic.

GABAA_Workflow cluster_0 In Vitro Characterization cluster_1 In Silico & Mechanistic Studies cluster_2 In Vivo Evaluation in_vitro_assays GAT Inhibition Assays ([3H]-GABA Uptake) docking Molecular Docking (GAT1 Homology Model) in_vitro_assays->docking Provides IC50 data for correlation pk_studies Pharmacokinetic Studies (Rodent Models) in_vitro_assays->pk_studies Informs dose selection receptor_binding GABA Receptor Binding (Radioligand Displacement) adme_assays In Vitro ADME (Caco-2, Microsomal Stability) adme_assays->pk_studies Predicts in vivo behavior docking->in_vitro_assays Rationalizes SAR metabolism_id Metabolite Identification (LC-MS/MS) metabolism_id->pk_studies Identifies active metabolites efficacy_models Preclinical Efficacy Models (e.g., PTZ-induced seizures) pk_studies->efficacy_models Determines exposure-response

Caption: Experimental workflow for CNS-targeted evaluation.
D. Detailed Experimental Protocols

Protocol 1: [³H]-GABA Uptake Inhibition Assay

This protocol determines the potency of this compound in inhibiting GABA uptake by specific transporter subtypes.

  • Cell Culture: Maintain HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate culture medium.

  • Assay Preparation: Seed cells into 96-well plates and grow to confluence. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Prepare serial dilutions of this compound and a positive control (e.g., tiagabine for GAT1) in KRH buffer. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding KRH buffer containing a fixed concentration of [³H]-GABA (e.g., 10 nM) and incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Uptake Termination: Terminate the assay by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification: Lyse the cells with a scintillation cocktail and quantify the amount of [³H]-GABA taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle-treated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Silico Molecular Docking

This protocol predicts the binding mode of this compound to the GAT1 transporter.

  • Receptor Preparation: Obtain a homology model or crystal structure of human GAT1. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Generate a 3D structure of this compound. Assign correct protonation states at physiological pH and perform energy minimization using a suitable force field.

  • Grid Generation: Define the binding site on GAT1 based on the known binding pocket of GABA or other inhibitors. Generate a receptor grid for docking calculations.

  • Docking Simulation: Perform molecular docking using software such as Glide or AutoDock Vina. Generate multiple binding poses and rank them based on their docking scores.

  • Pose Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the receptor. Compare the predicted binding mode with that of known GAT1 inhibitors.

II. Osteoporosis: Targeting Cathepsin K

Beyond the CNS, the piperidine-3-carboxylic acid scaffold has shown promise in seemingly unrelated therapeutic areas. Recent studies have highlighted the potential of piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K (Cat K), a cysteine protease crucial for bone resorption.[4][5] This opens up an exciting, non-obvious research avenue for this compound in the treatment of osteoporosis.

A. Rationale: A Novel Pharmacophore for a Validated Target

Cathepsin K is the primary protease responsible for the degradation of type I collagen in the bone matrix by osteoclasts.[6] Its inhibition represents a validated strategy to reduce bone resorption and treat osteoporosis. While the published Cat K inhibitors are piperidine-3-carboxamides, the core piperidine-3-carboxylic acid moiety is the key pharmacophore that orients the interacting groups within the enzyme's active site. The N-acetyl group of this compound could potentially occupy a hydrophobic pocket within the Cat K active site, and the carboxylic acid could form crucial hydrogen bonds with active site residues. The hypothesis is that the N-acetylpiperidine-3-carboxylic acid scaffold can be a novel starting point for the design of selective Cat K inhibitors.

B. Key Research Questions
  • Does this compound exhibit inhibitory activity against human Cathepsin K in enzymatic assays?

  • What is the mechanism of inhibition (e.g., competitive, non-competitive, reversible, irreversible)?

  • Can molecular modeling elucidate the binding mode of the compound in the Cathepsin K active site and guide the design of more potent analogs?

  • Can derivatives of this compound (e.g., amides) show improved potency and selectivity for Cathepsin K?

C. Experimental Workflow

CatK_Workflow cluster_0 Initial Screening & SAR cluster_1 Cellular & Mechanistic Studies enzymatic_assay Cathepsin K Enzymatic Assay (Fluorogenic Substrate) docking_catk Molecular Docking (Cathepsin K Crystal Structure) enzymatic_assay->docking_catk Provides IC50 data osteoclast_assay Osteoclast Bone Resorption Assay (Pit Formation Assay) enzymatic_assay->osteoclast_assay Confirms cellular activity synthesis_analogs Synthesis of Analogs (e.g., Amide Derivatives) docking_catk->synthesis_analogs Guides analog design synthesis_analogs->enzymatic_assay Evaluate new compounds selectivity_panel Protease Selectivity Panel (e.g., Cathepsins B, L, S) osteoclast_assay->selectivity_panel Assess off-target effects

Caption: Workflow for investigating Cathepsin K inhibition.
D. Detailed Experimental Protocol

Protocol 3: Cathepsin K Inhibition Assay

This protocol measures the ability of the compound to inhibit the enzymatic activity of recombinant human Cathepsin K.

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). Prepare a stock solution of recombinant human Cathepsin K and a fluorogenic substrate (e.g., Z-FR-AMC).

  • Compound Preparation: Prepare serial dilutions of this compound and a known Cat K inhibitor (e.g., odanacatib) in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the compound dilutions, and the Cathepsin K enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation ~380 nm, Emission ~460 nm). The rate of substrate cleavage is proportional to the rate of fluorescence increase.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a suitable dose-response model.

III. Oncology: A Scaffold for Novel Anticancer Agents

The piperidine nucleus is a recurring motif in a multitude of anticancer agents, highlighting its utility in the design of drugs targeting various cancer-related pathways.[3][7] Both natural and synthetic piperidine derivatives have demonstrated activities such as the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. This establishes a rationale for exploring this compound as a novel scaffold in oncology drug discovery.

A. Rationale: Leveraging a Privileged Structure for a New Indication

The versatility of the piperidine scaffold allows it to be decorated with various functional groups to target a wide range of proteins implicated in cancer.[3] For example, piperidine derivatives have been developed as inhibitors of kinases, histone deacetylases (HDACs), and protein-protein interactions. The N-acetyl and carboxylic acid functionalities of this compound provide handles for chemical modification, allowing for the creation of a library of derivatives for screening against cancer cell lines and specific oncology targets. The initial research would focus on broad-spectrum screening to identify potential "hits," followed by target deconvolution and structure-activity relationship (SAR) studies.

B. Key Research Questions
  • Does this compound or its simple derivatives exhibit cytotoxic or anti-proliferative activity against a panel of human cancer cell lines?

  • Can the compound induce cancer cell death through apoptosis or other mechanisms like senescence?

  • What are the potential molecular targets of active compounds?

  • Can SAR studies on a library of derivatives lead to the identification of potent and selective anticancer agents?

C. Experimental Workflow

Oncology_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization cell_panel_screen Cancer Cell Line Panel Screen (e.g., NCI-60) hit_validation Hit Confirmation & Dose-Response cell_panel_screen->hit_validation apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) hit_validation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) hit_validation->cell_cycle_analysis target_id Target Deconvolution (e.g., Affinity Chromatography, Kinase Profiling) apoptosis_assay->target_id cell_cycle_analysis->target_id sar_studies Structure-Activity Relationship (SAR) (Medicinal Chemistry) target_id->sar_studies in_vivo_xenograft In Vivo Xenograft Models sar_studies->in_vivo_xenograft

Caption: Workflow for oncology research.
D. Detailed Experimental Protocol

Protocol 4: Anti-proliferative Assay (MTT/MTS Assay)

This protocol provides a high-throughput method for assessing the effect of the compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

IV. Synthesis and Analytical Characterization

Robust and reproducible methods for the synthesis and analysis of this compound are paramount for any research endeavor.

A. Synthesis Protocol

The synthesis of this compound can be achieved via a straightforward two-step process starting from the commercially available (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid).

Step 1: Synthesis of (S)-Piperidine-3-carboxylic Acid

While commercially available, enantiomerically pure (S)-nipecotic acid can be prepared through various asymmetric synthesis or resolution methods. A common approach involves the chiral resolution of racemic 3-piperidineformamide using a chiral acid, followed by hydrolysis.[3]

Step 2: N-Acetylation of (S)-Piperidine-3-carboxylic Acid

  • Dissolution: Dissolve (S)-piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents). If a non-acidic solvent is used, a base such as triethylamine or pyridine (1.2 equivalents) should be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. If necessary, perform an aqueous workup to remove excess reagents and byproducts. This may involve partitioning between an organic solvent and a mild aqueous acid or base.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield this compound as a solid.

B. Analytical Methods

Protocol 5: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of the final compound is critical.

  • Column: Use a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Instrumentation: Standard HPLC system with a UV detector (monitoring at ~210 nm).

  • Analysis: Inject a solution of the synthesized compound. The two enantiomers, if present, will have different retention times. Calculate the enantiomeric excess (% ee) from the peak areas of the (S) and (R) enantiomers.

Characterization Data:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic peaks for the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.5-3.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), the acetyl methyl carbon (~22 ppm), and the carbons of the piperidine ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak [M+H]⁺ at m/z 172.1 or [M-H]⁻ at m/z 170.1.

Conclusion and Future Directions

This compound stands at the intersection of established pharmacology and novel therapeutic opportunities. While its structural heritage points strongly towards the modulation of the GABAergic system for the treatment of CNS disorders, this guide has illuminated compelling, alternative research paths in osteoporosis and oncology. The N-acetyl group, while seemingly a simple modification, fundamentally alters the physicochemical properties of the parent nipecotic acid, potentially unlocking new biological activities and improved pharmacokinetic profiles.

The successful exploration of these research areas hinges on a systematic and multi-faceted experimental approach, combining in vitro biochemical and cellular assays, in silico modeling, and eventual in vivo validation. The protocols and workflows detailed herein provide a robust framework for such an investigation. As our understanding of the intricate roles of the piperidine scaffold in molecular recognition continues to grow, compounds like this compound offer a fertile ground for the discovery of next-generation therapeutics.

References

  • Yuan, et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Chakraborty, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Lin, C. H., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. [Link]

  • PubMed. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Google Patents. (2019).
  • Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • Manayi, A., et al. (2016). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry. [Link]

  • PubMed. (1985). Clinical pharmacokinetics of N-acetylcysteine. [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of N-Acetylcysteine. [Link]

  • ResearchGate. (2009). Pharmacokinetics of N-acetylcysteine in man. [Link]

  • Taylor & Francis Online. (n.d.). Nipecotic acid – Knowledge and References. [Link]

  • SIELC. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.
  • Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • PubMed. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • IJPER. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]

  • AJPP. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]

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Methodological & Application

Synthesis of (3S)-1-Acetylpiperidine-3-carboxylic Acid: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development.[1] The synthesis commences with racemic nipecotic acid, employing a strategic approach that combines classical chiral resolution with a straightforward N-acetylation. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and offers expert insights into critical process parameters to ensure high yield and enantiomeric purity.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals.[1][2] The introduction of chirality to the piperidine core can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[1] this compound, in particular, serves as a valuable intermediate for the synthesis of a variety of biologically active compounds, including potent and selective inhibitors of enzymes and receptors.[3][4]

The synthetic challenge lies in the efficient and scalable production of the desired (S)-enantiomer in high purity. This guide outlines a robust and reproducible methodology to achieve this, starting from the commercially available and inexpensive racemic nipecotic acid.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from racemic nipecotic acid is elegantly achieved through a two-step process:

  • Chiral Resolution of Racemic Nipecotic Acid: This crucial step isolates the desired (S)-enantiomer from the racemic mixture. Diastereomeric salt crystallization is the chosen method due to its scalability and cost-effectiveness.[5] This technique involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5][6][7]

  • N-Acetylation of (S)-Nipecotic Acid: The enantiomerically pure (S)-nipecotic acid is then subjected to N-acetylation to yield the final target compound. This is a standard transformation, typically achieved using acetic anhydride under basic conditions.[8][9][10][11]

Logical Flow of the Synthetic Pathway:

Synthesis_Workflow Racemic_Nipecotic_Acid Racemic (±)-Nipecotic Acid Chiral_Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Racemic_Nipecotic_Acid->Chiral_Resolution S_Nipecotic_Acid (S)-Nipecotic Acid Chiral_Resolution->S_Nipecotic_Acid N_Acetylation N-Acetylation (Acetic Anhydride) S_Nipecotic_Acid->N_Acetylation Final_Product This compound N_Acetylation->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Chiral Resolution of (±)-Nipecotic Acid

Principle: This protocol utilizes (R)-(-)-Mandelic acid as the chiral resolving agent. The differing solubilities of the resulting diastereomeric salts, (S)-nipecotic acid-(R)-mandelate and (R)-nipecotic acid-(R)-mandelate, in a suitable solvent system allow for the selective crystallization of one diastereomer.[7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(±)-Nipecotic Acid129.1610.0 g77.4
(R)-(-)-Mandelic Acid152.1511.78 g77.4
Ethanol46.07150 mL-
Diethyl Ether74.1250 mL-
2 M Hydrochloric Acid-As needed-
2 M Sodium Hydroxide-As needed-

Procedure:

  • Salt Formation: In a 500 mL Erlenmeyer flask, dissolve (±)-nipecotic acid in 100 mL of absolute ethanol with gentle heating. In a separate beaker, dissolve (R)-(-)-mandelic acid in 50 mL of absolute ethanol.

  • Crystallization: Add the mandelic acid solution to the nipecotic acid solution with continuous stirring. Heat the mixture to a gentle boil to ensure complete dissolution.

  • Cooling and Precipitation: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. To enhance precipitation, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL).

  • Liberation of (S)-Nipecotic Acid: Suspend the collected diastereomeric salt in 100 mL of deionized water. Adjust the pH to approximately 2 with 2 M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL) to remove the mandelic acid.

  • Isolation of (S)-Nipecotic Acid: Adjust the pH of the aqueous layer to the isoelectric point of nipecotic acid (approximately pH 4-5) with 2 M NaOH. The enantiomerically enriched (S)-nipecotic acid will precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Self-Validation: The enantiomeric excess (ee) of the recovered (S)-nipecotic acid should be determined by chiral HPLC analysis.[12][13]

Part 2: N-Acetylation of (S)-Nipecotic Acid

Principle: The secondary amine of (S)-nipecotic acid undergoes nucleophilic acyl substitution with acetic anhydride to form the corresponding N-acetyl derivative. The reaction is typically performed in an aqueous basic medium to neutralize the acetic acid byproduct and facilitate the reaction.[14][15]

Materials:

ReagentMolar Mass ( g/mol )Quantity (based on 5g of (S)-Nipecotic Acid)Moles (mmol)
(S)-Nipecotic Acid129.165.0 g38.7
Acetic Anhydride102.094.34 mL (4.7 g)46.4
Sodium Bicarbonate (NaHCO₃)84.016.5 g77.4
Deionized Water18.0250 mL-
2 M Hydrochloric Acid-As needed-
Ethyl Acetate88.11100 mL-

Procedure:

  • Dissolution: Dissolve (S)-nipecotic acid in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the solution in an ice bath and slowly add sodium bicarbonate in portions to avoid excessive frothing.

  • Acetylation: While maintaining the temperature at 0-5 °C, add acetic anhydride dropwise to the stirred solution over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2 M HCl.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.[11]

Process Visualization:

Acetylation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve (S)-Nipecotic Acid in Water Cool Cool to 0-5 °C Dissolve->Cool Basify Add NaHCO₃ Cool->Basify Add_Ac2O Add Acetic Anhydride Dropwise Basify->Add_Ac2O Stir Stir at RT for 2-3h Add_Ac2O->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Evaporate Dry & Evaporate Extract->Dry_Evaporate Recrystallize Recrystallize Dry_Evaporate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Step-by-step N-acetylation protocol.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Peaks corresponding to the acetyl protons, piperidine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (acetyl and carboxylic acid), and the carbons of the piperidine ring.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (171.19 g/mol ).
Chiral HPLC A single major peak corresponding to the (S)-enantiomer, confirming high enantiomeric purity.
Melting Point A sharp melting point consistent with the literature value.

Trustworthiness & Field-Proven Insights

  • Causality in Chiral Resolution: The choice of (R)-(-)-mandelic acid is deliberate. Its rigid aromatic structure often leads to well-defined crystalline lattices with the amine-containing nipecotic acid, enhancing the difference in solubility between the diastereomeric salts. The efficiency of the resolution is highly dependent on the solvent system and the rate of cooling; slow cooling is paramount for obtaining crystals of high diastereomeric purity.

  • Self-Validating Protocol: The N-acetylation step serves as an internal validation point. The reaction should proceed cleanly with minimal side products. Any significant impurities detected by TLC or NMR after this step may indicate incomplete resolution in the prior stage.

  • Troubleshooting:

    • Poor Resolution: If the chiral resolution yields a product with low enantiomeric excess, consider using a different resolving agent (e.g., tartaric acid derivatives) or exploring alternative solvent systems.[6]

    • Low Acetylation Yield: Ensure the pH is maintained in the basic range during the addition of acetic anhydride to prevent protonation of the amine, which would render it non-nucleophilic.

References

  • Chiral separation of nipecotic acid amides. Journal of Chromatography A. [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc. [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. Chemical and Pharmaceutical Bulletin. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. The RNA Society. [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Medicinal Chemistry Research. [Link]

  • Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][8][10][12]oxadiazol-4-yl) derivatives. PubMed. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. [Link]

  • 1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • A kind of preparation method of (S)-nipecotic acid.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

Sources

enantioselective synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (3S)-1-Acetylpiperidine-3-carboxylic Acid

Introduction

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] Specifically, this compound, a derivative of nipecotic acid, represents a crucial chiral building block for the synthesis of more complex molecules, including potential therapeutics targeting the central nervous system.[4][5][6] Nipecotic acid and its derivatives are known as GABA uptake inhibitors, playing a role in modulating neurotransmission, which makes them relevant in the study of neurological disorders like epilepsy and Alzheimer's disease.[4][5][6]

The precise control of stereochemistry at the C3 position is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.[3][7] Consequently, the development of robust and efficient methods for the enantioselective synthesis of the (S)-enantiomer of 1-acetylpiperidine-3-carboxylic acid is of significant interest to researchers in drug discovery and development.

This document provides an in-depth guide to proven strategies for synthesizing this target molecule with high enantiopurity. We will explore methodologies ranging from catalytic asymmetric hydrogenation to enzymatic resolution, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a chiral molecule like this compound requires a strategy that can effectively introduce and control a stereocenter. Three principal and highly effective strategies are outlined below. The choice of strategy often depends on factors such as available starting materials, scalability, cost, and the desired level of enantiomeric excess (e.e.).

G cluster_0 Synthetic Strategies cluster_1 Methodologies A Prochiral Precursors (e.g., Pyridinium Salts) M1 Catalytic Asymmetric Hydrogenation A->M1 B Racemic Intermediates (e.g., rac-Piperidine Esters) M2 Enzymatic Kinetic Resolution (EKR) B->M2 C Chiral Pool Starting Materials (e.g., L-Glutamic Acid) M3 Chiral Pool Synthesis C->M3 Target (3S)-1-acetylpiperidine- 3-carboxylic acid M1->Target M2->Target M3->Target caption Figure 1. Major synthetic routes to the target molecule.

Caption: Figure 1. Major synthetic routes to the target molecule.

Strategy 1: Catalytic Asymmetric Hydrogenation

This is one of the most powerful and atom-economical methods for creating stereocenters. The core principle involves the hydrogenation of a prochiral unsaturated precursor, such as a pyridine or dihydropyridine derivative, using a chiral transition metal catalyst. The catalyst, typically composed of a metal like rhodium or palladium and a chiral ligand, creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond preferentially, resulting in one enantiomer in excess.

Causality and Mechanistic Insight: Rhodium-catalyzed transfer hydrogenation of pyridinium salts has emerged as a particularly effective method for synthesizing chiral piperidines.[1][8] The pyridinium salt is activated towards reduction, and a chiral catalyst, often a Rh(III) complex, facilitates the transfer of hydrogen from a source like formic acid. The enantioselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligand coordinated to the rhodium center.

Protocol 1: Asymmetric Transfer Hydrogenation of an N-Benzyl-3-carboxypyridinium Salt

This protocol uses a temporary N-benzyl group for activation, which is later replaced by the desired acetyl group.

G Start Nicotinic Acid Step1 N-Benzylation (BnBr, Base) Start->Step1 Intermediate1 N-Benzyl-3-carboxypyridinium bromide Step1->Intermediate1 Step2 Asymmetric Transfer Hydrogenation ([RhCp*Cl2]2, Chiral Ligand, HCOOH/NEt3) Intermediate1->Step2 Intermediate2 (3S)-1-Benzylpiperidine- 3-carboxylic acid Step2->Intermediate2 Step3 Debenzylation (H2, Pd/C) then Acetylation (Ac2O) Intermediate2->Step3 End (3S)-1-Acetylpiperidine- 3-carboxylic acid Step3->End caption Workflow for Asymmetric Hydrogenation.

Caption: Workflow for Asymmetric Hydrogenation.

Step 1: Synthesis of N-Benzyl-3-carboxypyridinium bromide

  • To a solution of nicotinic acid (1 eq.) in acetonitrile, add benzyl bromide (1.1 eq.).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.

Step 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

  • In a reaction vessel purged with nitrogen, combine the N-benzyl-3-carboxypyridinium bromide (1 eq.), [RhCp*Cl₂]₂ (0.5-1 mol%), and a suitable chiral ligand (e.g., a chiral diamine or phosphine ligand, 1-2 mol%).

  • Add a degassed mixture of formic acid and triethylamine (e.g., 5:2 azeotrope) as the hydrogen source and solvent.

  • Stir the reaction at 40 °C for 18-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Step 3: Deprotection and Acetylation

  • Dissolve the crude (3S)-1-benzylpiperidine-3-carboxylic acid in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete.

  • Filter the catalyst through Celite and concentrate the filtrate.

  • To the resulting crude (S)-piperidine-3-carboxylic acid (nipecotic acid), add acetic anhydride (1.5 eq.) and a base such as triethylamine (2 eq.) in dichloromethane.

  • Stir at room temperature for 4 hours.

  • Perform an aqueous work-up and purify by column chromatography or recrystallization to obtain the final product.

ParameterCondition/Value
Catalyst Loading 0.5 - 1.0 mol% [Rh]
Hydrogen Source HCOOH / NEt₃
Temperature 40 °C
Typical Yield 65-85% (over 2 steps)
Typical e.e. >95%

Strategy 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[9] For a racemic ester, a lipase can selectively hydrolyze one enantiomer to its carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester are easily separable due to their different chemical properties.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective at catalyzing the hydrolysis or acylation of a wide range of substrates.[9][10] In the presence of a racemic mixture of 1-acetylpiperidine-3-carboxylic acid methyl ester, the enzyme's chiral active site will preferentially bind and hydrolyze the (R)-enantiomer, as it fits more favorably. This leaves the desired (S)-enantiomer untouched, allowing for its isolation in high enantiomeric purity.[10][11]

Protocol 2: Lipase-Catalyzed Resolution of rac-1-Acetylpiperidine-3-carboxylic acid methyl ester

This protocol first prepares the racemic ester, which is then subjected to enzymatic resolution.

G Start rac-1-Acetylpiperidine- 3-carboxylic acid Step1 Esterification (MeOH, H+) Start->Step1 Intermediate1 rac-Methyl Ester Step1->Intermediate1 Step2 Enzymatic Hydrolysis (Lipase, Buffer) Intermediate1->Step2 Mixture (S)-Methyl Ester + (R)-Carboxylic Acid Step2->Mixture Step3 Separation (Acid/Base Extraction) Mixture->Step3 Intermediate2 (3S)-Methyl Ester Step3->Intermediate2 Step4 Hydrolysis (aq. LiOH or HCl) Intermediate2->Step4 End (3S)-1-Acetylpiperidine- 3-carboxylic acid Step4->End caption Workflow for Enzymatic Kinetic Resolution.

Caption: Workflow for Enzymatic Kinetic Resolution.

Step 1: Synthesis of rac-1-Acetylpiperidine-3-carboxylic acid methyl ester

  • Suspend racemic 1-acetylpiperidine-3-carboxylic acid (1 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid or use thionyl chloride dropwise at 0 °C.

  • Heat the mixture to reflux for 6 hours.

  • Cool and neutralize the reaction carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the racemic methyl ester.

Step 2: Enzymatic Kinetic Resolution

  • Prepare a phosphate buffer solution (pH 7.0).

  • Disperse the racemic methyl ester in the buffer.

  • Add an immobilized lipase, such as Novozym 435 (immobilized CALB), to the mixture (e.g., 20 wt% of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of the remaining ester.

  • Filter off the immobilized enzyme (which can often be washed and reused).

Step 3: Separation of Enantiomers

  • Acidify the filtrate to pH ~2 with 1M HCl.

  • Extract the mixture with an organic solvent like ethyl acetate. The organic layer will contain the unreacted (S)-ester, while the (R)-acid will remain in the aqueous layer as the protonated species (or can be extracted at a different pH).

  • For a more efficient separation, first extract the unreacted (S)-ester at neutral pH. Then, acidify the aqueous layer and extract the (R)-acid.

  • Wash, dry, and concentrate the organic layer containing the (S)-ester.

Step 4: Hydrolysis to the Final Product

  • Dissolve the enantiomerically enriched (S)-methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract with ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield this compound.

ParameterCondition/Value
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)
Solvent Phosphate Buffer / Biphasic System
Temperature 30 - 40 °C
Target Conversion ~50%
Typical e.e. >99% (for the unreacted ester)

Strategy 3: Chiral Pool Synthesis

This approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-glutamic acid is an excellent starting point for synthesizing 3-substituted piperidines as it possesses the required carbon skeleton and a pre-existing stereocenter.

Causality and Mechanistic Insight: The synthesis involves a series of stereoretentive or stereoinvertive reactions to transform the chiral starting material into the target molecule. Key steps typically include reduction of carboxylic acid groups to alcohols, conversion of alcohols to leaving groups (like tosylates), and a final intramolecular cyclization with an amine to form the piperidine ring. The chirality from the L-glutamic acid is transferred through the synthetic sequence to the final product.

Protocol 3: Synthesis from L-Glutamic Acid

Step 1: Protection and Reduction

  • Protect the amino group of L-glutamic acid with a Boc group ((Boc)₂O, base) and esterify both carboxylic acids (e.g., using SOCl₂ in methanol).

  • Selectively reduce the two ester groups to alcohols using a reducing agent like NaBH₄ in a suitable solvent to form the corresponding diol.

Step 2: Tosylation

  • Convert the diol into a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine and a catalytic amount of DMAP. This transforms the hydroxyl groups into excellent leaving groups for the subsequent cyclization.

Step 3: Cyclization and Final Modification

  • The ditosylate intermediate can be cyclized to form the piperidine ring. For the N-acetyl group, this is more complex. A more direct route would involve initial protection of the amine, cyclization, and then acetylation.

  • A modified route involves converting the protected amino-diol into a different intermediate that facilitates cyclization to the piperidine.

  • After forming the (S)-piperidine-3-carboxylic acid derivative (via a multi-step transformation not detailed here but starting from the chiral diol), the final N-acetylation can be performed as described in Strategy 1, Step 3.

Note: The chiral pool synthesis is often longer and more complex than catalytic or enzymatic methods but provides a reliable route to high enantiopurity from a cheap chiral source.

Conclusion

The can be achieved through several robust and high-yielding strategies.

  • Catalytic Asymmetric Hydrogenation offers an elegant and atom-efficient route from prochiral precursors, ideal for industrial-scale synthesis.

  • Enzymatic Kinetic Resolution provides an environmentally friendly method that reliably delivers products with exceptionally high enantiomeric purity.

  • Chiral Pool Synthesis offers a classic and dependable, albeit often longer, pathway by leveraging the inherent chirality of natural products.

The selection of the optimal method will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired final purity of the chiral building block.

References

  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. Google AI Search Result.
  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors | Request PDF.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary.
  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Enzymatic resolution process.
  • A Sustainable Green Enzymatic Method for Amide Bond Form

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laboratory scale synthesis protocol for (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of (3S)-1-acetylpiperidine-3-carboxylic Acid

Abstract

This compound, also known as (S)-N-acetylnipecotic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive guide for its laboratory-scale synthesis, targeting researchers and scientists in organic and medicinal chemistry. The protocol is presented as a robust two-step process commencing with the synthesis of the precursor, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), followed by a direct N-acetylation. This guide emphasizes the rationale behind procedural choices, detailed step-by-step instructions, characterization methods, and critical safety considerations to ensure a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, chiral 3-substituted piperidines are crucial components of molecules like the anticonvulsant drug Tiagabine and the antipsychotic agent Preclamol.[1][2] The target molecule, this compound, provides a synthetically versatile platform for further elaboration in drug discovery programs.

The synthetic approach detailed herein is designed for clarity, reliability, and scalability at the laboratory level. It is bifurcated into two primary stages:

  • Preparation of (S)-Piperidine-3-carboxylic Acid ((S)-Nipecotic Acid): The foundational step involves the synthesis of the chiral piperidine core. While numerous methods exist, including asymmetric synthesis from chiral pools like L-glutamic acid or enantioselective catalysis, a common and well-documented industrial route is the catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid).[1] This method typically yields racemic nipecotic acid, which can then be resolved into its constituent enantiomers. For the purposes of this guide, we will describe the hydrogenation to the racemate and conceptually address the resolution, assuming the optically pure (S)-enantiomer is taken forward.

  • N-Acetylation of (S)-Piperidine-3-carboxylic Acid: The final step is the selective acetylation of the secondary amine of the piperidine ring. This is a standard and high-yielding transformation accomplished using acetic anhydride. The reaction is generally clean, with the carboxylic acid moiety remaining inert under the chosen conditions.

This two-stage strategy allows for modularity, where either a commercially sourced or previously synthesized batch of (S)-nipecotic acid can be utilized for the final acetylation step.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Final Product Synthesis start Pyridine-3-carboxylic Acid (Nicotinic Acid) step1 Catalytic Hydrogenation start->step1 intermediate (S)-Piperidine-3-carboxylic Acid ((S)-Nipecotic Acid) (Obtained via resolution of racemate) step1->intermediate step2 N-Acetylation intermediate->step2 product This compound step2->product

Caption: Conceptual mechanism for N-acetylation.

Experimental Protocol: N-Acetylation

Table 2: Materials and Reagents for N-Acetylation

Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
(S)-Piperidine-3-carboxylic acidC₆H₁₁NO₂129.166.46 g0.05Starting material
Acetic AnhydrideC₄H₆O₃102.097.65 g (7.1 mL)0.075Acetylating agent (1.5 eq)
Glacial Acetic AcidCH₃COOH60.0550 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-For precipitation

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-piperidine-3-carboxylic acid (6.46 g, 0.05 mol) in glacial acetic acid (50 mL).

  • Reagent Addition: Slowly add acetic anhydride (7.1 mL, 0.075 mol) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring. The solids should dissolve as the reaction proceeds. Maintain the temperature for 2-3 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath.

  • Isolation: Slowly add diethyl ether to the cooled solution with stirring until a white precipitate forms and no further precipitation is observed.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual acetic acid and unreacted acetic anhydride.

  • Drying: Dry the product under vacuum to yield this compound as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

Table 3: Physical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₈H₁₃NO₃ [3]
Molecular Weight 171.19 g/mol [3]
Appearance White to off-white solid
Purity (by HPLC) ≥98% [3]
¹H NMR Consistent with the structure. Expect characteristic peaks for the acetyl methyl group (~2.1 ppm) and piperidine ring protons.
¹³C NMR Consistent with the structure. Expect peaks for the acetyl carbonyl (~170 ppm), carboxylic acid carbonyl (~175 ppm), and acetyl methyl (~22 ppm).
Mass Spectrometry [M+H]⁺ = 172.09

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive. Avoid inhalation, ingestion, and skin contact. [4][5]* Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Handle with care.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The catalyst (Rhodium on Alumina) may be pyrophoric upon exposure to air after the reaction; quench carefully.

  • Solvents: Diethyl ether is extremely flammable. Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated hood.

Consult the Safety Data Sheets (SDS) for all chemicals before use. [4][6]

References

  • CN106831540A - A kind of preparation method of (S)-nipecotic acid. Google Patents. Link

  • Yadav, J. S., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Link

  • PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Link

  • This compound. ChemScene. Link

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Link

  • 1-Acetylpiperidine-3-carboxylic acid - Introduction. ChemBK. Link

  • Iwasaki, H., et al. Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan. Link

  • Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

  • SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. Fisher Scientific. Link

  • Freifelder, M. Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. US Patent 3,159,639. Link

  • CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents. Link

  • Guryanov, I., et al. A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. Link

  • Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Link

  • SAFETY DATA SHEET - 1-Acetylpiperidine-4-carboxylic acid. Thermo Fisher Scientific. Link

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents. Link

  • Hara, K., et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. Link

  • N-Terminus Acetylation Protocol. CDN. Link

  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. Link

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Link

  • Safety Data Sheet: Piperidine. Carl ROTH. Link

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Mastering the Purification of (3S)-1-Acetylpiperidine-3-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of chiral intermediates like (3S)-1-acetylpiperidine-3-carboxylic acid is paramount. This valuable building block, integral to the synthesis of various pharmaceutical agents, demands exacting purification to ensure the efficacy, safety, and reproducibility of downstream applications. This guide provides a detailed exploration of robust purification methodologies, grounded in chemical principles and tailored to the specific properties of this compound. We will delve into the "why" behind each step, empowering you to adapt and troubleshoot these protocols effectively.

Understanding the Molecule: Key Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the target molecule's characteristics is essential. This compound is a chiral piperidine derivative with the following key properties:

PropertyValueSource(s)
CAS Number 111479-21-1[1][2]
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1][3]
Appearance White to off-white or pale yellow crystalline powder/solid.[1][3][1][3]
Solubility Soluble in DMSO and methanol; slightly soluble in water (approx. 2 g/L).[3][4][3][4]
Melting Point 146-148°C (Note: some sources report as unavailable).[3][3]

The presence of both a carboxylic acid and a tertiary amide functional group dictates its behavior in different solvent systems and pH environments. This dual functionality is the cornerstone upon which our purification strategies are built.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities at varying temperatures. The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[5]

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is particularly effective for removing non-polar impurities. The use of a solvent/anti-solvent system provides fine control over the crystallization process.

Rationale: Isopropanol is a good solvent for this compound at elevated temperatures. Water, in which the compound is only slightly soluble, acts as an anti-solvent. By carefully adding water to a hot isopropanol solution, the solubility of the target compound is gradually reduced, promoting the formation of pure crystals upon cooling.

Step-by-Step Protocol:

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-7 mL of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling, as this can lead to solvent loss and premature crystallization.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated solution, which is key to forming pure crystals.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[5] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 isopropanol/water solution to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Strategy 2: Acid-Base Extraction

This classic liquid-liquid extraction technique exploits the acidic nature of the carboxylic acid group. By manipulating the pH of an aqueous solution, the compound can be selectively moved between aqueous and organic phases, leaving behind neutral and basic impurities.[6]

Protocol 2: Selective pH-driven Extraction

Rationale: this compound, being a carboxylic acid, will be deprotonated to its highly water-soluble carboxylate salt form in a basic aqueous solution. Neutral organic impurities will remain in the organic phase and can be separated. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, making the compound less water-soluble and allowing its extraction back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approx. 10-15 mL per gram of crude material).

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated (3S)-1-acetylpiperidine-3-carboxylate will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate or become less soluble.

  • Back-Extraction: Add fresh ethyl acetate to the acidified aqueous solution and shake vigorously. The protonated, neutral this compound will now be extracted into the organic layer.

  • Separation and Drying: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Purification Strategy 3: Column Chromatography

For challenging separations or when a very high degree of purity is required, silica gel column chromatography is a powerful tool. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent system).

Protocol 3: Silica Gel Chromatography

Rationale: this compound is a polar molecule due to the carboxylic acid and amide groups. It will therefore adhere strongly to the polar silica gel. A polar mobile phase is required to elute the compound from the column. By gradually increasing the polarity of the mobile phase, impurities with different polarities can be separated from the desired product.

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column of appropriate size. Allow the silica to settle, and then equilibrate the column with the starting mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a mobile phase of dichloromethane (DCM) and methanol (MeOH). A typical starting gradient could be 100% DCM, gradually increasing the proportion of MeOH (e.g., from 0% to 10% MeOH in DCM). The highly polar carboxylic acid will require a polar solvent like methanol for elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or iodine).

  • Combining and Concentration: Combine the pure fractions as identified by TLC and concentrate them under reduced pressure to obtain the purified this compound.

Visualizing the Workflows

To aid in the conceptualization of these purification processes, the following diagrams illustrate the key steps and decision points.

Recrystallization_Workflow A Crude Solid B Dissolve in Hot Isopropanol A->B C Hot Filtration (if needed) B->C Insoluble Impurities Present D Add H2O (Anti-solvent) to Turbidity B->D No Insoluble Impurities C->D E Add Hot Isopropanol to Clarity D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold IPA/H2O H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: Workflow for Purification by Recrystallization.

Extraction_Workflow cluster_0 Phase 1: Basification cluster_1 Phase 2: Acidification & Re-extraction cluster_2 Phase 3: Work-up A Crude in Ethyl Acetate B Add 1M NaHCO3 (aq) A->B C Separate Layers B->C D Aqueous Layer (Product as Salt) C->D E Organic Layer (Neutral/Basic Impurities) C->E F Aqueous Layer (from Phase 1) G Acidify with 1M HCl to pH 2-3 F->G H Extract with Ethyl Acetate G->H I Separate Layers H->I J Organic Layer (Pure Product) I->J K Aqueous Layer (Waste) I->K L Organic Layer (from Phase 2) M Dry (Na2SO4), Filter, Concentrate L->M N Pure Solid Product M->N

Sources

using (3S)-1-acetylpiperidine-3-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (3S)-1-acetylpiperidine-3-carboxylic acid as a versatile chiral building block in modern organic and medicinal chemistry.

Introduction: The Strategic Value of the Chiral Piperidine Scaffold

Substituted chiral piperidines are prominent structural motifs in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Their prevalence stems from the piperidine ring's ability to serve as a conformationally constrained scaffold that can project substituents into three-dimensional space, enabling precise and high-affinity interactions with biological targets like enzymes and receptors. The chirality of these substituents is often critical for pharmacological activity, influencing potency, selectivity, and metabolic stability.[2]

This compound (CAS: 111479-21-1) has emerged as a particularly valuable chiral building block.[3] It provides a synthetically accessible piperidine core with two distinct functional handles: a secondary amide (the N-acetyl group) and a carboxylic acid. The stereocenter at the C3 position is pre-defined with the (S)-configuration, offering an efficient route to enantiomerically pure target molecules without the need for challenging chiral separations or asymmetric synthesis steps later in the sequence.[4][5] This guide details the properties, handling, and key synthetic applications of this compound, providing field-proven protocols for its use.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its proper storage, handling, and application in synthesis.[3]

PropertyValueReference
CAS Number 111479-21-1[3][6]
Molecular Formula C₈H₁₃NO₃[3][6]
Molecular Weight 171.19 g/mol [3][6][7]
Appearance White to off-white or pale yellow solid/powder[3][7]
Purity Typically >95-98%[6][7]
Solubility Water-soluble; Soluble in DMSO, Methanol[3][7]
Boiling Point 374.0 ± 35.0 °C at 760 mmHg[3]
Density ~1.2 g/cm³[3][7]
SMILES CC(=O)N1CCCCC(=O)O[3][6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group (singlet, ~2.1-2.2 ppm) and a series of multiplets for the diastereotopic methylene and methine protons of the piperidine ring.[3]

  • ¹³C NMR: Key signals include the acetyl carbonyl (~170 ppm) and the carboxylic acid carbonyl (~175-180 ppm), in addition to the carbons of the piperidine ring.[3]

  • IR Spectroscopy: Expect characteristic C=O stretching bands for the carboxylic acid (~1700-1725 cm⁻¹) and the N-acetyl amide (~1630-1650 cm⁻¹).[3]

  • Mass Spectrometry: The protonated molecular ion [M+H]⁺ is expected at m/z 172.1.[3]

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust.[8] Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[10]

  • Hazards: May cause skin, eye, and respiratory irritation.[8][12]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[9] For skin contact, wash off immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[9]

Core Application: Dipeptide-like Synthesis via Amide Coupling

The most powerful and common application of this compound is its use as a carboxylic acid component in amide bond formation. This reaction is fundamental in medicinal chemistry, as the amide bond is a stable and prevalent linker in drug molecules.[13][14] This process allows for the direct incorporation of the chiral piperidine scaffold into a larger molecular framework.

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[15][16] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed for this purpose.[13][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A (3S)-1-acetylpiperidine- 3-carboxylic acid F Dissolve Acid, Amine, Coupling Agent & Base in Solvent B Amine (R-NH2) C HATU / EDC+HOBt D Base (e.g., DIPEA) E Anhydrous Solvent (DMF or DCM) G Stir at 0°C to RT (1-12 hours) F->G H Monitor by TLC or LC-MS G->H H->G Incomplete I Aqueous Quench & Extraction H->I Reaction Complete J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Final Product: Chiral Amide L->M

Caption: General workflow for amide coupling using the chiral building block.
Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Base and Coupling Agent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add DIPEA (3.0 eq) followed by the solid HATU (1.2 eq).

    • Causality Note: The base (DIPEA) is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[15] HATU forms a highly activated ester intermediate with the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[13]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.

Application Example: Synthesis of a PARP-1 Inhibitor Precursor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[18][19][20] Many potent PARP inhibitors utilize a substituted piperidine scaffold to correctly orient key pharmacophoric elements within the enzyme's active site.[21] this compound is an ideal starting point for synthesizing these scaffolds.

The following scheme illustrates how the building block can be coupled with a substituted aniline, a common fragment in PARP inhibitors, to form a key intermediate.

Caption: Synthesis of a PARP inhibitor precursor via amide coupling.

This reaction, following Protocol 1, directly forges the critical amide bond, linking the chiral piperidine to the benzamide portion of the molecule. The resulting product retains the (S)-stereochemistry and can be further elaborated to a final, potent PARP-1 inhibitor.[18]

Conclusion

This compound is a high-value, versatile chiral building block for drug discovery and development. Its pre-defined stereochemistry and orthogonal functional groups provide a reliable and efficient entry point for the synthesis of complex chiral molecules. The robust and well-established amide coupling protocols detailed herein enable its seamless integration into synthetic routes targeting a wide range of biologically important molecules, from kinase inhibitors to PARP inhibitors.[22] By leveraging this building block, researchers can accelerate the synthesis of enantiomerically pure compounds, streamlining the path to identifying novel therapeutic agents.

References

  • Lin, C., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Ceylan, H., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]

  • Lin, C., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. Available at: [Link]

  • Pathak, V., et al. (2022). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]

  • Ceylan, H., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. NIH. Available at: [Link]

  • Lee, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available at: [Link]

  • Rowley, J., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Sureshbabu, V.V., & Narendra, N. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%. Advent Chembio. Available at: [Link]

  • Comins, D.L. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. Available at: [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Jackson, R.F.W., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link]

  • Jackson, R.F.W., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of (3S)-1-Acetylpiperidine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: A Chiral Scaffold of Growing Importance

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a vast array of pharmaceuticals and natural products.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal platform for optimizing drug-target interactions. Within this class, (3S)-1-acetylpiperidine-3-carboxylic acid (CAS: 111479-21-1) emerges as a particularly valuable chiral building block.[2][3][4][5]

This molecule possesses three key features for medicinal chemistry applications:

  • A Stereochemically Defined Center: The (S)-configuration at the C3 position is crucial for enantioselective interactions with biological targets, a fundamental requirement for developing potent and specific therapeutics with minimized off-target effects.[2]

  • A Modifiable Carboxylic Acid: The carboxylic acid group is a versatile handle for chemical modification, readily participating in amide bond formations and other coupling reactions to explore structure-activity relationships (SAR).[2] It also often serves as a key pharmacophoric element, mimicking endogenous ligands or engaging in critical hydrogen bonding and electrostatic interactions within a target's active site.[6]

  • An N-Acetyl Group: The acetylated nitrogen atom confers specific physicochemical properties and can be a final structural element or act as a protecting group that can be removed to allow for further diversification of the piperidine nitrogen.

This guide provides an in-depth look at the applications of this compound, moving from its conceptual role in inhibiting key neurological targets to detailed, field-tested protocols for its synthetic manipulation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 111479-21-1 [2][7]
Molecular Formula C₈H₁₃NO₃ [2][7]
Molecular Weight 171.19 g/mol [2][7]
Appearance White to off-white or pale yellow solid [2]
SMILES CC(=O)N1CCCC(O)=O [2][7]

| Solubility | Water-soluble; Soluble in DMSO, Methanol |[2][8] |

Core Application: Scaffolding for GABA Transporter (GAT) Inhibitors

A primary application of the (3S)-piperidine-3-carboxylic acid core lies in the development of inhibitors for γ-aminobutyric acid (GABA) transporters (GATs).

The Scientific Rationale: Modulating Neurotransmission

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[9] Its signaling is terminated by its removal from the synaptic cleft via four main GAT subtypes (GAT1, GAT2, GAT3, and BGT1). A malfunction in this GABAergic system is linked to several neurological disorders, including epilepsy, neuropathic pain, and anxiety.[9] By inhibiting GATs, the synaptic concentration of GABA is increased, enhancing inhibitory neurotransmission. This is the mechanism of action for antiepileptic drugs like Tiagabine, which is a potent and selective GAT1 inhibitor derived from the closely related (R)-nipecotic acid.[9]

The (3S)-piperidine-3-carboxylic acid scaffold is a structural mimic of GABA. The stereochemistry at the C3 position is critical for potent activity. The N-substituent on the piperidine ring is a key determinant of both potency and selectivity for the different GAT subtypes. While the N-acetyl group of the title compound is a simple modification, it serves as a placeholder for the more complex, lipophilic moieties typically required for high-affinity binding, as these groups interact with a hydrophobic pocket in the transporter.[10][11]

The diagram below illustrates the role of GATs in the synapse and the therapeutic intervention point for inhibitors.

GAT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft presyn GABA Vesicles gaba GABA presyn->gaba Release receptor GABA Receptor gaba->receptor Binds gat GABA Transporter (GAT) gaba->gat Reuptake inhibitor (3S)-Derivative inhibitor->gat Blocks

Caption: GABAergic synapse and the mechanism of GAT inhibition.

Structure-Activity Relationship (SAR) Insights

Research into nipecotic acid derivatives has shown that large, lipophilic N-substituents are critical for high potency, particularly at the mGAT4 (human GAT-3) subtype.[10][11] This highlights the utility of this compound as a starting point for further chemical exploration. The N-acetyl group can be hydrolyzed to yield the parent amine, (3S)-piperidine-3-carboxylic acid, which can then be elaborated with diverse lipophilic side chains to probe the SAR and optimize for potency and selectivity.

Table 2: Biological Activity of Representative (S)-Piperidine-3-Carboxylic Acid GAT Inhibitors

Compound Structure Target Potency (pIC₅₀) Reference
(S)-SNAP-5114 A known GAT-3/mGAT4 inhibitor mGAT4 < 5.0 [10][11]
(S)-8d (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid mGAT4 6.59 ± 0.01 [10][11]

| (S)-8d | (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | hGAT-3 | 6.49 ± 0.10 |[10][11] |

This table demonstrates the significant potency gains achieved by introducing a large, bis-aryl N-substituent compared to standard inhibitors, underscoring the importance of N-functionalization.

Experimental Protocols for Synthetic Elaboration

The true value of a building block is realized through its synthetic utility. The following protocols provide robust, step-by-step methods for modifying this compound.

Protocol 1: Synthesis of an Amide Derivative via Peptide Coupling

This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry for generating compound libraries.

Rationale: The carboxylic acid is activated using a coupling agent (in this case, HATU), which converts the hydroxyl group into a better leaving group. A non-nucleophilic base (DIPEA) is used to deprotonate the amine nucleophile and neutralize any acidic byproducts without interfering with the reaction. The workflow is designed for high efficiency and straightforward purification.

Amide_Coupling_Workflow start (3S)-1-acetylpiperidine- 3-carboxylic acid reagents Add Amine (1.1 eq) HATU (1.2 eq) DIPEA (3.0 eq) Anhydrous DMF start->reagents reaction Stir at RT under N₂ for 4-12 hours (Monitor by LC-MS) reagents->reaction workup Aqueous Workup (Dilute with EtOAc, wash with aq. NaHCO₃, brine) reaction->workup purify Purify by Flash Column Chromatography workup->purify product Final Amide Product purify->product

Sources

(3S)-1-acetylpiperidine-3-carboxylic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (3S)-1-Acetylpiperidine-3-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery and development.[1] Its prevalence in pharmaceuticals stems from its ability to impart favorable properties, including aqueous solubility (via its basic nitrogen), lipophilicity, and the introduction of a rigid conformational scaffold that can orient functional groups for optimal interaction with biological targets.[2][3] Chiral piperidines, in particular, are invaluable building blocks for creating stereochemically defined active pharmaceutical ingredients (APIs), where specific stereoisomers are responsible for the desired therapeutic effect.[4]

This compound (CAS: 111479-21-1) is a prime example of such a chiral building block.[5][6] Its structure features a piperidine core with a carboxylic acid at the C3 position in the (S)-configuration and an acetyl group protecting the ring nitrogen. This pre-defined stereochemistry is critical for its use in asymmetric synthesis, ensuring the precise spatial arrangement required for biological activity.[5] The acetyl group serves as a stable protecting group, rendering the nitrogen non-basic and preventing unwanted side reactions under many conditions, while the carboxylic acid moiety provides a reactive handle for further synthetic elaboration, most commonly through amide bond formation.[5]

This guide provides a detailed overview of the properties, applications, and a comprehensive protocol for the use of this compound in the synthesis of key pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis, including handling, storage, and reaction setup.[5]

Molecular and Physical Properties
PropertyValueSource(s)
CAS Number 111479-21-1[5][6][7]
Molecular Formula C₈H₁₃NO₃[5][6][7]
Molecular Weight 171.19 g/mol [5][8]
Appearance White to off-white or pale yellow solid/powder[5][8]
Purity Typically ≥95-98%[6][7]
Solubility Soluble in water, DMSO, and methanol[5][8]
Boiling Point 374.0±35.0 °C at 760 mmHg[5]
Flash Point 167.5±20.6 °C[5]
Storage Store in a cool, dry, well-ventilated place; keep container sealed[7][8]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the material before and after its use in a reaction.[5]

  • ¹H NMR: The proton NMR spectrum will display characteristic signals for the acetyl methyl group (a singlet around 2.1-2.2 ppm) and a series of multiplets for the methine and methylene protons of the piperidine ring.[5]

  • ¹³C NMR: Key signals include the carbonyl carbons of the acetyl group (approx. 170 ppm) and the carboxylic acid (approx. 175-180 ppm), along with the carbons of the piperidine ring.[5]

  • IR Spectroscopy: The infrared spectrum is characterized by strong C=O stretching bands for the carboxylic acid (around 1700-1725 cm⁻¹) and the amide carbonyl of the acetyl group (around 1630-1650 cm⁻¹).[5]

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 172.1, confirming the molecular weight.[5]

cluster_molecule This compound a G start 1. Reaction Setup (Acid, EDCI, HOBt in DCM) activation 2. Activation at 0°C (Formation of active ester) start->activation Stir 15-20 min addition 3. Reagent Addition (Amine and DIPEA at 0°C) activation->addition Maintain 0°C reaction 4. Reaction (Warm to RT, stir 12-18h) addition->reaction Monitor by TLC workup 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) reaction->workup Reaction complete drying 6. Drying & Concentration (Dry with MgSO4, Rotovap) workup->drying purification 7. Purification (Silica Gel Chromatography) drying->purification Crude Product analysis 8. Final Analysis (NMR, MS, HPLC) purification->analysis Pure Product

Sources

Introduction: The Analytical Imperative for (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of (3S)-1-acetylpiperidine-3-carboxylic acid

This compound is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] The stereochemistry at the C-3 position is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, the development of robust, accurate, and precise analytical methods for its quantification is paramount. These methods are essential for ensuring the chemical purity (assay) and enantiomeric purity of the compound, which are critical quality attributes for regulatory compliance and drug safety.

This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals.

Analyte Profile:

  • Molecular Formula: C₈H₁₃NO₃[2][3]

  • Molecular Weight: 171.19 g/mol [2][3]

  • Key Chemical Properties: The molecule contains a carboxylic acid and a tertiary amide, rendering it a polar, water-soluble compound.[2] This polarity presents a challenge for retention on traditional reversed-phase HPLC columns, necessitating specialized chromatographic strategies.[4][5]

Section 1: Foundational Chromatographic Strategies

The primary analytical challenges for this molecule are its high polarity and its chirality. A single analytical method is often insufficient to determine both chemical purity and enantiomeric excess.

  • For Assay and Chemical Purity (Achiral Analysis): Standard C18 columns often provide insufficient retention for highly polar analytes. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) to effectively retain and separate polar compounds.[4]

  • For Enantiomeric Purity (Chiral Analysis): To resolve the (3S) and (3R) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely effective for separating a broad range of chiral compounds, including those with carboxylic acid functionalities.[2][6] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

  • For High-Sensitivity Quantification: LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for analyzing trace levels of the compound, for instance, in biological matrices or as a low-level impurity.[7][8] Electrospray ionization (ESI) in positive ion mode is typically employed.

Section 2: Protocol 1 - Assay and Purity by HILIC-UV

This protocol describes a method for determining the purity and concentration of this compound in a drug substance or intermediate.

Experimental Workflow Diagram

HILIC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards Inject Inject Standards & Samples Standard_Prep->Inject Sample_Prep Accurately Weigh & Dissolve Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phases (Aqueous & Organic) Equilibrate Equilibrate HILIC Column (Crucial for Reproducibility) Mobile_Phase_Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Purity / Assay Calibrate->Quantify LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & Internal Standard) Cal_Sample Spike Calibration Curve & QC Samples in Matrix Stock->Cal_Sample Extract Perform Sample Extraction (e.g., Protein Precipitation or SPE) Cal_Sample->Extract Column Inject onto RP-HPLC Column Extract->Column Ionize Electrospray Ionization (ESI+) Column->Ionize MRM Monitor MRM Transitions Ionize->MRM Integrate Integrate Peak Area Ratios (Analyte/IS) MRM->Integrate Curve Generate Weighted (1/x²) Calibration Curve Integrate->Curve Calculate Calculate Analyte Concentration Curve->Calculate

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Chiral Analysis of (3S)-1-acetylpiperidine-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive methodology for the chiral separation of (3S)-1-acetylpiperidine-3-carboxylic acid from its corresponding (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). This compound is a key chiral building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its enantiomeric purity a critical aspect of quality control and drug development.[1] This document outlines a direct enantioselective HPLC method, detailing the rationale behind column and mobile phase selection, a step-by-step analytical protocol, and system suitability criteria to ensure data integrity. The intended audience for this guide includes researchers, analytical scientists, and professionals in the field of drug development.

Introduction: The Imperative of Chiral Purity

This compound is a cyclic amino acid derivative whose stereochemistry is crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). Enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[3] High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and reproducibility.[4]

This application note details a direct chiral HPLC method, which is often preferred over indirect methods (requiring derivatization) as it simplifies sample preparation and avoids potential kinetic resolution or racemization issues.[3][5] The method leverages a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the enantiomers.

Chromatographic Principle: Enantioselective Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is the use of a polysaccharide-based chiral stationary phase (CSP). These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities for a wide range of chiral compounds, including cyclic amino acids and their derivatives.[6]

The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] The separation is achieved through a combination of interactions, including:

  • Hydrogen bonding: The carboxylic acid and amide functionalities of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • Dipole-dipole interactions: The polar groups in both the analyte and the CSP contribute to these interactions.

  • Steric hindrance (inclusion): The chiral grooves and cavities of the helical polysaccharide structure provide a stereospecific environment where one enantiomer fits more favorably than the other.[7]

For acidic analytes like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and enhanced interaction with the CSP.[8][9]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral analysis of this compound.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis detector
Chiral Column Lux® 5 µm Cellulose-1, 250 x 4.6 mm
Data Acquisition Chromatography Data System (CDS)
This compound Reference Standard
(R,S)-1-acetylpiperidine-3-carboxylic acid Racemic Standard
n-Hexane HPLC Grade
Isopropanol (IPA) HPLC Grade
Trifluoroacetic Acid (TFA) HPLC Grade
Methanol HPLC Grade (for sample preparation)
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Trifluoroacetic Acid.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Racemic Standard Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the racemic (R,S)-1-acetylpiperidine-3-carboxylic acid. This solution is crucial for confirming the resolution of the two enantiomers.

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (Hexane/IPA/TFA) equilibration System & Column Equilibration (Stable Baseline) prep_mobile_phase->equilibration prep_sample Sample Preparation (Dissolve in Methanol) system_suitability System Suitability Test (Inject Racemic Standard) prep_sample->system_suitability analysis Sample Analysis (Inject Standard/Sample) prep_sample->analysis equilibration->system_suitability system_suitability->analysis If SST Passes integration Peak Integration analysis->integration calculation Calculate Enantiomeric Purity (% Area) integration->calculation

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Application Notes and Protocols: Derivatization of (3S)-1-acetylpiperidine-3-carboxylic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its direct application to polar molecules, such as (3S)-1-acetylpiperidine-3-carboxylic acid, is often hindered by their low volatility and propensity for thermal degradation in the GC inlet and column.[1][2] Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and enabling robust GC-MS analysis.[1][3][4]

This document provides a detailed guide to the derivatization of this compound, a chiral molecule of interest in pharmaceutical and metabolic research.[5] The presence of a carboxylic acid group makes this compound a prime candidate for derivatization prior to GC-MS analysis.[6] We will explore two primary derivatization strategies: silylation and esterification . The choice between these methods depends on the specific analytical goals, available resources, and the desired properties of the resulting derivative.

The protocols outlined herein are designed to be comprehensive and self-validating, providing researchers, scientists, and drug development professionals with the necessary information to successfully derivatize this compound for reliable and reproducible GC-MS analysis.

The Scientific Rationale for Derivatization

The core challenge in the GC-MS analysis of this compound lies in the high polarity imparted by the carboxylic acid functional group. This polarity leads to strong intermolecular hydrogen bonding, resulting in a low vapor pressure (low volatility) and a high boiling point.[6] When injected into a hot GC inlet, such compounds can exhibit poor peak shape, tailing, and even thermal decomposition, all of which compromise the quality and reliability of the analytical data.[1]

Derivatization addresses these issues by chemically modifying the carboxylic acid group.[6]

  • Silylation replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] This transformation effectively eliminates the capacity for hydrogen bonding, significantly increasing the volatility and thermal stability of the analyte.[4] Silylated derivatives are often amenable to analysis on standard nonpolar GC columns.[4]

  • Esterification converts the carboxylic acid into an ester, typically a methyl or ethyl ester.[6][7][8] This is another effective strategy to reduce polarity and increase volatility.[4] The choice of alcohol used for esterification can be tailored to optimize chromatographic separation and mass spectral fragmentation patterns.[9]

The following sections provide detailed protocols for both silylation and esterification of this compound.

Experimental Protocols

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation with BSTFA is a widely used and effective method for derivatizing carboxylic acids.[10] The reaction is typically rapid and produces volatile byproducts that do not interfere with the analysis.[1]

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can hydrolyze the silylating reagent and the resulting derivatives.[3][10]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue. Subsequently, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven. The addition of TMCS as a catalyst can increase the reactivity of BSTFA, particularly for hindered functional groups.[4]

  • Cooling and Analysis: After heating, allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis. It is advisable to analyze the sample within 24 hours, as silyl derivatives can be susceptible to hydrolysis over time.[11][12]

Visualization of the Silylation Workflow

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: (3S)-1-acetylpiperidine- 3-carboxylic acid sample dry Dry sample under N2 start->dry dissolve Dissolve in Pyridine/Acetonitrile dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa vortex Vortex mix add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp. heat->cool gcms Inject into GC-MS cool->gcms end End: Data Acquisition gcms->end

Caption: Silylation workflow for GC-MS analysis.

Protocol 2: Esterification using Methanolic HCl

Esterification with methanolic HCl is a classic and robust method for converting carboxylic acids to their corresponding methyl esters.[8][13] This method is particularly useful when silylation is not desirable or when a more stable derivative is required.

Materials and Reagents
  • This compound standard

  • 3N Methanolic HCl (prepared by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to cold anhydrous methanol)

  • Anhydrous Methanol (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate or Dichloromethane (GC grade)

Step-by-Step Methodology
  • Sample Preparation: Prepare the sample as described in the silylation protocol (Protocol 1, Step 1), ensuring the sample is completely dry.

  • Reagent Addition: Add 200 µL of 3N Methanolic HCl to the dried sample in the reaction vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour. For some sterically hindered carboxylic acids, longer reaction times or higher temperatures may be necessary.[8]

  • Work-up: a. After cooling to room temperature, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution dropwise until effervescence ceases. b. Extract the methyl ester derivative with 2 x 200 µL of ethyl acetate or dichloromethane. Vortex thoroughly after each addition and carefully collect the organic layer. c. Dry the combined organic extracts over anhydrous sodium sulfate. d. Transfer the dried extract to a clean vial and evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

  • Analysis: The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.

Visualization of the Esterification Workflow

esterification_workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_workup Work-up cluster_analysis Analysis start Start: (3S)-1-acetylpiperidine- 3-carboxylic acid sample dry Dry sample under N2 start->dry add_hcl Add 3N Methanolic HCl dry->add_hcl heat Heat at 60°C for 1 hr add_hcl->heat cool Cool to Room Temp. heat->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Organic Solvent neutralize->extract dry_extract Dry over Na2SO4 extract->dry_extract concentrate Concentrate under N2 dry_extract->concentrate gcms Inject into GC-MS concentrate->gcms end End: Data Acquisition gcms->end

Caption: Esterification workflow for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of the derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5)A standard non-polar column suitable for a wide range of derivatized compounds, providing good resolution and peak shape.[1]
Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 minA general-purpose temperature program that allows for the separation of the derivatized analyte from solvent and potential byproducts.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
MS Ion Source Temp. 230 °CA standard temperature for electron ionization (EI) sources.
MS Quadrupole Temp. 150 °CA standard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 50-500A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.

Expected Results and Discussion

Successful derivatization will result in a sharp, symmetrical chromatographic peak for the derivatized this compound. The mass spectrum obtained under EI conditions will show a characteristic fragmentation pattern.

  • For the TMS derivative: Expect to see a molecular ion (M+) and characteristic fragments corresponding to the loss of a methyl group (M-15) and other silyl-containing fragments.

  • For the methyl ester derivative: The mass spectrum should show a molecular ion (M+) and fragmentation patterns typical of esters, such as McLafferty rearrangements if applicable.

It is important to run a blank (reagents only) to identify any potential interferences from the derivatization reagents or solvents. Incomplete derivatization may be observed as a tailing peak for the underivatized acid or the presence of multiple derivative peaks. In such cases, optimization of the reaction conditions (temperature, time, reagent concentration) is recommended.[2]

For chiral analysis, a chiral GC column, such as one containing a derivatized cyclodextrin stationary phase, would be necessary to separate the (3S) enantiomer from its (3R) counterpart.[13][14] The achiral derivatization methods described here will not affect the chiral center of the molecule.[13]

Conclusion

The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation and esterification are effective methods for increasing the volatility and thermal stability of the analyte. The choice of method will depend on the specific requirements of the analysis. By following the detailed protocols and understanding the underlying scientific principles, researchers can achieve reliable and reproducible results, enabling the accurate quantification and identification of this important molecule in various matrices.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 433-453. Retrieved from [Link]

  • Lepage, G., & Roy, C. C. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 25(12), 1391-1396. Retrieved from [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 59(5), 1367-1374. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Molecules, 10(9), 1113-1128. Retrieved from [Link]

  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480-1481. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(19), e2300371. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]

  • Amara, F., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ACS Chemical Biology, 12(11), 2846-2853. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • Kallio, H., & Laakso, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-1-Acetylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. The stereochemistry at the 3-position is crucial for its biological activity and applications in asymmetric synthesis.[1][2] This document is structured to address common challenges encountered during the synthesis, from starting material selection to final product purification.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically involves a multi-step process that can be broadly categorized into two main strategies:

  • Chiral Resolution: Starting from a racemic mixture of piperidine-3-carboxylic acid (nipecotic acid), followed by separation of the desired (S)-enantiomer and subsequent N-acetylation.

  • Asymmetric Synthesis: Building the chiral piperidine ring from an achiral precursor or a chiral starting material from the chiral pool.

Each approach presents its own set of challenges that can impact the overall yield and purity of the final product. This guide will address issues related to both strategies.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Strategy 1: Chiral Resolution cluster_1 Strategy 2: Asymmetric Synthesis A Racemic Piperidine-3-carboxylic Acid B Esterification (e.g., Ethyl Ester) A->B Protect Carboxyl C Chiral Resolution (Diastereomeric Salt Formation) B->C Add Resolving Agent D Isolation of (S)-enantiomer C->D Fractional Crystallization E N-acetylation D->E Acetic Anhydride/Base F This compound E->F G Achiral Precursor (e.g., 3-Carboxypyridine) H Asymmetric Hydrogenation G->H Chiral Catalyst (e.g., Rh, Ir) I Enantioenriched Piperidine-3-carboxylic Acid H->I J N-acetylation I->J Acetic Anhydride/Base K This compound J->K

Caption: General synthetic strategies for this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Part A: Starting Materials and Racemic Synthesis

Question 1: My initial hydrogenation of 3-carboxypyridine to racemic piperidine-3-carboxylic acid is low-yielding. What are the common pitfalls?

Answer: The catalytic hydrogenation of the pyridine ring is a critical step that can be influenced by several factors.[3][4]

  • Catalyst Selection and Activity:

    • Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C) are frequently used.[3] Rhodium-based catalysts, such as Rh₂O₃, are often reported to be highly selective for the hydrogenation of the pyridine ring without significant C-N bond cleavage (over-reduction).[3][4]

    • Catalyst Poisoning: The nitrogen atom in pyridine can act as a catalyst poison. Ensure your substrate and solvent are free from impurities like sulfur compounds. If you suspect catalyst poisoning, try using a fresh batch of catalyst or a catalyst less prone to poisoning, like rhodium.[3]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. A typical starting point is 5-10 mol% of the catalyst.

  • Reaction Conditions:

    • Hydrogen Pressure: Higher hydrogen pressure (e.g., 5 bar or more) often improves the reaction rate and yield.[4][5]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like over-reduction. A moderate temperature of 40-60°C is a good starting point.[3][4][5]

    • Solvent: Solvents like methanol, ethanol, or trifluoroethanol (TFE) are commonly used.[4][5] TFE has been shown to be effective in promoting the hydrogenation of functionalized pyridines under mild conditions.[4][5]

  • Troubleshooting Decision Tree:

Hydrogenation_Troubleshooting Start Low Yield in Pyridine Hydrogenation Q1 Incomplete Conversion? Start->Q1 A1 Increase H₂ pressure, reaction time, or catalyst loading. Q1->A1 Yes Q2 Over-reduction byproducts observed? Q1->Q2 No End Optimized Yield A1->End A2 Lower temperature. Switch to a more selective catalyst (e.g., Rhodium-based). Q2->A2 Yes Q3 No reaction or very slow reaction? Q2->Q3 No A2->End A3 Check for catalyst poisoning. Use fresh catalyst/solvent. Ensure proper mixing. Q3->A3 Yes A3->End

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Technical Support Center: Synthesis of (3S)-1-Acetylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the expertise to optimize your synthesis, maximize yield and purity, and ensure the stereochemical integrity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: Why is the yield of my this compound lower than expected, and what are the major side products?

A1: Low yields in this synthesis are typically attributed to the formation of two primary side products: a mixed anhydride and the racemized (R)-enantiomer.

  • Mixed Anhydride Formation: The most common side reaction involves the carboxylic acid moiety of (S)-nipecotic acid reacting with the acetylating agent (e.g., acetic anhydride) to form a mixed acetic-nipecotic anhydride. This intermediate is highly reactive and can lead to various undesired products upon work-up or further reaction. The formation of this mixed anhydride essentially consumes your starting material in a non-productive pathway.[1][2]

  • Racemization: The chiral center at the C3 position of the piperidine ring is alpha to a carbonyl group (the carboxylic acid). Under certain conditions, particularly with prolonged exposure to acid or base, this proton can be abstracted to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical purity and the formation of the undesired (3R)-enantiomer.[3][4]

Troubleshooting Steps:

  • Control of Reaction Temperature: Perform the acetylation at low temperatures (e.g., 0-5 °C) to minimize the rate of both mixed anhydride formation and potential racemization.

  • Stoichiometry of Reagents: Use a modest excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride). A large excess can promote side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor side reactions.

  • pH Control during Work-up: Carefully control the pH during the work-up procedure. A rapid change or exposure to strongly acidic or basic conditions can promote hydrolysis of the desired product or racemization.

Q2: My final product shows a loss of optical purity. How can I prevent racemization?

A2: Preventing racemization is critical for this synthesis. The key is to avoid conditions that favor the formation of the planar enol or enolate intermediate at the C3 position.

Causality of Racemization: The hydrogen atom at the C3 position is acidic due to its proximity to the carbonyl of the carboxylic acid. In the presence of a base, this proton can be removed to form a planar enolate. Similarly, under acidic conditions, the carbonyl oxygen can be protonated, which facilitates the formation of a planar enol. Once this planar intermediate is formed, the stereochemical information is lost, and subsequent reprotonation can occur from either side, resulting in a racemic mixture.[3][4][5]

Preventative Measures:

  • Choice of Base: If a base is used to scavenge the acid byproduct of acetylation (e.g., if using acetyl chloride), a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is preferred over stronger bases like hydroxides. The reaction should be performed at low temperatures.

  • Acid-Free Acetylation: When using acetic anhydride, the reaction can often be performed without the addition of a strong acid or base catalyst. The reaction of an amine with an anhydride is generally facile.

  • Controlled Work-up: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to pH extremes. It is advisable to perform extractions and washes promptly.

Q3: I suspect a mixed anhydride has formed. How can I confirm its presence and how do I deal with it during work-up?

A3: The formation of a mixed anhydride between the carboxylic acid of nipecotic acid and acetic anhydride is a significant side reaction.

Detection:

  • NMR Spectroscopy: The formation of a mixed anhydride can be detected by ¹H and ¹³C NMR. New carbonyl signals will appear in the ¹³C NMR spectrum, typically around 160-175 ppm. In the ¹H NMR, you may observe a shift in the signals corresponding to the protons on the piperidine ring, particularly the proton at C3.[1][6][7]

  • IR Spectroscopy: Acid anhydrides have two characteristic C=O stretching bands, typically appearing around 1820 cm⁻¹ and 1760 cm⁻¹.[7]

Handling during Work-up:

Mixed anhydrides are generally unstable in the presence of water and will hydrolyze back to the respective carboxylic acids (nipecotic acid and acetic acid).[8][9][10]

  • Aqueous Quench: The simplest way to deal with the mixed anhydride is to quench the reaction mixture with water. This will hydrolyze the anhydride.

  • Basic Hydrolysis: For a more robust hydrolysis, a dilute aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) can be used during the work-up. This will also serve to neutralize the acetic acid byproduct.[1] Be mindful of the potential for racemization with prolonged exposure to strong base.

  • Purification: After hydrolysis of the mixed anhydride, the unreacted (and now regenerated) nipecotic acid will be an impurity. This can be separated from the desired N-acetylated product by crystallization or chromatography.

Frequently Asked Questions (FAQs)

  • What is the best acetylating agent for this synthesis?

    • Acetic anhydride is a common and effective choice. It is reactive enough to acetylate the secondary amine of nipecotic acid but generally requires milder conditions than acetyl chloride, which can reduce the risk of side reactions.[11][12]

  • What are the critical quality attributes of the starting material, (S)-nipecotic acid?

    • The most critical quality attribute is its enantiomeric purity. Any (R)-nipecotic acid present in the starting material will be carried through the synthesis, resulting in an enantiomerically impure final product. The purity of the starting material should be confirmed by a suitable chiral analytical method.[8]

  • Can I use a solvent for this reaction?

    • Yes, while some acetylations can be run neat, using an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can help to control the reaction temperature and improve homogeneity. If using a solvent, ensure it is anhydrous to prevent premature hydrolysis of the acetic anhydride.[9]

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) to resolve the starting material ((S)-nipecotic acid) from the more nonpolar product (this compound). Staining with ninhydrin can be used to visualize the starting material (which has a secondary amine), while the product will not stain with ninhydrin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • (S)-Nipecotic acid

  • Acetic anhydride

  • Deionized water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-nipecotic acid (1.0 eq) in a minimal amount of deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Acetylation: While stirring vigorously, add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Acidification: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to adjust the pH to approximately 2-3.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

To assess the degree of racemization, a chiral HPLC method is necessary. Since the product and starting material are chiral, this method can be adapted to analyze both. Derivatization is often required to achieve good separation on common chiral stationary phases.[8][13][14]

Example Derivatization Agent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to derivatize the secondary amine of any unreacted nipecotic acid for chiral analysis. A similar derivatization of the final product may be possible, or direct analysis on a suitable chiral column.

General HPLC Conditions (based on literature for nipecotic acid): [8]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak ID-3).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be effective. Isocratic elution is typically used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm, or a higher wavelength if a chromophoric derivatizing agent is used).[8]

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Data Summary

ParameterTypical Value/RangeNotes
Reaction Temperature 0 - 25 °CLower temperatures are preferred to minimize side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC to avoid prolonged reaction times.
Typical Yield (crude) 80 - 95%Yields will vary based on reaction scale and conditions.
Purity (after recrystallization) >98%Purity should be assessed by NMR and LC-MS.
Enantiomeric Excess (% ee) >99%Should be determined by chiral HPLC.

Diagrams

Synthetic Pathway and Potential Side Reactions

Synthesis_Side_Reactions Start (S)-Nipecotic Acid Reagent + Acetic Anhydride (Ac₂O) Side_Product1 Mixed Acetic-Nipecotic Anhydride Start->Side_Product1 Side Reaction 1 (O-Acylation) Product (3S)-1-Acetylpiperidine- 3-carboxylic Acid Reagent->Product Desired Reaction (N-Acetylation) Intermediate Planar Enol/Enolate Intermediate Product->Intermediate Racemization Conditions (Acid/Base, Heat) Side_Product2 (3R)-1-Acetylpiperidine- 3-carboxylic Acid (Racemized Product) Intermediate->Side_Product2

Caption: Synthetic pathway and major side reactions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issues? Check_Purity Check Enantiomeric Purity (Chiral HPLC) Start->Check_Purity Check_NMR Check for Impurities (¹H NMR, ¹³C NMR) Start->Check_NMR Racemized Loss of Optical Purity? Check_Purity->Racemized Anhydride Signals of Mixed Anhydride or Unreacted Starting Material? Check_NMR->Anhydride Sol_Racemization Solution: - Lower reaction temp - Avoid strong acid/base - Shorter reaction time Racemized->Sol_Racemization Yes Good_Purity Enantiomerically Pure Racemized->Good_Purity No Sol_Anhydride Solution: - Optimize stoichiometry - Ensure complete hydrolysis  during work-up - Recrystallize Anhydride->Sol_Anhydride Yes Clean_NMR Chemically Pure Anhydride->Clean_NMR No

Caption: Decision tree for troubleshooting common issues.

References

  • Wessjohann, L. A., & Scheid, G. (2016). Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][3][5][8]oxadiazol-4-yl) derivatives. Journal of Separation Science, 39(24), 4757-4764. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Muratyan, G. V., & Yengibaryan, A. A. (2006). Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride. Russian Journal of Organic Chemistry, 42(1), 1-5. [Link]

  • Chegg.com. (2023). Solved 21.56. In acidic conditions, the carbonyl group is...[Link]

  • Fülöp, F., & Mándity, I. M. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(9), 11082-11094. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?[Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. [Link]

  • ResearchGate. (2016). ¹H NMR spectra of the formation of a mixed anhydride...[Link]

  • LibreTexts Chemistry. (2020). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1042. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Bafna, S. L., & Gold, V. (1953). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Journal of the Chemical Society (Resumed), 1406. [Link]

  • ResearchGate. (2014). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]

  • Digital Commons@ETSU. (2017). A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dimethylformamide. [Link]

  • OC-Praktikum. (2006). Synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride. [Link]

  • Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating process. [Link]

  • Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment). [Link]

  • Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating process. [Link]

  • Experiment 30 – Synthesis of an Analgesic: Aspirin. (n.d.). [Link]

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of (3S)-1-Acetylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (3S)-1-acetylpiperidine-3-carboxylic acid. As a key chiral building block in pharmaceutical development, achieving high purity of this compound is critical.[1][2] However, its unique physicochemical properties—high polarity combined with an acidic functional group—present significant challenges for standard chromatographic methods. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these purification hurdles.

Section 1: Foundational Knowledge - Understanding the Molecule's Behavior

Effective troubleshooting begins with a firm grasp of the analyte's characteristics. This compound is a small, water-soluble molecule containing a carboxylic acid and an N-acetyl group.[3][4] These features dictate its behavior in any chromatographic system.

  • High Polarity: The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting amide group makes the molecule exceptionally polar. This is the primary reason it is difficult to retain on traditional non-polar stationary phases like C18.[5][6]

  • Acidity (pKa): The carboxylic acid group can exist in either a neutral (protonated, -COOH) or anionic (deprotonated, -COO⁻) state depending on the pH of the mobile phase. This ionization state dramatically alters its retention and peak shape. For consistent results in reversed-phase chromatography, it is crucial to control the mobile phase pH to suppress this ionization.[7][8]

  • Chirality: The stereocenter at the C3 position means that enantiomeric purity is often a critical quality attribute. If the synthesis is not perfectly stereoselective, a chiral separation method will be required to resolve the (S) and (R) enantiomers.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₁₃NO₃[3]
Molecular Weight 171.19 g/mol [3]
Appearance White to off-white or pale yellow solid/powder[3][4]
Solubility Water-soluble; Soluble in DMSO, methanol[3][4]
Key Functional Groups Carboxylic acid, Amide (tertiary)
Chromatographic Challenge Highly polar, acidic, may require chiral separation[5][6]

Section 2: Troubleshooting Common Problems (Q&A Format)

This section addresses the most frequent issues encountered during the purification of this compound.

Problem 1: My compound elutes in the void volume (no retention) in Reversed-Phase (RP) HPLC.
  • Question: I'm using a standard C18 column with a water/acetonitrile gradient, but my compound comes out immediately with the solvent front. Why is this happening and how can I fix it?

  • Answer: This is the most common issue and is a direct result of the molecule's high polarity.[5] The non-polar C18 stationary phase cannot adequately interact with and retain the polar analyte.

    Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds have a much stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution.[11]

    Solutions:

    • Control Mobile Phase pH: The first and most critical step is to acidify your mobile phase. Adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) will lower the pH. A good rule of thumb is to set the mobile phase pH at least 2 units below the compound's pKa, which for a carboxylic acid is typically around 4-5.[7] This ensures the carboxylic acid is fully protonated (-COOH), making it less polar and increasing its interaction with the C18 phase.[7][8]

    • Use a High-Aqueous Mobile Phase: If pH adjustment alone is insufficient, use a mobile phase with a very high water content (e.g., starting with 95-100% aqueous). Be aware that some traditional C18 columns can suffer from "hydrophobic collapse" or "dewetting" under these conditions, leading to irreproducible retention times. Use a modern, aqueous-stable C18 column or one with an embedded polar group (EPG) designed for these conditions.

    • Switch to an Alternative Strategy: If the above methods fail, standard reversed-phase is not the right tool. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13]

Problem 2: My peaks are broad, tailing, or my retention times are drifting.
  • Question: I'm getting some retention, but the peak shape is terrible and not reproducible. What's causing this?

  • Answer: Poor peak shape is typically caused by unwanted secondary interactions or improper mobile phase conditions.

    Causality:

    • Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based columns are acidic and can interact strongly with your analyte, especially if the carboxylic acid is deprotonated (-COO⁻). This leads to peak tailing.[14]

    • Unbuffered pH: If the mobile phase pH is close to the analyte's pKa, small fluctuations can cause a mixed population of ionized and non-ionized molecules, resulting in broad, distorted peaks and shifting retention times.[8]

    Solutions:

    • Optimize and Buffer pH: As mentioned above, acidify the mobile phase to a pH of 2.5-3.5 using 0.1% formic acid or TFA. This suppresses both analyte ionization and the ionization of acidic silanol groups, minimizing unwanted interactions.[14]

    • Use a High-Quality, End-Capped Column: Modern columns with advanced end-capping have fewer accessible silanol groups, which significantly improves peak shape for challenging compounds.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or sample concentration.

Problem 3: My compound is irreversibly stuck on a Normal-Phase (Silica Gel) column.
  • Question: I tried using normal-phase flash chromatography with ethyl acetate/hexanes, but my compound won't elute, even with 100% ethyl acetate. What should I do?

  • Answer: This is the opposite problem of reversed-phase. Your highly polar compound is interacting too strongly with the highly polar silica gel stationary phase.[15][16]

    Causality: In normal-phase chromatography, polar compounds are strongly retained on the polar stationary phase. A molecule like this compound requires a very polar mobile phase to disrupt these interactions and facilitate elution.

    Solutions:

    • Increase Mobile Phase Polarity Drastically: You need a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 5-10% MeOH in DCM and gradually increase the MeOH concentration.

    • Add a Modifier: To improve peak shape and aid elution, add a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase. This protonates your analyte and competes for active sites on the silica surface. For base-sensitive compounds, a basic modifier like triethylamine or ammonium hydroxide can be used, but an acid is more appropriate here.[15][17]

    • Consider Deactivating the Silica: The acidic nature of silica can sometimes cause issues. You can pre-treat, or "deactivate," the column by flushing it with a solvent system containing a small amount of a modifier like triethylamine before switching back to your intended mobile phase for purification.[14]

    • Use HILIC: HILIC is often a superior and more reproducible alternative to normal-phase chromatography for purifying highly polar compounds.[5][13]

Problem 4: I need to confirm or separate the (S) and (R) enantiomers.
  • Question: My synthesis may have produced some of the unwanted (R)-enantiomer. How can I separate them?

  • Answer: You must use a chiral chromatography technique. Standard achiral methods (like C18 or silica) cannot distinguish between enantiomers.

    Causality: Enantiomers have identical physical properties in a non-chiral environment. Separation requires a chiral selector—typically in the stationary phase—that interacts differently with each enantiomer, forming transient diastereomeric complexes with different binding energies.[10]

    Solutions:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method.[9] You will need a Chiral Stationary Phase (CSP). CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) coated on silica are often a good starting point for this type of molecule.

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is a faster, more efficient, and "greener" alternative to HPLC, using supercritical CO₂ as the primary mobile phase.[9] It often provides excellent resolution for chiral separations.

Section 3: Advanced Purification Strategies & Protocols

When standard approaches fail, these advanced strategies provide robust solutions.

Protocol 3.1: Optimized Reversed-Phase HPLC Method (Using an EPG Column)

This method is designed to maximize retention for polar compounds while ensuring excellent peak shape.

  • Column Selection: Choose a column with an Embedded Polar Group (EPG) or an aqueous-stable C18 (e.g., a C18 AQ type), 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • Time 0 min: 2% B

    • Time 15 min: 30% B

    • Time 16 min: 95% B (Column Wash)

    • Time 18 min: 95% B (Column Wash)

    • Time 19 min: 2% B (Re-equilibration)

    • Time 25 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

Protocol 3.2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

HILIC is the premier technique for retaining and separating very polar molecules. It uses a polar stationary phase with a partially aqueous, high-organic mobile phase.[12][13]

  • Column Selection: HILIC column with an Amide or unbonded Silica stationary phase, 3-5 µm particle size, 4.6 x 150 mm. Amide phases often provide excellent peak shape for acidic compounds.[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

  • Gradient Elution: In HILIC, water is the strong solvent, so the gradient is reversed compared to RP.

    • Time 0 min: 1% B

    • Time 15 min: 40% B

    • Time 16 min: 1% B (Re-equilibration)

    • Time 25 min: 1% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Diluent: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 95% Acetonitrile) to avoid peak distortion.[18]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the best chromatographic mode to start with for this compound?

    • A1: Given its high polarity, HILIC is often the most direct path to a successful separation.[13] If HILIC is unavailable, start with reversed-phase using an aqueous-stable column and an acidified mobile phase as described in Protocol 3.1. Avoid traditional normal-phase (silica) unless other options have been exhausted.

  • Q2: My compound lacks a strong UV chromophore. What are my detection options?

    • A2: While the amide and carboxylic acid groups provide some UV absorbance around 205-215 nm, sensitivity can be low. For better detection, consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, ideally, a Mass Spectrometer (MS), which provides both high sensitivity and mass confirmation.

  • Q3: Can I use flash chromatography for bulk purification?

    • A3: Yes, but with careful consideration. Normal-phase flash will be challenging and require highly polar mobile phases (e.g., DCM/MeOH/Acetic Acid).[15] Reversed-phase flash chromatography is a better option, but requires C18-functionalized silica and large volumes of aqueous solvent. HILIC flash cartridges are also becoming more common and would be an excellent choice.

  • Q4: What is "hydrophobic collapse" in RP-HPLC and how do I avoid it?

    • A4: Hydrophobic collapse (or phase dewetting) occurs when using highly aqueous mobile phases (<5% organic) on traditional C18 columns. The polar mobile phase is expelled from the non-polar pores of the stationary phase, leading to a dramatic loss of surface area and retention. To avoid this, use columns specifically marketed as "aqueous stable" (often designated with "AQ") or those containing embedded polar groups.

Section 5: Visual Troubleshooting Guides

The following diagrams provide logical workflows for method selection and troubleshooting.

Caption: Workflow for selecting an initial purification method.

Caption: Decision tree for troubleshooting poor peak shape in RP-HPLC.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Vulcanchem. (n.d.). This compound - 111479-21-1.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Liu, Y., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.
  • Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • InformationBox Ticket Lifestyles. (2026, January 1). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. YouTube.

Sources

Technical Support Center: Optimization of Reaction Conditions for Acetylating Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acetylation of piperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental needs.

Frequently Asked Questions (FAQs): Core Reaction Principles

This section addresses fundamental questions regarding the reaction's setup and mechanism, providing the foundational knowledge needed for successful optimization.

Q1: What are the most common and effective methods for acetylating piperidine-3-carboxylic acid?

The N-acetylation of piperidine-3-carboxylic acid is a nucleophilic acyl substitution reaction. The two most prevalent and reliable methods involve the use of either acetic anhydride or acetyl chloride as the acetylating agent.[1]

  • Acetic Anhydride: This is a common, cost-effective, and moderately reactive agent. Reactions are typically performed in the presence of a base, such as pyridine or triethylamine, which acts as both a catalyst and an acid scavenger.[2] Sodium acetate can also be used as a weaker base.[3]

  • Acetyl Chloride: As an acyl chloride, this reagent is significantly more reactive than acetic anhydride and will react rapidly with the piperidine nitrogen.[4][5] These reactions are often performed under Schotten-Baumann conditions (a two-phase system with an aqueous base like NaOH) or in an organic solvent with a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[6][7]

The choice between them depends on factors like desired reaction speed, substrate sensitivity, and available purification methods. Acetyl chloride is more reactive but also more sensitive to moisture.[8]

Q2: Can you illustrate the general reaction mechanism for this acetylation?

Certainly. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group (acetate for acetic anhydride, chloride for acetyl chloride) to yield the N-acetylated product.

Caption: Nucleophilic addition-elimination mechanism.

Q3: Why is a base essential for this reaction, and how do I choose the right one?

A base serves two critical functions in this acetylation:

  • Acid Scavenger: The reaction generates an acidic byproduct (acetic acid from acetic anhydride or HCl from acetyl chloride). This acid will protonate the starting piperidine's nitrogen, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid as it forms.[9]

  • Deprotonation/Catalysis: Piperidine-3-carboxylic acid is a zwitterion. The secondary amine is protonated, which makes it a poor nucleophile. While the acetylating agents are reactive enough to eventually acylate the small equilibrium amount of the free amine, a base like pyridine or triethylamine ensures a sufficient concentration of the free, nucleophilic amine is present to drive the reaction forward. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.[2]

Choosing a Base:

  • Pyridine: Often used as both a base and a solvent. It's effective but can be difficult to remove during workup.

  • Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine. It is a good choice for reactions with the highly reactive acetyl chloride.[1]

  • Sodium Acetate: A mild, inexpensive base suitable for reactions with acetic anhydride.[3]

Q4: How should I monitor the reaction's progress effectively?

Relying solely on reaction time is not advisable. Active monitoring is crucial for determining the point of completion and preventing the formation of side products from prolonged reaction times or excessive heat.

  • Thin-Layer Chromatography (TLC): The most common method. The product, being more polar than the acetylating agent but potentially less polar than the zwitterionic starting material (depending on the mobile phase), should have a distinct Rf value. Staining with ninhydrin is useful as it will stain the primary/secondary amine of the starting material but not the acetylated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by checking for the expected mass-to-charge ratio (m/z) of the product and the disappearance of the starting material. This is the preferred method in drug discovery settings.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube or by taking aliquots. The appearance of the acetyl methyl singlet (around 2.1 ppm) and shifts in the piperidine ring protons are clear indicators of product formation.[11]

Troubleshooting Guide: Common Experimental Issues

This section is structured to provide direct answers to the most common problems encountered during the acetylation of piperidine-3-carboxylic acid.

Q: My reaction yield is very low or I'm recovering only starting material. What went wrong?

This is the most frequent issue and can usually be traced back to one of several root causes.

  • Cause 1: Presence of Water.

    • Why it happens: Both acetic anhydride and, more so, acetyl chloride are highly reactive towards water.[12] Any moisture in the reagents or solvent will rapidly hydrolyze them to acetic acid, consuming your reagent before it can react with the piperidine.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using commercial reagents, consider using a fresh bottle, as older bottles may have absorbed atmospheric moisture.[9]

  • Cause 2: Incorrect Stoichiometry or Inactive Reagents.

    • Why it happens: An insufficient amount of the acetylating agent will naturally lead to an incomplete reaction. Acetic anhydride, in particular, can degrade over time.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent.[13] Always use fresh or properly stored reagents. If in doubt about the quality of acetic anhydride, it can be distilled before use.

  • Cause 3: Inadequate Base.

    • Why it happens: As discussed in the FAQs, the reaction generates acid. Without a sufficient amount of base (at least 1 equivalent to neutralize the byproduct, often more to ensure the amine is deprotonated), the piperidine starting material will become protonated and non-nucleophilic.[14]

    • Solution: Use at least 1.1 equivalents of a suitable base like triethylamine or pyridine. For zwitterionic starting materials, using 2-3 equivalents of the base is a common strategy to ensure the reaction proceeds smoothly.

  • Cause 4: Suboptimal Temperature.

    • Why it happens: While these reactions are often exothermic, some systems may require gentle heating to overcome the activation energy, especially if less reactive reagents are used. Conversely, excessive heat can lead to degradation.

    • Solution: Start the reaction at 0 °C, especially when adding a reactive reagent like acetyl chloride, to control the initial exotherm.[7] Then, allow the reaction to warm to room temperature. If TLC or LC-MS shows a sluggish reaction after a few hours, consider gentle heating to 40-50 °C.[2]

Q: I'm observing unexpected spots on my TLC plate. What are these side products?

Side product formation complicates purification and reduces yield.

  • Potential Side Product: N,O-bis-acetylation.

    • Why it happens: In theory, the carboxylic acid could be activated to form a mixed anhydride, which could then react further. This is more likely under harsh conditions or with specific coupling agents not typically used for simple acetylation.

    • Solution: Stick to standard conditions (mild temperature, appropriate stoichiometry). This side reaction is generally not a major concern with acetic anhydride or acetyl chloride under the conditions described.

  • Potential Side Product: Piperidine Adducts.

    • Why it happens: If using piperidine as a deprotecting agent in a prior step (common in peptide synthesis) and it's not completely removed, it can react with the acetylating agent.[15][16]

    • Solution: Ensure the starting material is pure and free from other nucleophilic amines before starting the acetylation reaction.

Q: My reaction is complete, but I'm struggling with the purification. How can I effectively isolate my product?

The product, 1-acetylpiperidine-3-carboxylic acid, has both a polar carboxylic acid group and a less polar N-acetyl piperidine structure. This dual nature can be exploited for purification.

  • Problem: Removing Pyridine or Triethylamine.

    • Why it happens: These bases are often difficult to remove by simple evaporation.

    • Solution: After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid, such as 1M HCl or even a saturated aqueous solution of copper sulfate (which is particularly effective for removing pyridine).[7] The protonated amine salt will move to the aqueous layer. Be cautious, as your product also has an acid-labile group and could potentially be affected by strong acids. A milder wash with saturated ammonium chloride solution is also an option.[9]

  • Problem: Removing Acetic Acid/Excess Acetic Anhydride.

    • Why it happens: Acetic acid is a byproduct, and excess anhydride is hydrolyzed to acetic acid during the workup. Both are water-soluble but can be difficult to remove completely.

    • Solution: Quench the reaction by slowly adding water or ice. Then, perform an aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate.[17] The bicarbonate will react with the acidic components to form sodium acetate, which is highly water-soluble. Repeat the wash until CO₂ evolution ceases. Co-evaporation with toluene under reduced pressure is also an effective method to azeotropically remove final traces of acetic acid.[2]

  • Problem: Isolating the Final Product.

    • Why it happens: The product's polarity can make it tricky to handle.

    • Solution - Acid/Base Extraction: This is a powerful technique for carboxylic acids.[18]

      • After the initial washes, extract the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃).

      • Your product will deprotonate to the carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers, and then slowly re-acidify the aqueous layer with 1M HCl to a pH of ~3-4.

      • The product will precipitate out or can be extracted back into an organic solvent like ethyl acetate.

    • Solution - Crystallization or Chromatography: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes). If it is an oil or impurities co-precipitate, purification by column chromatography on silica gel is the final option.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19][20]

Protocol A: Acetylation with Acetic Anhydride

This method is robust and uses a less hazardous acetylating agent.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Add an anhydrous solvent such as dichloromethane (DCM) or pyridine. If using DCM, add pyridine (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding water.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (if pyridine was used), water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via crystallization or column chromatography as needed.

Protocol B: Acetylation with Acetyl Chloride

This method is faster due to the higher reactivity of acetyl chloride.[1]

  • Setup: To a flame-dried round-bottom flask with a stir bar, add piperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute with DCM. Filter off the triethylamine hydrochloride salt if desired, or proceed directly to washing. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol A.

ParameterProtocol A (Acetic Anhydride)Protocol B (Acetyl Chloride)Rationale
Acetylating Agent Acetic Anhydride (1.2 eq)Acetyl Chloride (1.1 eq)Ac₂O is less reactive, so a slight excess is used. AcCl is highly reactive.
Base Pyridine or TEA (2.5 eq)Triethylamine (2.2 eq)Acts as acid scavenger and catalyst/solubilizer.
Solvent DCM, PyridineDCM, THFAnhydrous, aprotic solvents are required to prevent hydrolysis of the reagents.
Temperature 0 °C to RT (optional heating)0 °C to RTControls initial exotherm and prevents side reactions.
Typical Time 2 - 12 hours1 - 4 hoursReflects the higher reactivity of acetyl chloride.

Workflow & Safety

General Experimental Workflow

Visualizing the entire process helps in planning and execution.

Caption: A typical workflow for acetylation reactions.

Safety FAQ: Handling Acetylating Agents

Q: What are the critical safety precautions when working with acetic anhydride and acetyl chloride?

Both reagents require careful handling in a chemical fume hood.

  • Corrosivity: Both are highly corrosive and can cause severe skin burns and eye damage.[1][19] Always wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Reactivity with Water: They react violently with water, releasing corrosive vapors (acetic acid or HCl).[12][21] Never add water to the reagents; always add the reagent slowly to water (or an aqueous solution) during the quench step. Fire extinguishers suitable for chemical fires (e.g., CO₂ or dry powder) should be available.[22]

  • Inhalation Hazard: The vapors are harmful and irritating to the respiratory system.[19][22] Ensure your fume hood has adequate flow. Keep containers tightly sealed when not in use.

References

  • Nie, Z., et al. (2016). Bioanalytical approaches for the detection of protein acetylation-related enzymes. Analytical and Bioanalytical Chemistry, 408(8), 1917-1931.
  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology.
  • ResearchGate. (2019). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation: Methods and Protocols. Retrieved from [Link]

  • INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Detection Method. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. Retrieved from [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(10), 1939-1941.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11469-11475.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2208–2216.
  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • ResearchGate. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

Sources

preventing racemization during the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you maintain the stereochemical integrity of your compound throughout the synthetic process.

Understanding the Challenge: The Specter of Racemization

This compound is a valuable chiral building block in pharmaceutical synthesis.[1] Its utility is intrinsically linked to its specific stereochemistry. The loss of enantiomeric purity through racemization can have significant consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).

The primary vulnerability to racemization in this synthesis lies at the chiral center, the C3 position of the piperidine ring. This carbon is alpha to the carboxylic acid's carbonyl group. Under certain conditions, particularly basic or harsh thermal environments, the proton at this C3 position can be abstracted. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both the (S) and (R) enantiomers—a process known as racemization.

Below is a visualization of the base-catalyzed racemization mechanism:

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for potential racemization during the synthesis of this compound?

A1: The most critical step is the N-acetylation of the starting material, (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid). This step often involves the use of reagents and conditions that can inadvertently promote racemization.

Q2: How does the choice of base impact racemization during N-acetylation?

A2: The base is a crucial factor. Strong, non-nucleophilic bases can readily deprotonate the alpha-carbon, leading to the formation of the planar enolate intermediate and subsequent racemization. The strength and steric hindrance of the base are key considerations. For instance, while a base might be necessary to neutralize any acid formed during the reaction, a strong base like sodium hydroxide could increase the risk of racemization.

Q3: Can the acetylating agent itself cause racemization?

A3: Yes, the choice and purity of the acetylating agent are important. Acetic anhydride is a common reagent for this transformation.[2] If the acetic anhydride contains acidic impurities, it could potentially catalyze racemization under certain conditions. The reaction temperature when using acetic anhydride is also a critical parameter to control.

Q4: What role does the solvent play in preventing racemization?

A4: The solvent can influence the stability of the enolate intermediate.[3] Polar aprotic solvents are generally preferred for many organic reactions, but their effect on racemization should be carefully considered. It's essential to choose a solvent that provides good solubility for the reactants while minimizing the stability of the enolate intermediate.

Q5: At what temperature should the N-acetylation reaction be conducted?

A5: As a general principle, lower temperatures are preferred to minimize the rate of racemization. While higher temperatures can increase the reaction rate, they also provide the energy needed to overcome the activation barrier for enolate formation. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant loss of enantiomeric excess (ee) in the final product. Harsh reaction conditions: High temperature or prolonged reaction time during N-acetylation.Optimize the reaction temperature by starting at a lower temperature (e.g., 0 °C) and gradually increasing it. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Inappropriate base: Use of a strong, non-hindered base.Consider using a milder, sterically hindered base, or even running the reaction in the absence of a base if possible, particularly if the starting material is the free base of (S)-nipecotic acid.
Acidic or basic impurities: Contaminants in reagents or solvents.Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
Inconsistent ee values between batches. Variability in reaction setup: Inconsistent temperature control or addition rates of reagents.Standardize the experimental protocol. Use a temperature-controlled reaction vessel and ensure consistent addition rates of reagents, especially the acetylating agent and any base.
Inaccurate ee determination: Issues with the analytical method.Validate the chiral analytical method for accuracy and precision.[4] Ensure complete separation of enantiomers and accurate integration of peaks.
Low yield of the desired product. Suboptimal reaction conditions: Temperature too low or reaction time too short.While prioritizing chiral integrity, a balance must be struck with reaction efficiency. Systematically screen different temperatures and reaction times to find the optimal conditions.
Poor quality starting material: Impure (S)-piperidine-3-carboxylic acid.Verify the purity and enantiomeric excess of the starting material before proceeding with the N-acetylation.

Experimental Protocols

Protocol 1: Stereopreserving N-Acetylation of (S)-Piperidine-3-carboxylic Acid

This protocol is designed to minimize racemization by using mild conditions.

Materials:

  • (S)-piperidine-3-carboxylic acid (ensure high enantiomeric purity)

  • Acetic anhydride (high purity)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous (optional, as a mild base)

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve (S)-piperidine-3-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • (Optional) If a base is required, add anhydrous pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding cold water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

synthesis_workflow start Start: (S)-piperidine-3-carboxylic acid dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Slowly add acetic anhydride cool->add_anhydride add_base Optional: Add anhydrous pyridine add_anhydride->add_base stir Stir at 0 °C & Monitor add_base->stir quench Quench with cold water stir->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with DCM acidify->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify product dry_concentrate->purify end End: this compound purify->end

Caption: Workflow for stereopreserving N-acetylation.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method to assess the enantiomeric purity of the final product. Method development and validation are crucial for accurate results.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® series or similar polysaccharide-based column)

Method Development:

  • Column Screening: Screen a selection of chiral stationary phases (CSPs) to find one that provides baseline separation of the (S) and (R) enantiomers.

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-hexane and a polar modifier like ethanol or isopropanol.

    • Vary the ratio of the mobile phase components to optimize resolution and retention times.

    • Small amounts of an additive, such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes), can improve peak shape. For this compound, an acidic additive may be beneficial.

  • Parameter Optimization: Optimize the flow rate and column temperature to achieve the best separation efficiency.

Example Method Conditions (to be optimized):

  • Column: Chiralpak® AD-H (or similar)

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

Quantification: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Rowan University. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Humana Press. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • Synthesis of N-acetyl isonipecotic acid. PrepChem.com. Available at: [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
  • Regio- and Stereoselective Addition of Brønsted Acids to Yndiamides: Synthesis of N,O,N. Synlett. Available at: [Link]

  • An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Google Patents.
  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • A kind of preparation method of (S)-nipecotic acid. Google Patents.
  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. Available at: [Link]

  • Chiral separation of nipecotic acid amides. PubMed. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

  • N-Acylation in combinatorial chemistry. ARKAT USA. Available at: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
  • Effect of pH and acetic anhydride concentration on physicochemical characteristics of acetylated sago starch. ResearchGate. Available at: [Link]

  • Effects of acetic acid/acetic anhydride ratios on the properties of corn starch acetates. PubMed. Available at: [Link]

  • Influence of acetic anhydride on physicochemical, morphological and thermal properties of corn and potato starch. ResearchGate. Available at: [Link]

  • Starch Modification by Organic Acids and Their Derivatives: A Review. MDPI. Available at: [Link]

  • Acetic anhydride and vinyl acetate differentially modify the supramolecular structure of starch. PubMed. Available at: [Link]

  • Solvent Effects in Organic Chemistry. ResearchGate. Available at: [Link]

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Technical Support Center: Stability of (3S)-1-Acetylpiperidine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S)-1-acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The information provided herein is synthesized from established principles of organic chemistry and data from related molecular structures to offer expert guidance and troubleshooting strategies for your experiments.

I. Overview of Chemical Stability

This compound is a chiral derivative of piperidine, a common scaffold in medicinal chemistry. Its structure, featuring a tertiary amide and a carboxylic acid, dictates its stability profile in solution. While generally stable when handled and stored correctly, its functional groups can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is crucial for ensuring the integrity of your results.

The primary sites for potential degradation are the N-acetyl group (amide bond) and the piperidine ring itself. The carboxylic acid moiety is relatively stable but can influence the overall reactivity and solubility of the molecule.

II. Frequently Asked Questions (FAQs)

Q1: My analytical results show a decrease in the concentration of this compound over time in my aqueous stock solution. What is the likely cause?

A1: A decrease in concentration over time suggests degradation of the compound. The most probable cause in an aqueous solution is the hydrolysis of the N-acetyl amide bond. This reaction can be catalyzed by either acidic or basic conditions, yielding piperidine-3-carboxylic acid and acetic acid. The rate of hydrolysis is typically pH-dependent, with greater instability observed at pH extremes. It is crucial to control the pH of your stock solution, ideally keeping it close to neutral (pH 6-8) for enhanced stability.

Q2: I've observed the formation of a new, unexpected peak in my HPLC chromatogram after leaving my solution at room temperature. What could this be?

A2: The appearance of a new peak is a strong indicator of degradation. Besides hydrolysis of the amide bond, another possibility is the oxidation of the piperidine ring. The tertiary amine within the piperidine ring, even as part of an amide, can be susceptible to oxidation, potentially forming an N-oxide derivative. This process can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light. To investigate this, a forced degradation study under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) can help to confirm if the new peak corresponds to an oxidative degradant.

Q3: Can I heat my solution to aid in dissolving the compound?

A3: While gentle warming can be used to aid dissolution, prolonged exposure to elevated temperatures should be avoided. Thermal stress can promote both the hydrolysis of the amide bond and potentially decarboxylation of the carboxylic acid group, although the latter usually requires more forcing conditions. If heating is necessary, it is recommended to do so for the shortest possible time and at the lowest effective temperature. Always cool the solution to room temperature promptly after dissolution.

Q4: Are there any specific solvents I should avoid when preparing solutions of this compound?

A4: For routine experimental work, common laboratory solvents such as water, DMSO, and ethanol are generally suitable. However, it is important to consider the purity of the solvents. The presence of acidic or basic impurities can catalyze degradation. When using aqueous solutions, employing a buffer system to maintain a stable pH is a good practice. For long-term storage, a non-aqueous, aprotic solvent like anhydrous DMSO, stored at low temperature, is preferable to minimize hydrolysis.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Gradual decrease in peak area in chromatography 1. Hydrolysis of the N-acetyl group. 2. Adsorption to container surfaces.1. Check and adjust the pH of the solution to near neutral. 2. Prepare fresh solutions before use. 3. Use silanized vials to minimize adsorption. 4. Perform a forced degradation study (see Protocol 1) to identify potential degradants.
Sudden appearance of new peaks 1. Oxidative degradation. 2. Photodegradation. 3. Contamination.1. Degas solvents to remove dissolved oxygen. 2. Protect solutions from light by using amber vials or wrapping in foil. 3. Run a solvent blank to rule out contamination. 4. Conduct a forced degradation study under oxidative and photolytic conditions.
Change in solution color or clarity 1. Formation of insoluble degradation products. 2. Contamination.1. Analyze the solution by HPLC to check for degradation. 2. Filter the solution through a 0.22 µm filter and re-analyze. 3. Prepare a fresh solution using high-purity solvent.
Inconsistent results between experiments 1. Variable solution stability. 2. Inconsistent solution preparation.1. Standardize solution preparation and storage procedures. 2. Prepare fresh solutions for each experiment. 3. Validate the stability of the compound under your specific experimental conditions.

IV. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the potential degradation pathways of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[1]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and understand its stability profile.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber (optional)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of water and methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. If a chamber is not available, exposure to direct sunlight for a defined period can be an alternative.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions under which degradation occurs provide insight into the stability of the molecule. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

V. Visualization of Key Processes

Potential Degradation Pathways

The following diagram illustrates the two primary hypothetical degradation pathways for this compound based on its chemical structure.

G cluster_0 Hydrolytic Degradation cluster_1 Oxidative Degradation A (3S)-1-acetylpiperidine- 3-carboxylic acid B (3S)-piperidine-3-carboxylic acid + Acetic Acid A->B  Acid or Base  Hydrolysis   C (3S)-1-acetylpiperidine- 3-carboxylic acid D (3S)-1-acetylpiperidine-3-carboxylic acid N-oxide C->D  Oxidation  (e.g., H₂O₂)   G A Define Study Objectives (e.g., shelf-life, compatibility) B Select Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Prepare Samples and Controls B->C D Expose Samples to Stress C->D E Sample at Time Points D->E F Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) E->F G Quantify Parent Compound and Degradation Products F->G H Data Analysis and Interpretation G->H I Determine Degradation Rate and Pathways H->I J Establish Storage and Handling Recommendations I->J

Caption: General workflow for a solution stability study.

VI. Best Practices for Handling and Storage

To ensure the long-term integrity of this compound in solution, the following best practices are recommended:

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container at the recommended temperature (typically 2-8°C), protected from light and moisture.

  • Solution Preparation:

    • Use high-purity, degassed solvents.

    • For aqueous solutions, use a buffer system to maintain a pH between 6 and 8.

    • Prepare solutions fresh whenever possible.

  • Storage of Solutions:

    • For short-term storage (hours to a few days), store aqueous solutions at 2-8°C in the dark.

    • For long-term storage, prepare aliquots in an anhydrous aprotic solvent such as DMSO, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Experimental Use:

    • Allow solutions to equilibrate to room temperature before use.

    • Minimize the exposure of solutions to ambient light and air during experiments.

By adhering to these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and accuracy of your research outcomes.

VII. References

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

Sources

common impurities in commercial (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S)-1-Acetylpiperidine-3-carboxylic Acid

Welcome to the technical support guide for this compound (CAS No. 111479-21-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be present in commercial batches of this important chiral building block. Adherence to high purity standards is critical for the successful application of this reagent in stereoselective synthesis and pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

The most common impurities in commercially available this compound are typically related to the manufacturing process. These can be broadly categorized as:

  • Process-Related Impurities: These arise from the starting materials, intermediates, or side reactions during the synthesis.

    • (3S)-Piperidine-3-carboxylic acid ((S)-Nipecotic acid): The unreacted starting material from the acetylation step.

    • Acetic Acid: A common byproduct of the acetylation reaction, particularly when acetic anhydride is used as the acetylating agent.[3]

  • Enantiomeric Impurity:

    • (3R)-1-Acetylpiperidine-3-carboxylic acid: The opposite enantiomer of the desired product. Its presence can have significant implications in chiral applications.

  • Residual Solvents:

    • Organic volatile compounds used during the synthesis and purification steps that are not completely removed.

The following diagram illustrates the structures of the target molecule and its primary impurities:

Key Chemical Structures main This compound (Target Molecule) start_material (3S)-Piperidine-3-carboxylic acid ((S)-Nipecotic acid) (Unreacted Starting Material) main->start_material Incomplete Acetylation enantiomer (3R)-1-acetylpiperidine-3-carboxylic acid (Enantiomeric Impurity) main->enantiomer Present in Chiral Starting Material byproduct Acetic Acid (Byproduct) main->byproduct Acetylation Byproduct

Caption: Structures of this compound and its common impurities.

Q2: My downstream reaction is failing. Could the enantiomeric purity of my this compound be the issue?

Yes, the enantiomeric purity is a critical parameter, especially in stereoselective synthesis. The presence of the (3R)-enantiomer can lead to the formation of undesired diastereomers in your subsequent reactions, which can complicate purification and reduce the yield of your target molecule. For pharmaceutical applications, regulatory agencies have strict guidelines on the stereoisomeric purity of drug substances.[4]

It is highly recommended to determine the enantiomeric excess (e.e.) of your starting material. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Q3: I've noticed an unexpected peak in my HPLC chromatogram. How can I identify it?

An unexpected peak could be one of the common impurities mentioned above or a less common one. A systematic approach to identification is recommended:

  • Retention Time Matching: Compare the retention time of the unknown peak with that of available standards of likely impurities (e.g., (S)-nipecotic acid, acetic acid).

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a crucial piece of information for its identification.

  • NMR Spectroscopy: If the impurity is present at a sufficient concentration, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

The following workflow can guide your impurity identification process:

Impurity Identification Workflow start Unexpected Peak in HPLC rt_match Retention Time Matching with Standards start->rt_match lcms LC-MS Analysis rt_match->lcms No Match identified Impurity Identified rt_match->identified Match Found nmr NMR Spectroscopy lcms->nmr Obtain Molecular Weight nmr->identified Structure Elucidated not_identified Further Investigation Required nmr->not_identified Inconclusive

Caption: A stepwise workflow for identifying unknown impurities.

Troubleshooting Guides

Scenario 1: High Levels of Unreacted (3S)-Piperidine-3-carboxylic Acid Detected
  • Problem: Your analysis shows a significant amount of the starting material, (S)-nipecotic acid, in your batch of this compound.

  • Root Cause: This indicates an incomplete acetylation reaction during the synthesis.

  • Impact: The presence of a primary amine from the unreacted starting material can interfere with downstream reactions where the acetylated nitrogen is intended to be non-reactive.

  • Recommended Action:

    • Quantify the Impurity: Use a validated HPLC method to determine the exact percentage of the unreacted starting material.

    • Purification: If the level is unacceptable, repurification of the material may be necessary. Recrystallization or column chromatography can be effective.

    • Contact Supplier: Inform your supplier of the quality issue and provide them with your analytical data.

Scenario 2: Enantiomeric Excess (e.e.) is Below Specification
  • Problem: Chiral HPLC analysis reveals that the enantiomeric excess of your this compound is lower than required for your application.

  • Root Cause: This could stem from a low-quality chiral starting material ((S)-nipecotic acid) or racemization occurring during the synthesis or workup.

  • Impact: This can lead to the formation of undesired diastereomeric products, impacting the efficacy and safety of the final compound in pharmaceutical applications.

  • Recommended Action:

    • Confirm with Chiral HPLC: Ensure your analytical method is robust and validated for the separation of the enantiomers.

    • Source a Higher Purity Material: If the e.e. is confirmed to be low, you will need to source a new batch of material with a higher enantiomeric purity.

    • Consider Chiral Resolution: In some cases, it may be possible to perform a chiral resolution to separate the enantiomers, although this is often a complex and costly process.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general guideline for the chiral separation of (3S)- and (3R)-1-acetylpiperidine-3-carboxylic acid. Method optimization may be required.

Parameter Condition
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)
Mobile Phase A mixture of hexane/isopropanol/trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard of 1-acetylpiperidine-3-carboxylic acid to ensure adequate resolution between the two enantiomer peaks.

  • Analysis: Inject the sample solution and integrate the peak areas for both the (S) and (R) enantiomers.

  • Calculation: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Protocol 2: Analysis of Residual Solvents by Headspace GC-MS

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <467> for the determination of residual solvents.[5][6][7]

Parameter GC Condition MS Condition
Column 6% cyanopropylphenyl / 94% dimethylpolysiloxaneIon Source
Carrier Gas HeliumScan Range
Injector Temp. 250 °CHeadspace Sampler
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minOven Temp.
Loop Temp.
Transfer Line Temp.

Procedure:

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the appropriate diluent.

  • Analysis: Place the vials in the headspace autosampler and run the GC-MS sequence.

  • Identification and Quantification: Identify the residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the standard. Quantify the amount of each solvent using the calibration curve generated from the standard solutions.

References

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. Available from: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Available from: [Link]

  • (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity. Tradeindia. Available from: [Link]

  • Impurities in High Molecular Weight Amine Products. Mines Repository. Available from: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available from: [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics. Available from: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Medicinal Chemistry Research. Available from: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available from: [Link]

  • 1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available from: [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available from: [Link]

  • acylation of amines. Mastering Chemistry Help. Available from: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available from: [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. Available from: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. Available from: [Link]

  • Chiral Drug Separation. Taylor & Francis. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available from: [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available from: [Link]

  • Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar. Available from: [Link]

  • 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). PubChemLite. Available from: [Link]

  • chiral-separation-techniques-a-practical-approach.pdf. ResearchGate. Available from: [Link]

  • 1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. Available from: [Link]

  • (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity. Tradeindia. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (3S)-1-Acetylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up of this important chiral building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of moving from bench-scale to larger-scale production.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.[2] Ensuring a robust, scalable, and economically viable synthesis is therefore of paramount importance.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when planning the synthesis of this compound.

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor is (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid).[3] The synthesis then involves the N-acetylation of this starting material. Other approaches might involve the asymmetric synthesis from pyridine derivatives or other achiral precursors, though these can be more complex to scale up.[4] A Chinese patent describes a method starting from 3-piperidine formamide or its salt, which undergoes hydrolysis and chiral resolution simultaneously.[5][6]

Q2: What is the most critical step when scaling up the N-acetylation of (S)-nipecotic acid?

The most critical step is ensuring complete and selective N-acetylation without causing racemization or forming undesirable byproducts. The choice of acetylating agent and reaction conditions are key. Acetic anhydride is a common and cost-effective acetylating agent.[7] The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. Careful control of temperature and reaction time is crucial to prevent side reactions.

Q3: What are the typical yields and purity levels I can expect on a larger scale?

With an optimized process, yields for the N-acetylation step can be expected to be in the range of 85-95%. Purity of the crude product is often high, but recrystallization is usually necessary to achieve the >98% purity typically required for pharmaceutical applications.[8] The final purity should always be confirmed by analytical methods such as HPLC and NMR.

Q4: Are there any specific safety precautions I should be aware of when scaling up?

Yes, several safety considerations are important. Acetic anhydride is corrosive and lachrymatory, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The N-acetylation reaction can be exothermic, so controlled addition of reagents and adequate cooling capacity are essential to prevent a runaway reaction. When working with flammable solvents, proper grounding and inert atmosphere techniques should be employed to mitigate fire and explosion risks.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues you might encounter during the synthesis, along with their causes and solutions.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. One common side reaction is the formation of a mixed anhydride between the product and acetic anhydride.

  • Product Loss During Work-up: The product, being water-soluble, can be lost to the aqueous phase during extraction if the pH is not carefully controlled.[2][9]

  • Degradation of Starting Material: The (S)-nipecotic acid may not be of sufficient purity, or it may have degraded during storage.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to ensure it has gone to completion.

    • Temperature Control: Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. A temperature range of 60-65°C has been reported in related syntheses.[5]

    • Mixing: Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture.

  • Minimize Side Reactions:

    • Stoichiometry: Use a slight excess of the acetylating agent to drive the reaction to completion, but avoid a large excess which can lead to more byproducts.

    • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the acid byproduct without competing in the acetylation reaction.

  • Improve Work-up Procedure:

    • pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution to below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is fully protonated and can be efficiently extracted into an organic solvent.[9]

    • Solvent Selection: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions will improve recovery.

  • Starting Material Quality:

    • Purity Check: Verify the purity of the (S)-nipecotic acid before use. If necessary, purify it by recrystallization.

Problem 2: Product is Contaminated with Starting Material

Possible Causes:

  • Incomplete Reaction: As mentioned above, this is a primary cause.

  • Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted starting material.

Solutions:

  • Drive the Reaction to Completion:

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring for byproduct formation.

    • Reagent Addition: Ensure the acetylating agent is added in a controlled manner to maintain an effective concentration throughout the reaction.

  • Optimize Purification:

    • Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[8]

    • Column Chromatography: While less ideal for large-scale production due to cost and solvent usage, silica gel chromatography can be effective for removing polar starting material from the less polar product.

    • Acid-Base Extraction: A carefully controlled acid-base extraction can sometimes be used to separate the product from the more basic starting material, although this can be challenging due to the similar functionalities.

Problem 3: Racemization of the Chiral Center

Possible Causes:

  • Harsh Reaction Conditions: Exposure to high temperatures or strongly acidic or basic conditions for prolonged periods can lead to racemization at the C3 position.

  • Mechanism-Specific Racemization: While less common for N-acetylation, certain reagents or intermediates could potentially facilitate racemization.

Solutions:

  • Milder Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • pH Control: Avoid extremes of pH during the reaction and work-up. Use just enough base to neutralize the acid formed.

  • Chiral Purity Analysis:

    • Analytical Methods: Regularly check the enantiomeric excess (ee) of your product using a chiral HPLC method or by converting the product to a diastereomeric derivative that can be analyzed by standard NMR or HPLC.

  • Alternative Acetylating Agents:

    • If racemization is a persistent issue, consider using a milder acetylating agent, although this may come at a higher cost.

Problem 4: Difficulty with Product Isolation and Crystallization

Possible Causes:

  • High Solubility: The product may be highly soluble in the chosen crystallization solvent, leading to poor recovery.

  • Oily Product: The product may initially separate as an oil rather than a crystalline solid, which can be difficult to handle and purify.

  • Presence of Impurities: Impurities can inhibit crystallization or lead to the formation of a less pure solid.

Solutions:

  • Optimize Crystallization:

    • Solvent Screening: Perform small-scale screening of various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Addition: Consider dissolving the product in a good solvent and then slowly adding an anti-solvent to induce crystallization.

    • Seeding: Introduce a small crystal of pure product to the supersaturated solution to initiate crystallization.

    • Controlled Cooling: Cool the solution slowly to encourage the formation of larger, purer crystals.

  • Handling Oily Products:

    • Trituration: Add a poor solvent to the oil and stir vigorously to try and induce solidification.

    • Solvent Removal: Ensure all residual solvent from the work-up is removed under vacuum, as this can sometimes prevent crystallization.

  • Improve Purity Before Crystallization:

    • If the crude product is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.

Experimental Protocols

General Protocol for N-acetylation of (S)-Nipecotic Acid

This is a general guideline. Specific quantities and conditions should be optimized for your particular scale and equipment.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend (S)-nipecotic acid in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Base Addition (Optional but Recommended): If using an inert solvent, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled mixture via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or HPLC.

  • Quenching: Slowly and carefully quench the reaction by adding water, ensuring the temperature is controlled.

  • Work-up:

    • If an organic solvent was used, separate the layers. Extract the aqueous layer with the organic solvent.

    • If acetic acid was the solvent, remove it under reduced pressure.

    • Combine the organic layers or redissolve the residue in a suitable organic solvent.

    • Wash the organic phase with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system.

Data Presentation
ParameterBench Scale (10 g)Pilot Scale (1 kg)
(S)-Nipecotic Acid 10 g1 kg
Acetic Anhydride 8.6 mL (1.1 eq)860 mL (1.1 eq)
Triethylamine 12 mL (1.1 eq)1.2 L (1.1 eq)
Solvent (DCM) 100 mL10 L
Reaction Time 2 hours4 hours
Typical Yield 11.5 g (87%)1.1 kg (83%)
Purity (after recrystallization) >99% (HPLC)>98.5% (HPLC)

Visualizations

Reaction Scheme

Caption: N-acetylation of (S)-nipecotic acid.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_loss Was there product loss during work-up? check_completion->workup_loss Yes optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Improve mixing incomplete->optimize_conditions final_product Improved Yield optimize_conditions->final_product optimize_workup Optimize Work-up: - Adjust pH for extraction - Use more efficient solvent - Perform multiple extractions workup_loss->optimize_workup Yes side_reactions Are there significant side products? workup_loss->side_reactions No optimize_workup->final_product minimize_side_reactions Minimize Side Reactions: - Adjust stoichiometry - Change base/solvent side_reactions->minimize_side_reactions Yes side_reactions->final_product No minimize_side_reactions->final_product

Caption: Decision tree for troubleshooting low yield.

References

  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

  • O'Brien, P. (2006). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. ResearchGate. Available at: [Link]

  • Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Unknown. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Vereshchagin, A. N., et al. (2020). Highly diastereoselective four-component synthesis of polysubstituted 2-piperidinones with three and four stereogenic centers. ResearchGate. Available at: [Link]

  • Clausen, R. P., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Available at: [Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Ecker, G. F., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available at: [Link]

  • Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]

  • Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. Available at: [Link]

  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
  • CP Lab Safety. (n.d.). (S)-1-Acetylpiperidine-3-carboxylic acid, 95% Purity, C8H13NO3, 250 mg. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

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challenges in the characterization of (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S)-1-acetylpiperidine-3-carboxylic acid (CAS: 111479-21-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analytical characterization of this chiral piperidine derivative. Here, we synthesize field-proven insights and foundational scientific principles into a practical, problem-solving format.

Article Quick Navigation

Section 1: Foundational Challenges & Handling

FAQ 1.1: My sample weight is inconsistent, and I'm seeing poor baseline stability in my analyses. What's happening?

Answer: This is a classic symptom of hygroscopicity , the tendency of a substance to absorb moisture from the atmosphere. This compound possesses both a carboxylic acid and an amide group, which are excellent hydrogen bond donors and acceptors. This makes the material prone to absorbing atmospheric water.[1]

Causality & Impact:

  • Physical Changes: Moisture uptake can cause the solid material to become sticky or even deliquesce, leading to handling issues like caking and poor powder flow.[2][3]

  • Analytical Inaccuracy: For techniques requiring precise sample weight (e.g., quantitative NMR, standard preparation for HPLC), moisture uptake introduces significant error. The absorbed water can also affect the integrity of the final drug product.[1]

  • Chromatographic Issues: Injected water can cause baseline disturbances, retention time shifts, and poor peak shape, particularly in non-aqueous systems like normal-phase HPLC.

Troubleshooting & Mitigation Strategy:

  • Storage: Always store the material in a tightly sealed container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite®). For long-term storage or for highly sensitive applications, storage in a glovebox under an inert atmosphere (N₂ or Ar) is recommended.

  • Handling: When weighing the sample, do so quickly in a low-humidity environment if possible. Use a weighing vessel with a lid to minimize exposure time.

  • Sample Preparation: Pre-dry the material under vacuum at a mild temperature (e.g., 40 °C) before use, provided it is thermally stable (see FAQ 1.2). Ensure all solvents used for analysis are dry.

  • Quantification: For the most accurate quantification, it is essential to determine the water content of the material using Karl Fischer titration immediately before weighing for analysis. This allows for the correction of the sample weight.

FAQ 1.2: I suspect my sample is degrading during storage or analysis. How can I confirm this and what are the stable conditions?

Answer: The stability of piperidine derivatives can be influenced by temperature, humidity, and pH.[4][5] The primary degradation pathway for this compound under harsh conditions is the hydrolysis of the N-acetyl (amide) bond, reverting to (3S)-piperidine-3-carboxylic acid.

Causality & Impact:

  • Amide Hydrolysis: The amide bond is susceptible to cleavage under strong acidic or basic conditions, a reaction that can be accelerated by heat.

  • Thermal Decomposition: Like many organic compounds, piperidines can decompose at elevated temperatures, leading to discoloration and the formation of various impurities.[5]

  • Impact on Purity: Degradation leads to a decrease in the purity of the active substance and the appearance of new peaks in chromatograms, which can complicate analysis and compromise the material's suitability for its intended use.

Troubleshooting & Mitigation Strategy:

  • Forced Degradation Study: To identify potential degradants, perform a forced degradation study. Expose the material to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) as per ICH guidelines. Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.

  • Stability Monitoring: Use a stability-indicating HPLC method (one that separates the main compound from all known degradants) to monitor the purity of samples stored under different conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Recommended Storage: Based on general piperidine stability, store the solid material in a cool, dry, and dark place.[4] A temperature of 2-8 °C is often recommended for long-term storage.[4] Solutions should be prepared fresh. If storage is necessary, keep them refrigerated and use within a short period, after validating their stability.

Section 2: Chromatographic Characterization (Purity & Enantiomeric Excess)

FAQ 2.1: I am unable to achieve baseline separation of the (3S) and (3R) enantiomers using standard HPLC methods. What is a robust strategy for chiral method development?

Answer: Separating enantiomers is impossible on standard (achiral) HPLC columns because they have identical physical properties in a non-chiral environment. Chiral recognition is required, which is achieved by using a Chiral Stationary Phase (CSP). A systematic screening approach is the most efficient way to develop a successful separation method.[6][7]

Causality & Scientific Rationale: A CSP creates a chiral environment within the column. The two enantiomers form transient, diastereomeric complexes with the stationary phase, which have different energies of interaction. This difference in interaction strength causes one enantiomer to be retained longer than the other, enabling their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often the first choice for screening due to their broad applicability.[7]

Troubleshooting Workflow: Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Objective: Separate (3S) and (3R) Enantiomers SelectCols Select 3-4 Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., AD, OD, IC) Start->SelectCols SelectModes Select Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) SelectCols->SelectModes Screen Screen each column with each mobile phase mode SelectModes->Screen Eval Evaluate Results: Is there any separation (α > 1.0)? Screen->Eval Optimize Optimize Promising Conditions: - Adjust solvent ratio - Change alcohol modifier (EtOH, IPA) - Additive concentration (TFA, DEA) Eval->Optimize Yes NoSep No Separation: Try different CSPs (e.g., protein-based, Pirkle-type) Eval->NoSep No Validate System Suitability Check: - Resolution (Rs > 1.5) - Tailing Factor (T < 1.5) - Reproducibility Optimize->Validate Final Final Robust Method Validate->Final NoSep->SelectCols Restart with new columns G Start Observation: Broad or Doubled NMR Peaks Hypothesis Hypothesis: Slow conformational exchange (Amide Rotamers) Start->Hypothesis VT_NMR Perform Variable Temperature (VT) NMR Experiment Hypothesis->VT_NMR Heat Increase Temperature: Rotational barrier is overcome. Exchange becomes fast. VT_NMR->Heat Cool Decrease Temperature: Exchange slows further. Individual rotamers are 'frozen out'. VT_NMR->Cool Result_Heat Result: Peaks sharpen and coalesce into a single averaged set. Heat->Result_Heat Result_Cool Result: Two distinct, sharp sets of peaks appear, one for each rotamer. Cool->Result_Cool Conclusion Conclusion: Phenomenon is due to rotamers, not impurity. Result_Heat->Conclusion Result_Cool->Conclusion

Caption: Using Variable Temperature (VT) NMR to confirm amide rotamers.

Mitigation Strategy:

  • Variable Temperature (VT) NMR: This is the definitive experiment. [8] * Heating: As you increase the temperature, the rate of rotation increases. The peaks will broaden further, then coalesce into a single, sharp set of time-averaged signals.

    • Cooling: As you decrease the temperature, the rate of rotation slows. The broad peaks will resolve into two distinct, sharp sets of signals, one for each rotamer.

  • 2D NMR: Techniques like COSY and HSQC can help trace the correlations for each individual rotamer, aiding in the complete assignment of both species.

FAQ 3.2: What are the expected key fragments in the mass spectrum, and why am I having trouble seeing the molecular ion?

Answer: In Electrospray Ionization (ESI) Mass Spectrometry, you should expect to see the protonated molecule [M+H]⁺ at m/z 172.2 in positive mode and the deprotonated molecule [M-H]⁻ at m/z 170.2 in negative mode. The acetyl group and piperidine ring structure lead to characteristic fragmentation patterns. A weak or absent molecular ion can be due to in-source fragmentation or the formation of adducts.

Causality & Expected Fragmentation (Positive Ion Mode): The N-acetyl group can be a labile site for fragmentation. Acetylated compounds often show characteristic fragmentation patterns that can be used for identification. [9][10]

  • [M+H]⁺ (m/z 172.2): The protonated molecular ion.

  • Loss of water (-18): From the carboxylic acid group, leading to a fragment at m/z 154.2.

  • Loss of ketene (-42): From the N-acetyl group (CH₂=C=O), resulting in a fragment at m/z 130.2, corresponding to protonated (3S)-piperidine-3-carboxylic acid. This is often a prominent fragment.

  • Loss of carboxylic acid group (-45): As •COOH, leading to a fragment at m/z 127.2.

  • Piperidine Ring Opening: Further fragmentation can lead to smaller ions corresponding to the breakdown of the piperidine ring.

Troubleshooting Poor Molecular Ion Signal:

  • Optimize ESI Source Conditions: High source temperatures or cone voltages can induce fragmentation before the ions reach the mass analyzer. Methodically reduce the capillary/nozzle temperature and fragmentor/cone voltage to find the "softest" ionization conditions that maximize the [M+H]⁺ signal.

  • Check for Adducts: This molecule can readily form adducts. Look for peaks corresponding to [M+Na]⁺ (m/z 194.2) or [M+K]⁺ (m/z 210.1). The presence of sodium or potassium salts in your sample or mobile phase can suppress the desired protonated signal. Use high-purity solvents and additives (e.g., formic acid instead of TFA if adducts are an issue).

  • Mobile Phase pH: In positive mode, ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation. In negative mode, a slightly basic or neutral mobile phase (e.g., with a small amount of ammonium acetate) can aid deprotonation.

Section 4: Solid-State Characterization

FAQ 4.1: I've observed different XRPD patterns for different batches of material, even though other tests suggest they are chemically pure. Why is this occurring?

Answer: This is a strong indication of polymorphism . Polymorphs are different crystalline forms of the same chemical compound. [11]They have the same chemical composition but differ in their crystal lattice arrangement. These different arrangements cause them to diffract X-rays at different angles, resulting in unique X-ray Powder Diffraction (XRPD) patterns. [12] Causality & Impact: Carboxylic acids are well-known for exhibiting polymorphism due to their ability to form various hydrogen-bonding networks. [13]Different polymorphs are often obtained under different crystallization conditions (e.g., solvent, temperature, cooling rate).

  • Critical Property Differences: Polymorphs can have significantly different physicochemical properties, including:

    • Solubility and Dissolution Rate

    • Bioavailability

    • Stability (one form is typically more stable than others)

    • Melting Point

    • Hygroscopicity

  • Regulatory Importance: In pharmaceutical development, identifying and controlling the polymorphic form is a critical regulatory requirement to ensure consistent product quality and performance. [11] Troubleshooting & Characterization Strategy:

  • Confirmation: Use orthogonal techniques to confirm polymorphism.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may show solid-solid phase transitions before melting. [12] * Thermogravimetric Analysis (TGA): Can help distinguish between anhydrous polymorphs and solvates/hydrates.

    • Infrared (IR) / Raman Spectroscopy: Different hydrogen bonding environments in polymorphs will result in distinct shifts in vibrational spectra, particularly in the N-H and C=O stretching regions. [13]2. Polymorph Screening: Conduct a systematic polymorph screen by crystallizing the material from a wide range of solvents under various conditions (e.g., fast evaporation, slow cooling, anti-solvent addition) to intentionally produce different forms.

  • Process Control: Once the different forms are identified, it is crucial to define the crystallization process parameters rigorously to ensure consistent production of the desired, most stable polymorph.

Section 5: Detailed Experimental Protocols

Protocol 5.1: Chiral HPLC Screening
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic (or (3S)-) compound in a suitable diluent (e.g., 50:50 Methanol:Water for RP, or Ethanol for NP/PO).

  • Column Selection: Install a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID) on a column switcher.

  • Mobile Phase Preparation:

    • NP: A: n-Hexane; B: Ethanol

    • PO: A: Acetonitrile; B: Methanol

    • RP: A: 20 mM Ammonium Acetate, pH 5.0; B: Acetonitrile

  • Screening Gradient: Run a generic gradient for each mobile phase system on each column. For example: 10% B to 50% B over 15 minutes.

  • Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm, where the amide chromophore absorbs).

  • Evaluation: Examine the chromatograms for any sign of peak splitting or separation. Select the column/mobile phase combination that shows the best "hit" (highest selectivity factor α).

  • Optimization: Optimize the selected condition isocratically by adjusting the solvent ratio to achieve a resolution (Rs) of >1.5.

Protocol 5.2: Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a standard NMR sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which have wide liquid ranges).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Note the broad or doubled peaks of interest.

  • Heating: Increase the spectrometer temperature in increments (e.g., 20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum. Continue until the peaks of interest coalesce into a single, sharp signal.

  • Cooling: Return to ambient temperature. Then, decrease the temperature in increments (e.g., 20 K). Acquire spectra at each step until the broad peaks resolve into two distinct, sharp sets of signals.

  • Data Analysis: Plot the chemical shifts and linewidths as a function of temperature to analyze the exchange dynamics.

Section 6: References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.

  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed.

  • This compound - 111479-21-1. Vulcanchem.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.

  • Hygroscopicity Testing. BOC Sciences.

  • This compound. ChemScene.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Acetylation Site Mass Spectrometry Identification. MtoZ Biolabs.

  • What are the storage stability of Piperidine Series compounds over time? BTC.

  • Piperidine. Wikipedia.

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • 1-Acetylpiperidine-3-carboxylic acid. ChemBK.

  • Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia.

  • What is the stability of piperidine? BIOSYNCE.

  • Basics of chiral HPLC. Sigma-Aldrich.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. pubs.rsc.org.

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.

  • This compound. PubChem.

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

  • (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia.

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.

  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.

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Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of (3S)-1-acetylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The specific three-dimensional arrangement of atoms can dictate the efficacy, safety, and overall pharmacological profile of a drug substance. (3S)-1-acetylpiperidine-3-carboxylic acid is a valuable chiral building block in the synthesis of various bioactive molecules, making the accurate assessment of its enantiomeric purity a critical quality control parameter.[1][2][3] This guide provides a comprehensive comparison of modern analytical techniques for the chiral purity analysis of this compound, offering insights into the underlying principles, experimental considerations, and data interpretation to aid researchers in selecting the most appropriate method for their needs.

The Criticality of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic effects. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. For a chiral intermediate like this compound, ensuring high enantiomeric purity is essential to guarantee the stereochemical integrity of the final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Techniques

The primary methods for determining enantiomeric purity are chromatographic techniques that utilize a chiral environment to differentiate between enantiomers. The most prominent of these are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with a chiral stationary phase.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[4]Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[4][5]Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.[4]
Advantages Well-established and versatile with a wide range of commercially available chiral stationary phases (CSPs).[4] Applicable to a broad range of compounds.Faster analysis times due to low viscosity and high diffusivity of the mobile phase.[5][6] More environmentally friendly due to reduced organic solvent consumption.[5][6] Often provides better peak shapes for basic compounds.[5]High resolution and sensitivity. Cost-effective for routine analysis.
Disadvantages Longer analysis times compared to SFC. Higher consumption of organic solvents.Requires specialized instrumentation. Method development can be complex.Limited to volatile or semi-volatile compounds. Often requires derivatization to increase volatility and thermal stability.[7][8]
Applicability to Target Molecule Directly applicable. Polysaccharide-based CSPs are often effective for such compounds.[6]Highly suitable, offering a "greener" and faster alternative to HPLC.[5][6]Requires derivatization of the carboxylic acid and potentially the amide group to achieve sufficient volatility.

In-Depth Methodological Discussion

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry.[4][9] Its robustness and the vast selection of chiral stationary phases (CSPs) make it a reliable choice. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a logical starting point for method development due to their broad applicability.[6][10]

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (S) and (R) enantiomers.

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (3S)-1-acetylpiperidine- 3-carboxylic acid Dissolve Dissolve in Mobile Phase or suitable solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%ee) Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for this compound

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm), as the amide carbonyl provides some UV absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Note: This is a starting protocol and may require optimization of the mobile phase composition and temperature to achieve baseline separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and "green" alternative to HPLC.[5][11] It utilizes supercritical carbon dioxide as the primary mobile phase component, significantly reducing the consumption of organic solvents.[5][6] The low viscosity and high diffusivity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency.[5]

Experimental Workflow for Chiral SFC Analysis

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Weigh (3S)-1-acetylpiperidine- 3-carboxylic acid Dissolve_SFC Dissolve in co-solvent (e.g., Methanol, Ethanol) Sample_SFC->Dissolve_SFC Inject_SFC Inject onto Chiral Column Dissolve_SFC->Inject_SFC Separate_SFC Supercritical Fluid Elution Inject_SFC->Separate_SFC Detect_SFC UV/Diode Array Detection Separate_SFC->Detect_SFC Integrate_SFC Integrate Peak Areas Detect_SFC->Integrate_SFC Calculate_SFC Calculate Enantiomeric Purity (%ee) Integrate_SFC->Calculate_SFC

Caption: General workflow for chiral SFC analysis.

Protocol: Chiral SFC Method for this compound

  • Column: Similar polysaccharide-based CSPs as used in HPLC are also highly effective in SFC.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol). An acidic or basic additive may be required to improve peak shape. A starting condition could be 85% CO2 and 15% Methanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV/Diode Array Detector.

  • Sample Preparation: Dissolve the sample in the co-solvent at a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[4] Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and amide). Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative.[7][8]

Common derivatization strategies for carboxylic acids include esterification (e.g., with diazomethane or an alcohol in the presence of an acid catalyst) or silylation (e.g., with BSTFA).[12][13]

Logical Relationship for GC Method Development

GC_Logic Analyte (3S)-1-acetylpiperidine- 3-carboxylic acid (Non-volatile) Derivatization Derivatization (Esterification/Silylation) Analyte->Derivatization Derivative Volatile Derivative Derivatization->Derivative GC_Analysis Chiral GC Analysis Derivative->GC_Analysis Separation Enantiomeric Separation GC_Analysis->Separation Detection FID/MS Detection Separation->Detection Result Enantiomeric Purity Detection->Result

Caption: Decision logic for using chiral GC.

Protocol: Chiral GC Method (Post-Derivatization)

  • Derivatization Step: React this compound with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation) following established protocols.[12]

  • Column: A chiral GC column, such as one coated with a cyclodextrin derivative.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient may be necessary to ensure good separation and peak shape (e.g., start at 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

Conclusion and Recommendations

The choice of analytical technique for the chiral purity analysis of this compound depends on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and environmental considerations.

  • Chiral HPLC is the well-established "gold standard" and a reliable choice with a high probability of success in method development.

  • Chiral SFC presents a compelling modern alternative, offering significant advantages in terms of speed and reduced solvent waste, making it ideal for high-throughput screening and "green" chemistry initiatives.[5][11]

  • Chiral GC is a viable option if derivatization is acceptable and the laboratory has existing GC expertise. It can offer high resolution and cost-effective routine analysis.

For most research and drug development settings, Chiral HPLC and Chiral SFC are the most recommended techniques . It is advisable to screen a variety of polysaccharide-based chiral stationary phases under both HPLC and SFC conditions to identify the optimal method for robust and reliable enantiomeric purity determination of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Vulcanchem. (n.d.). This compound - 111479-21-1.
  • PubMed. (n.d.). Chiral separation of nipecotic acid amides.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai.
  • (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.
  • (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • PubMed. (2024, July 5). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions.
  • Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.

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A Comparative Guide to the Validation of Analytical Methods for (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a chiral molecule like (3S)-1-acetylpiperidine-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents, ensuring the reliability and accuracy of its analytical characterization is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in established regulatory frameworks and practical, field-proven insights.

The Imperative of Method Validation: A Foundation of Trust

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][2] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently revised Q2(R2) guidelines, as well as those from the U.S. Food and Drug Administration (FDA).[3][4][5][6] These guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring that data generated is reliable and reproducible.[6][7]

The validation process involves a thorough evaluation of a method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8][2] For a chiral compound such as this compound, the stereospecificity of the method is a critical additional parameter to ensure the correct enantiomer is being quantified and that any enantiomeric impurity is accurately determined.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on the specific analytical need, such as routine purity testing, quantification in a complex matrix, or enantiomeric purity assessment. The following sections compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, both reversed-phase and chiral HPLC methods are applicable.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity assessment and quantification of the bulk substance. Due to the polar nature of the carboxylic acid, careful method development is required to achieve adequate retention. Ion-pairing agents or the use of polar-embedded or polar-endcapped columns can be effective strategies.

  • Chiral HPLC: The enantiomeric purity is a critical quality attribute. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating and quantifying the (S)- and (R)-enantiomers. Polysaccharide-based CSPs are often the first choice for screening.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of this compound at low concentrations and in complex matrices. Derivatization with a high proton affinity tag, such as N-(4-aminophenyl)piperidine, can significantly enhance signal intensity in positive ionization mode.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary quantitative tool in the same vein as chromatography, NMR spectroscopy is invaluable for structural elucidation and confirmation of this compound. ¹H and ¹³C NMR provide unambiguous structural information.[12] Chiral solvating or derivatizing agents can be used in conjunction with NMR to determine enantiomeric purity, although this is often less precise than chiral HPLC.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.

Parameter Reversed-Phase HPLC Chiral HPLC LC-MS NMR Spectroscopy
Specificity Good for purity; may require a second method for complete discrimination.[1]Excellent for enantiomeric separation.Excellent, based on mass-to-charge ratio.Excellent for structural confirmation.
Linearity & Range Excellent over a wide concentration range.Good, but may be more limited than RP-HPLC.Excellent, often with a wider dynamic range than UV detection.Generally not used for quantification in this context.
Accuracy & Precision High accuracy and precision (RSD < 2%).High accuracy and precision for enantiomeric ratio.High accuracy and precision, especially with an internal standard.Lower precision for quantification compared to chromatography.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Moderate, dependent on UV chromophore.Moderate, similar to RP-HPLC.Very low, offering high sensitivity.High, not suitable for trace analysis.
Robustness Generally high, with well-established parameters to test.Can be sensitive to mobile phase composition and temperature.Can be sensitive to matrix effects.High, but spectral resolution is field-strength dependent.
Primary Application Purity testing and assay of the bulk drug substance.Determination of enantiomeric purity.Quantification in biological matrices, impurity profiling.Structural elucidation and identity confirmation.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, illustrative protocols for the validation of an analytical method for this compound.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

1. Chromatographic Conditions:

  • Column: Chiralpak IA (or a similar polysaccharide-based chiral stationary phase), 250 x 4.6 mm, 5 µm.[9]
  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). The ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

2. Validation Parameters:

  • Specificity: Inject the (S)-enantiomer, the (R)-enantiomer (if available), and the racemic mixture to demonstrate resolution.
  • Linearity: Prepare a series of solutions of the (R)-enantiomer (as the impurity) in the presence of the (S)-enantiomer at concentrations ranging from the LOQ to 200% of the specified limit.
  • Accuracy: Perform recovery studies by spiking the (S)-enantiomer with known amounts of the (R)-enantiomer at three concentration levels.
  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the spiked sample on the same day and on different days by different analysts.
  • Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.
Protocol 2: LC-MS/MS Method for Quantification in a Biological Matrix

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Use a suitable gradient.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for the analyte and the internal standard.

3. Validation Parameters:

  • Selectivity: Analyze blank matrix samples from multiple sources to check for interferences.
  • Linearity, Accuracy, and Precision: Prepare calibration standards and quality control samples by spiking the blank matrix. Analyze these over several days.
  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution.
  • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term, long-term).

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process and the experimental workflow for the analytical methods.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2) Select_Method->Define_Validation_Parameters Develop_Method Method Development & Optimization Define_Validation_Parameters->Develop_Method Perform_Validation_Experiments Perform Validation Experiments Develop_Method->Perform_Validation_Experiments Collect_Data Collect and Process Data Perform_Validation_Experiments->Collect_Data Analyze_Results Analyze Validation Results Collect_Data->Analyze_Results Assess_Acceptance_Criteria Assess Against Pre-defined Criteria Analyze_Results->Assess_Acceptance_Criteria Document_Report Document in Validation Report Assess_Acceptance_Criteria->Document_Report

Caption: A generalized workflow for analytical method validation.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Prepare_Racemate Prepare Racemic Standard System_Suitability Perform System Suitability Test Prepare_Racemate->System_Suitability Prepare_Enantiomer Prepare (S)-Enantiomer Standard Prepare_Enantiomer->System_Suitability Prepare_Spiked_Sample Prepare Spiked Sample ((S) + (R)) Inject_Samples Inject Samples onto Chiral Column Prepare_Spiked_Sample->Inject_Samples System_Suitability->Inject_Samples Acquire_Chromatograms Acquire Chromatographic Data Inject_Samples->Acquire_Chromatograms Integrate_Peaks Integrate Enantiomer Peaks Acquire_Chromatograms->Integrate_Peaks Calculate_Resolution Calculate Resolution Integrate_Peaks->Calculate_Resolution Determine_Enantiomeric_Excess Determine Enantiomeric Excess Calculate_Resolution->Determine_Enantiomeric_Excess

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the molecule's chemical properties and the regulatory landscape. While RP-HPLC is suitable for routine purity and assay, chiral HPLC is indispensable for controlling the critical quality attribute of enantiomeric purity. For high-sensitivity applications and analysis in complex matrices, LC-MS is the method of choice. A thorough, well-documented validation study, following the principles outlined in the ICH guidelines, is essential to ensure the quality, safety, and efficacy of any pharmaceutical product derived from this important chiral building block.

References

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of Chromatographic Science. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubMed Central. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Google Patents.
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

  • SIELC Technologies. (2018). 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

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A Senior Application Scientist's Guide to the Synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3S)-1-acetylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its stereochemistry is often critical for biological activity, making the development of efficient and enantioselective synthetic routes a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this valuable compound, supported by experimental insights and data to inform methodological choices in a research and development setting.

Strategic Approaches to Enantiopure this compound

The synthesis of a specific enantiomer of a chiral molecule can be broadly approached in three ways: resolving a racemic mixture, employing asymmetric synthesis, or utilizing a naturally occurring chiral molecule as a starting point (chiral pool synthesis). Each of these strategies possesses distinct advantages and disadvantages in terms of efficiency, cost, scalability, and labor intensity. This guide will dissect these three routes for the synthesis of this compound.

Route 1: Classical Chiral Resolution of Racemic Precursors

This traditional and often reliable method involves the synthesis of a racemic mixture of a suitable precursor, typically ethyl piperidine-3-carboxylate (ethyl nipecotate), followed by separation of the enantiomers. The underlying principle is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of resolving agent is paramount. Agents like di-benzoyl-L-tartaric acid are selected for their ability to form well-defined crystalline salts with one enantiomer of the substrate, leading to efficient separation.[2] The solvent system, such as aqueous ethanol, is optimized to maximize the solubility difference between the two diastereomeric salts.[2] Following separation, the desired enantiomer is liberated from its salt by treatment with a base. The final step involves the N-acetylation of the chiral piperidine-3-carboxylic acid or its ester.

Workflow Diagram:

cluster_0 Route 1: Chiral Resolution racemic Racemic Ethyl Piperidine-3-carboxylate salt_formation Diastereomeric Salt Formation (with Di-benzoyl-L-tartaric acid) racemic->salt_formation separation Fractional Crystallization salt_formation->separation liberation (S)-Ethyl Piperidine-3-carboxylate Salt Liberation separation->liberation hydrolysis Ester Hydrolysis liberation->hydrolysis acetylation N-Acetylation hydrolysis->acetylation target1 (3S)-1-acetylpiperidine- 3-carboxylic acid acetylation->target1 cluster_1 Route 2: Asymmetric Catalysis pyridine 3-Pyridinecarboxylic Acid Derivative hydrogenation Asymmetric Hydrogenation (e.g., Ir/Chiral Ligand, H2) pyridine->hydrogenation deprotection Deprotection/Modification hydrogenation->deprotection acetylation2 N-Acetylation deprotection->acetylation2 target2 (3S)-1-acetylpiperidine- 3-carboxylic acid acetylation2->target2

Caption: Workflow for Asymmetric Catalysis Synthesis.

Route 3: Chiral Pool Synthesis

The "chiral pool" strategy leverages readily available and enantiomerically pure natural products as starting materials. For the synthesis of this compound, L-glutamic acid is an excellent chiral precursor. This multi-step synthesis involves transforming the stereocenter of the starting material into the desired chiral center of the target molecule through a series of well-established chemical reactions.

Causality of Experimental Choices: The synthesis begins with the protection of the functional groups in L-glutamic acid, followed by a reduction of the carboxylic acid moieties to alcohols. The resulting diol is then converted into a ditosylate, a good leaving group, to facilitate the subsequent intramolecular cyclization with a nitrogen source to form the piperidine ring. The final steps involve deprotection and N-acetylation. This route provides excellent enantiopurity as the chirality is derived from the natural starting material. However, it is often a longer and more labor-intensive process compared to asymmetric catalysis.

Workflow Diagram:

cluster_2 Route 3: Chiral Pool Synthesis glutamic_acid L-Glutamic Acid protection_reduction Protection & Reduction glutamic_acid->protection_reduction tosylation Ditosylation protection_reduction->tosylation cyclization Intramolecular Cyclization tosylation->cyclization deprotection_acetylation Deprotection & N-Acetylation cyclization->deprotection_acetylation target3 (3S)-1-acetylpiperidine- 3-carboxylic acid deprotection_acetylation->target3

Caption: Workflow for Chiral Pool Synthesis.

Comparative Data of Synthesis Routes

ParameterRoute 1: Chiral ResolutionRoute 2: Asymmetric CatalysisRoute 3: Chiral Pool Synthesis
Starting Material Racemic ethyl piperidine-3-carboxylate3-Pyridinecarboxylic acid derivativeL-Glutamic acid
Key Reagents Chiral resolving agent (e.g., di-benzoyl-L-tartaric acid), baseChiral catalyst (e.g., Ir/SegPhos), H₂Protecting groups, reducing agents, tosyl chloride
Typical Yield <50% (for the desired enantiomer)High (often >80%)Moderate (overall yield 40-60%)
Enantiomeric Excess (e.e.) >98% (after recrystallization)>95%>99% (retained from starting material)
Number of Steps ModerateShortLong
Scalability Can be challenging due to fractional crystallizationGenerally goodCan be limited by stoichiometry of reagents
Cost-Effectiveness Can be costly due to loss of 50% of materialHigh initial catalyst cost, but efficientCan be expensive due to multiple steps and reagents
Key Advantage Reliable and well-establishedHigh efficiency and atom economyGuaranteed high enantiopurity
Key Disadvantage Theoretical max yield of 50%Catalyst sensitivity and costLong and labor-intensive

Experimental Protocols

Route 1: Chiral Resolution (Representative Protocol)
  • Diastereomeric Salt Formation: A solution of racemic ethyl piperidine-3-carboxylate in aqueous ethanol is heated to reflux. An equimolar amount of di-benzoyl-L-tartaric acid is added, and the mixture is stirred until a clear solution is obtained.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt ((S)-enantiomer salt).

  • Isolation: The crystalline salt is collected by filtration, washed with cold ethanol, and dried. The enantiomeric purity can be enhanced by recrystallization.

  • Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium carbonate solution). The mixture is stirred vigorously until the salt dissolves. The organic layer containing the (S)-ethyl piperidine-3-carboxylate is separated, washed, and dried.

  • Hydrolysis and N-Acetylation: The ester is hydrolyzed to the carboxylic acid using standard procedures. The resulting (S)-piperidine-3-carboxylic acid is then N-acetylated using acetic anhydride in a suitable solvent to yield this compound.

Route 2: Asymmetric Catalysis (Representative Protocol)
  • Substrate Preparation: A suitable 3-substituted pyridine precursor is converted to its corresponding pyridinium salt.

  • Asymmetric Hydrogenation: In an inert atmosphere, the pyridinium salt is dissolved in a degassed solvent. The chiral iridium catalyst (e.g., generated in situ from [Ir(COD)Cl]₂ and a chiral ligand like SegPhos) is added. The mixture is then subjected to hydrogen gas at a specified pressure and temperature and stirred until the reaction is complete.

  • Work-up and Purification: After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantioenriched piperidine derivative.

  • Final Modifications: Subsequent deprotection of any protecting groups and N-acetylation are performed to afford the final product.

Route 3: Chiral Pool Synthesis (Representative Protocol)
  • Protection and Reduction of L-Glutamic Acid: The amino and carboxylic acid groups of L-glutamic acid are protected (e.g., N-Boc and esterification). The ester groups are then reduced to alcohols using a suitable reducing agent like NaBH₄.

  • Ditosylation: The resulting diol is treated with p-toluenesulfonyl chloride in the presence of a base to convert the hydroxyl groups into tosylates.

  • Intramolecular Cyclization: The ditosylate is reacted with a nitrogen source (e.g., benzylamine) which displaces the tosylates in an intramolecular fashion to form the N-protected piperidine ring.

  • Deprotection and N-Acetylation: The protecting groups on the nitrogen and the carboxyl group (if any) are removed. The final step is the selective N-acetylation of the piperidine nitrogen to give this compound.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the project, including scale, cost constraints, and available expertise.

  • Chiral resolution is a robust and well-understood method, particularly suitable for smaller-scale synthesis where the loss of 50% of the material is acceptable and high enantiopurity is critical.

  • Asymmetric catalysis represents the most modern and efficient approach, offering high yields and enantioselectivities in fewer steps. It is highly recommended for larger-scale production where the initial investment in the catalyst can be justified by the overall process efficiency.

  • Chiral pool synthesis provides a reliable way to obtain the product with excellent enantiopurity, but its multi-step nature makes it less ideal for large-scale manufacturing unless the starting material is significantly cheaper than the precursors for other routes.

For industrial applications, the development of a robust asymmetric catalytic process is generally the most desirable long-term strategy. For initial research and discovery phases, chiral resolution or chiral pool synthesis can provide rapid access to the desired enantiomerically pure material.

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative. (n.d.). Google Patents.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020). Organic Letters. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020). ResearchGate. Retrieved from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.

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A Comparative Guide to the Biological Activity of (3S)- and (3R)-1-acetylpiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides an in-depth technical comparison of the (3S) and (3R) enantiomers of 1-acetylpiperidine-3-carboxylic acid, compounds of interest in the modulation of γ-aminobutyric acid (GABA) neurotransmission. While direct comparative studies on these specific N-acetylated enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles of stereopharmacology, structure-activity relationships of closely related analogs—primarily nipecotic acid derivatives—and proven experimental methodologies to provide a robust predictive comparison.

The Critical Role of Chirality in GABA Transporter Inhibition

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter, and its synaptic concentrations are tightly regulated by GABA transporters (GATs).[1] Inhibition of these transporters, particularly GAT1, can prolong the presence of GABA in the synaptic cleft, thereby enhancing inhibitory signaling. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

1-acetylpiperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-established GAT inhibitor. The introduction of the acetyl group at the piperidine nitrogen modifies the compound's physicochemical properties, such as lipophilicity, which can influence its ability to cross the blood-brain barrier and interact with the transporter. The core of this guide focuses on the stereochemical center at the 3-position of the piperidine ring, which dictates the spatial orientation of the carboxylic acid group, a crucial pharmacophoric element.

Visualizing Chirality: (3S) vs. (3R) Enantiomers

The two enantiomers of 1-acetylpiperidine-3-carboxylic acid are non-superimposable mirror images of each other. This seemingly subtle difference in their three-dimensional structure has profound implications for their interaction with the chiral environment of the GAT1 binding site.

Chirality cluster_S (3S)-1-acetylpiperidine-3-carboxylic acid cluster_R (3R)-1-acetylpiperidine-3-carboxylic acid S_img S_img R_img R_img S_img->R_img Mirror Plane S_label (S)-enantiomer R_label (R)-enantiomer

Caption: Structural representation of the (3S) and (3R) enantiomers.

Comparative Biological Activity: An Evidence-Based Inference

Based on extensive research into nipecotic acid and its derivatives, a clear stereochemical preference for GAT1 inhibition has been established. The anticonvulsant drug Tiagabine, a potent and selective GAT1 inhibitor, is a derivative of (R)-nipecotic acid.[3] This strongly suggests that the (R)-enantiomer of nipecotic acid-based inhibitors possesses the optimal spatial arrangement for high-affinity binding to the GAT1 transporter.

Therefore, it is highly probable that (3R)-1-acetylpiperidine-3-carboxylic acid is the more potent GAT1 inhibitor compared to its (3S) counterpart. The carboxylic acid group of the (R)-enantiomer is likely positioned to engage in critical interactions with key amino acid residues within the GAT1 binding pocket, mimicking the binding of the endogenous substrate, GABA.[1]

EnantiomerPredicted GAT1 Inhibitory PotencyRationale
(3R)-1-acetylpiperidine-3-carboxylic acid HighThe (R) configuration is consistent with other potent nipecotic acid-based GAT1 inhibitors, such as Tiagabine.[3] This stereochemistry is believed to correctly orient the carboxylic acid for optimal interaction with the transporter's binding site.
This compound Low to negligibleThe (S) configuration would likely misalign the crucial carboxylic acid group, leading to weaker binding or a complete lack of inhibitory activity at GAT1.

Experimental Workflows for Validation

To empirically validate the predicted differential activity of the (3S) and (3R) enantiomers, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Assessment: GABA Uptake Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter.

GABA_Uptake_Assay cluster_workflow GABA Uptake Inhibition Assay Workflow A Cell Culture (e.g., HEK293 cells stably expressing GAT1) B Plating and Incubation A->B C Pre-incubation with Test Compounds ((3S) or (3R)-enantiomer) B->C D Addition of [3H]-GABA C->D E Incubation and Uptake D->E F Termination of Uptake (Washing with ice-cold buffer) E->F G Cell Lysis and Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for in vitro GABA uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with the human GAT1 transporter in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the (3S) and (3R)-1-acetylpiperidine-3-carboxylic acid enantiomers.

  • Pre-incubation: Wash the cells with a suitable buffer and then pre-incubate them with the test compounds or vehicle control for a defined period (e.g., 10-20 minutes).

  • GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-GABA.

  • Incubation: Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) at room temperature or 37°C.

  • Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake).

In Vivo Assessment: Animal Models of Seizures

To evaluate the potential anticonvulsant effects of the enantiomers, established animal models of epilepsy are employed.

Commonly Used Models:

  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.

  • Pentylenetetrazol (PTZ) Test: This chemical convulsant model induces clonic seizures and is sensitive to compounds that raise the seizure threshold.

Illustrative In Vivo Experimental Design:

In_Vivo_Workflow cluster_workflow In Vivo Anticonvulsant Testing Workflow A Animal Acclimatization (e.g., mice or rats) B Grouping and Baseline Assessment A->B C Administration of Test Compounds ((3S) or (3R)-enantiomer) or Vehicle B->C D Induction of Seizures (MES or PTZ) C->D E Observation and Scoring of Seizure Activity D->E F Data Analysis (e.g., protection from seizures, latency to seizure) E->F

Caption: General workflow for in vivo anticonvulsant studies.

Step-by-Step Protocol (PTZ Model Example):

  • Animal Preparation: Acclimate male mice to the laboratory environment for at least one week.

  • Grouping: Randomly assign mice to treatment groups (vehicle, (3S)-enantiomer at various doses, (3R)-enantiomer at various doses).

  • Compound Administration: Administer the test compounds or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time before seizure induction.

  • Seizure Induction: Administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the seizure parameters between the treatment groups and the vehicle control group to determine the anticonvulsant efficacy of each enantiomer.

Conclusion and Future Directions

The principles of stereopharmacology and the wealth of data on nipecotic acid derivatives strongly support the hypothesis that (3R)-1-acetylpiperidine-3-carboxylic acid is the eutomer (the more active enantiomer) for GAT1 inhibition, while the (3S)-enantiomer is likely the distomer (the less active enantiomer). The N-acetyl group may influence the overall potency and pharmacokinetic profile compared to other N-substituted nipecotic acids, and this warrants empirical investigation.

Future research should focus on the chiral synthesis and separation of these enantiomers to enable direct comparative studies. Such studies will not only confirm the predicted stereoselectivity but also provide valuable data for the rational design of novel, potent, and selective GAT1 inhibitors with therapeutic potential in a range of neurological disorders.

References

  • Høg, S., Greenwood, J. R., Madsen, K. B., Larsson, O. M., Frølund, B., Schousboe, A., ... & Clausen, R. P. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861-1882. [Link]

  • Pizzi, D. A., Leslie, C. P., Di Fabio, R., Seri, C., Bernasconi, G., Squaglia, M., ... & Negri, M. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4, 4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 602-605. [Link]

  • Sałat, K., Podkowa, A., Gryboś, A., & Więckowski, K. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 22(11), 1919. [Link]

  • Falch, E., Perregaard, J., Frølund, B., Engblom, C., & Krogsgaard-Larsen, P. (1996). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & medicinal chemistry letters, 6(14), 1665-1670. [Link]

  • Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of pharmaceutical sciences, 88(5), 561-567. [Link]

  • van der Klein, P. A., van der Eng, M. H., van der Vlugt, A. W., Danhof, M., & de Boer, A. G. (1999). Stereoselective central nervous system effects of the R-and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl) but-3-enyl) nipecotic acid in the rat. British journal of pharmacology, 128(8), 1651. [Link]

  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets for modulation of GABAergic activity. Biochemical pharmacology, 68(8), 1557-1563. [Link]

  • Singh, S., & Kumar, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114251. [Link]

  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Jurik, A., Borkar, N., Rosatelli, E., ... & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(10), 2480-2488. [Link]

  • Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165. [Link]

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079. [Link]

  • Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK & F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology: molecular pharmacology section, 269(2), 219-224. [Link]

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A Comparative Guide to the Efficacy of (3S)-1-Acetylpiperidine-3-Carboxylic Acid as a Putative GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of (3S)-1-acetylpiperidine-3-carboxylic acid as a potential inhibitor of Gamma-Aminobutyric Acid (GABA) transporters. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, comparative efficacy against established inhibitors, and detailed experimental protocols for validation. Our analysis is grounded in the understanding that derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are prominent as inhibitors of GABA transporters (GATs).[1][2][3][4][5]

Introduction: The Critical Role of GABA Transporters in Neurotransmission

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining balanced neural activity.[1] The precise control of GABA levels in the synaptic cleft is paramount, a function largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[6][7] These transporters, including GAT1, GAT2, GAT3, and BGT1, actively remove GABA from the synapse, thereby terminating its inhibitory signal.[7][8][9]

Inhibition of these transporters elevates extracellular GABA concentrations, enhancing GABAergic tone.[6] This mechanism is a validated therapeutic strategy for conditions associated with GABAergic dysfunction, such as epilepsy.[1][9] Consequently, the development of potent and selective GAT inhibitors is a significant area of interest in neuropharmacology.

This compound, a derivative of nipecotic acid, is structurally poised to interact with GABA transporters. This guide will explore its potential efficacy by comparing it with well-characterized GAT inhibitors.

GABAergic Synaptic Transmission Pathway

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesizes GABA Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GAT3 GAT3 Synaptic_Cleft->GAT3 Reuptake GABA_A_Receptor GABA-A Receptor Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Activation

Caption: GABAergic synapse showing synthesis, release, receptor binding, and reuptake via GATs.

Comparator Compounds: Benchmarks for GAT Inhibition

To objectively assess the efficacy of this compound, we will compare it against two well-established GAT inhibitors with distinct profiles:

  • Tiagabine: A potent and selective GAT1 inhibitor, approved for the treatment of epilepsy.[4][8][10] It serves as the gold standard for GAT1-targeted inhibition.

  • (S)-SNAP-5114: A non-competitive inhibitor with selectivity for GAT2/3, often used to investigate the role of glial GABA transport.[11]

Comparative Efficacy Data

The following table summarizes hypothetical, yet plausible, experimental data comparing the inhibitory activities of this compound with Tiagabine and (S)-SNAP-5114.

CompoundGAT1 IC₅₀ (nM)GAT2 IC₅₀ (nM)GAT3 IC₅₀ (nM)BGT1 IC₅₀ (nM)Anticonvulsant ED₅₀ (mg/kg)
This compound 850>10,000>10,000>10,00015
Tiagabine 502,5008,0001,2002
(S)-SNAP-5114 5,0003002504,00025

Data is illustrative and intended for comparative purposes.

Based on this hypothetical data, this compound demonstrates moderate, selective inhibitory activity against GAT1, though it is less potent than Tiagabine. Its anticonvulsant effective dose is higher than Tiagabine but lower than (S)-SNAP-5114, suggesting potential in vivo activity that warrants further investigation.

Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of this compound, a series of validated assays are required. The following protocols provide a framework for a comprehensive evaluation.

Radioligand Binding Assay for GAT1

This assay quantifies the affinity of the test compound for the GAT1 transporter by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram: Radioligand Binding Assay

Start Start Prep_Membranes Prepare Rat Brain Membranes Start->Prep_Membranes Incubate Incubate Membranes with [3H]Tiagabine & Test Compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50 Determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for determining GAT1 binding affinity via radioligand displacement.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold sucrose buffer. Centrifuge the homogenate and resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]Tiagabine (a radiolabeled GAT1 ligand), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled Tiagabine).

  • Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro GABA Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GATs.

Step-by-Step Protocol:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue or use a cell line stably expressing the GAT subtype of interest (e.g., GAT1).

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or control compounds.

  • Initiation of Uptake: Add [³H]GABA to initiate the uptake reaction and incubate for a short period.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes/cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of GABA uptake against the log concentration of the test compound.

In Vivo Anticonvulsant Activity Assessment

This protocol evaluates the in vivo efficacy of the test compound in a rodent model of seizures. The pentylenetetrazol (PTZ)-induced seizure model is a standard for screening compounds that enhance GABAergic neurotransmission.

Workflow Diagram: In Vivo Anticonvulsant Testing

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Compound Administer Test Compound or Vehicle (i.p.) Acclimatize->Administer_Compound Wait Waiting Period (e.g., 30 min) Administer_Compound->Wait Induce_Seizures Administer PTZ (s.c.) Wait->Induce_Seizures Observe Observe for Seizure Activity (e.g., Clonic Convulsions) Induce_Seizures->Observe Record_Data Record Seizure Latency and Severity Observe->Record_Data Analyze Determine ED50 Record_Data->Analyze End End Analyze->End

Caption: Workflow for assessing anticonvulsant efficacy using the PTZ model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male mice to the testing environment.

  • Compound Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) at various doses.

  • Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Conclusion and Future Directions

The structural similarity of this compound to nipecotic acid strongly suggests its potential as a GABA uptake inhibitor, likely with selectivity for GAT1. The provided experimental framework offers a robust strategy for validating this hypothesis and quantifying its efficacy.

Should this compound demonstrate favorable activity and selectivity, further investigations would be warranted. These could include pharmacokinetic studies to assess its blood-brain barrier permeability and metabolic stability, as well as evaluation in a broader range of preclinical models of neurological disorders. The insights gained from such studies will be instrumental in determining the therapeutic potential of this compound.

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A Comparative Guide to (3S)-1-acetylpiperidine-3-carboxylic acid: Synthetic and Biological Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Neuroscience

(3S)-1-acetylpiperidine-3-carboxylic acid is a chiral derivative of nipecotic acid, a well-known inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining balanced neural activity.[4] Malfunctions in the GABAergic system are implicated in a range of neurological and psychological disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, molecules that can modulate GABA levels, such as GAT1 inhibitors, are of significant therapeutic interest.

This guide provides a comparative analysis of this compound, benchmarking its synthetic accessibility and biological activity against relevant alternatives. We will delve into the causality behind experimental choices in both its synthesis and evaluation, offering field-proven insights for researchers in drug discovery and development.

Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of piperidine derivatives is a key challenge in medicinal chemistry. The stereochemistry at the 3-position of the piperidine ring is critical for biological activity.[5] Several synthetic routes to chiral piperidine-3-carboxylic acid derivatives have been developed, each with its own advantages and disadvantages. Here, we compare a common approach to this compound with an alternative strategy for producing chiral nipecotic acid analogs.

Benchmark Synthesis: Acetylation of (S)-Nipecotic Acid

A straightforward method for the preparation of this compound involves the direct acetylation of the commercially available (S)-nipecotic acid. This approach benefits from the stereochemical integrity of the starting material.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from (S)-nipecotic acid.

Materials:

  • (S)-Nipecotic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolution: Suspend (S)-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine (2.0 eq) to the suspension.

  • Acetylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a white to off-white solid.[6]

Expected Yield and Purity:

  • Yield: 85-95%

  • Purity: >97% (as determined by HPLC and NMR)[7][8]

Alternative Strategy: Asymmetric Synthesis from L-Glutamic Acid

An alternative approach to chiral piperidine derivatives starts from readily available chiral building blocks like L-glutamic acid. This multi-step synthesis offers flexibility for derivatization but typically involves more steps and may result in a lower overall yield.

dot

GAT1_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_synapse GABA GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_neuron GABA GAT1->GABA_neuron Inhibitor This compound Inhibitor->GAT1 Blocks

Caption: Mechanism of GAT1 inhibition by nipecotic acid derivatives.

Experimental Protocol: [³H]GABA Uptake Assay

This protocol describes a standard method for measuring the inhibition of GABA uptake in a cellular system.

Objective: To determine the IC50 value of a test compound for the inhibition of GAT1-mediated GABA uptake.

Materials:

  • HEK-293 cells stably expressing human GAT1 (hGAT1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well plates

  • Uptake Buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose)

  • [³H]-GABA (radioligand)

  • Unlabeled GABA

  • Test compound (e.g., this compound)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hGAT1-expressing HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells onto poly-D-lysine coated 96-well plates and grow to confluence. [9]2. Assay Preparation: On the day of the assay, wash the cells twice with uptake buffer.

  • Compound Incubation: Pre-incubate the cells for 10-30 minutes at room temperature with various concentrations of the test compound diluted in uptake buffer. [9][10]4. Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to each well. [9]5. Incubation: Incubate for a defined period (e.g., 3-30 minutes) at room temperature or 37°C. [9][10][11]6. Termination and Lysis: Stop the reaction by washing each well three times with ice-cold uptake buffer. Lyse the cells with a lysis buffer (e.g., uptake buffer with 1% SDS). [9]7. Scintillation Counting: Add scintillation fluid to the lysate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis.

Conclusion and Future Directions

This compound represents a valuable chiral building block in the design of GAT1 inhibitors. Its straightforward synthesis from (S)-nipecotic acid makes it an accessible starting point for further derivatization. While direct comparative biological data is limited, its structural similarity to potent GAT1 inhibitors suggests its potential as a modulator of the GABAergic system.

Future benchmark studies should focus on a direct head-to-head comparison of this compound with its parent compound, (S)-nipecotic acid, and other key GAT1 inhibitors like Tiagabine. Such studies should evaluate not only in vitro potency but also pharmacokinetic properties, including blood-brain barrier permeability, to better assess its therapeutic potential. The exploration of alternative synthetic routes, while potentially more complex, offers the opportunity to generate novel analogs with improved efficacy and selectivity.

References

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A Comparative Guide to Antibody Cross-Reactivity for (3S)-1-acetylpiperidine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of antibodies targeting (3S)-1-acetylpiperidine-3-carboxylic acid. Given the specificity required for assays involving small molecules, this document compares key methodologies, outlines detailed experimental protocols, and presents a model for data interpretation to guide the development and selection of highly specific antibody reagents.

Introduction: The Imperative for Specificity

This compound and its derivatives represent a class of compounds with significant interest in pharmaceutical research.[1][][3] Accurate quantification and detection of these molecules are paramount for pharmacokinetic studies, metabolite identification, and biomarker discovery. Immunoassays offer a sensitive and high-throughput platform for these measurements, but their reliability hinges entirely on the specificity of the antibody used.[4][5][6]

Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate measurements, false-positive results, and misinterpreted data, potentially derailing research and development programs.[7][8][9] This guide details a systematic approach to characterize the cross-reactivity profile of a novel antibody against this compound, ensuring the development of robust and reliable immunoassays.

The Challenge of Small Molecule Immunogenicity

Small molecules like this compound, known as haptens, are generally not immunogenic on their own.[10][] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[10][12][13]

The strategy used for this conjugation is a critical determinant of the resulting antibody's specificity. The choice of the cross-linking agent and the site of attachment on the hapten will influence which epitopes are presented to the immune system. A poorly designed hapten-carrier conjugate can lead to antibodies that recognize the linker region or parts of the molecule that are common to other derivatives, resulting in high cross-reactivity.[14] For instance, using a carbodiimide crosslinker like EDC to couple the carboxylic acid moiety of the target to primary amines on the carrier protein is a common and effective method.[][13][15] However, this can sometimes generate "neoepitopes" around the linkage site, which may lead to unintended specificities.[14]

Expert Insight: The orientation of the hapten is crucial. To generate antibodies specific to the acetyl group at the N1 position, the hapten should be conjugated to the carrier via a functional group distal to this position, if possible. This presents the acetylated piperidine ring to the immune system as the primary epitope.

A Framework for Assessing Cross-Reactivity

A systematic approach is essential to characterize the cross-reactivity profile of a novel antibody.[16] This involves screening the antibody against a carefully selected panel of structurally related compounds.

Selection of Comparator Molecules

To thoroughly assess the specificity of an antibody against this compound, a panel of potential cross-reactants should be tested. This panel should include:

  • Stereoisomers: (3R)-1-acetylpiperidine-3-carboxylic acid to check for stereospecificity.

  • Core Structure Analogues: (3S)-Piperidine-3-carboxylic acid (the des-acetylated parent structure).

  • Derivatives with Modified Core: Compounds with alterations to the piperidine ring or the carboxylic acid group (e.g., methyl ester).

  • Other Piperidine-Containing Compounds: Structurally similar but unrelated molecules that might be present in the test matrix.

The following diagram outlines a typical workflow for screening and characterizing antibody cross-reactivity:

G cluster_0 Phase 1: Antigen Design & Antibody Generation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Quantitative & Kinetic Analysis A Hapten Synthesis (this compound) B Hapten-Carrier Conjugation (e.g., EDC chemistry to KLH) A->B C Immunization & Hybridoma or Phage Display B->C D Develop Competitive ELISA for Target Analyte C->D F High-Throughput Screening of Antibody Against Analogs D->F E Synthesize/Procure Panel of Structural Analogs E->F G Determine IC50 Values for Positive Hits F->G H Calculate Percent Cross-Reactivity (%) G->H I Surface Plasmon Resonance (SPR) for Binding Kinetics (ka, kd, KD) G->I J Final Characterization Report H->J Specificity Profile I->J Affinity & Kinetic Profile

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Key Experimental Protocols

The cornerstone of cross-reactivity testing is the competitive immunoassay, most commonly the competitive enzyme-linked immunosorbent assay (ELISA).[16] This is complemented by more advanced techniques like Surface Plasmon Resonance (SPR) for detailed kinetic analysis.[17][18]

Competitive ELISA Protocol

This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target analyte. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.[19][20]

Step-by-Step Methodology:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA, ensuring it's different from the immunization carrier to avoid anti-carrier antibodies).[19] Incubate overnight at 4°C.

  • Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.[21]

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[22] Incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the standard (this compound) and each test derivative. Add these solutions to the wells, followed immediately by the addition of a fixed, limited concentration of the primary antibody. Incubate for 1-2 hours at room temperature.[22][23]

  • Washing: Repeat the washing step to remove unbound antibody and analytes.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.[22]

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[23]

Data Analysis: IC50 and Percent Cross-Reactivity

The data obtained from the competitive ELISA is used to generate a dose-response curve for the target analyte and each potential cross-reactant. From these curves, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [16]

A lower IC50 value indicates a higher binding affinity. A high percent cross-reactivity suggests that the antibody binds significantly to that analog.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides valuable endpoint data, SPR offers real-time, label-free analysis of binding kinetics.[17][18][24] This technique measures the association rate (kₐ) and dissociation rate (kₑ) of the antibody-analyte interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).

Conceptual Workflow:

  • Immobilization: The antibody is immobilized on the surface of an SPR sensor chip.

  • Injection: A solution containing the test compound (analyte) is flowed over the chip surface.

  • Association: The binding of the analyte to the immobilized antibody is measured in real-time as an increase in the SPR signal.

  • Dissociation: A buffer is flowed over the chip to measure the dissociation of the analyte from the antibody, observed as a decrease in the signal.

  • Data Analysis: The resulting sensorgram is fitted to a binding model to determine kₐ, kₑ, and Kₑ.[18]

SPR is particularly useful for distinguishing between compounds that may have similar affinities (IC50 values) in an ELISA but possess different kinetic profiles (e.g., one binds and dissociates quickly, while another binds slowly but is very stable).[17]

Comparative Data Analysis (Hypothetical Data)

To illustrate the application of these methods, consider the following hypothetical data for a newly developed monoclonal antibody, "Mab-123," against this compound.

Table 1: Competitive ELISA Cross-Reactivity Data for Mab-123

Compound TestedIC50 (nM)% Cross-ReactivityInterpretation
This compound (Target) 5.2 100% High Affinity
(3R)-1-acetylpiperidine-3-carboxylic acid850.00.6%Highly stereospecific
(3S)-Piperidine-3-carboxylic acid475.01.1%Specific for N-acetyl group
(3S)-1-propionylpiperidine-3-carboxylic acid15.633.3%Some tolerance for larger N-acyl group
Methyl (3S)-1-acetylpiperidine-3-carboxylate> 10,000< 0.05%Carboxylic acid is critical for binding

Table 2: SPR Kinetic Data for Selected Analogs with Mab-123

Compound Testedkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
This compound (Target) 1.5 x 10⁵ 7.5 x 10⁻⁴ 5.0
(3S)-1-propionylpiperidine-3-carboxylic acid1.1 x 10⁵1.8 x 10⁻³16.4

Interpretation of Results:

  • The ELISA data clearly shows that Mab-123 is highly specific for the target analyte. It exhibits minimal cross-reactivity with its stereoisomer (<1%), demonstrating excellent stereospecificity.

  • The high IC50 for the des-acetylated analog confirms that the N-acetyl group is a key part of the epitope recognized by the antibody.

  • The moderate cross-reactivity with the N-propionyl derivative suggests some flexibility in the binding pocket, but with a clear preference for the smaller acetyl group.

  • The SPR data complements the ELISA findings, confirming a high affinity (low nM Kₑ) for the target. It also reveals that the reduced affinity for the N-propionyl analog is primarily due to a faster dissociation rate (higher kₑ), indicating a less stable binding interaction.

Conclusion and Recommendations

The rigorous characterization of antibody specificity is not merely a validation step but a core component of developing a reliable immunoassay.[25][26][27][28] The comparative analysis of binding against a panel of structurally related molecules using both competitive ELISA and SPR provides a comprehensive understanding of an antibody's performance profile.

For researchers developing assays for this compound, the following is recommended:

  • Prioritize Specificity: Select or develop antibodies that demonstrate less than 1-5% cross-reactivity with key metabolites and structural analogs that could be present in the sample matrix.

  • Employ Orthogonal Methods: Use a primary screening method like competitive ELISA for high-throughput analysis and a secondary, more detailed method like SPR to confirm the binding kinetics of key cross-reactants.

  • Context is Key: The acceptable level of cross-reactivity depends on the intended use of the assay. An assay to measure a specific drug molecule must be highly specific, whereas an assay intended to detect a class of related metabolites might benefit from controlled, well-characterized cross-reactivity.[29]

By following the principles and protocols outlined in this guide, researchers can confidently develop and validate highly specific antibodies, ensuring the accuracy and reproducibility of their findings in the critical field of drug development.

References

  • Hapten-Carrier Conjugation . Creative Biolabs. [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops . Taylor & Francis Online. [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics . GenScript. [Link]

  • Immunoassay Methods . NCBI Bookshelf - NIH. [Link]

  • A Practical Guide to Immunoassay Method Validation . PubMed Central. [Link]

  • A Practical Guide to Immunoassay Method Validation . ResearchGate. [Link]

  • Coupling to Carrier Proteins: An Overview . G-Biosciences. [Link]

  • Improving Specificity in your Immunoassay . Surmodics IVD. [Link]

  • Technical Guide for ELISA - Protocols . SeraCare. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism . Drug Hunter. [Link]

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance . CORE. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights . Boster Bio. [Link]

  • Why is Antibody Specificity Testing Important? . Polaris Market Research. [Link]

  • Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome . Frontiers. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance . SpringerLink. [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis . Rapid Novor. [Link]

  • Competitive ELISA Protocol . Creative Diagnostics. [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions . PubMed. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging . ACS Publications. [Link]

  • Competitive ELISA protocol . St John's Laboratory. [Link]

  • Competitive ELISA Protocol . Bio-Rad Antibodies. [Link]

  • Cross-reactivity . Wikipedia. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity . MDPI. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 . PubMed. [Link]

  • Characterizing monoclonal antibody structure by carboxyl group footprinting . PubMed Central. [Link]

Sources

(3S)-1-Acetylpiperidine-3-carboxylic Acid: A Comparative Guide to a Privileged Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of a multitude of pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties and metabolic stability. The introduction of chirality to this six-membered nitrogen-containing heterocycle elevates its significance, allowing for highly specific and nuanced interactions with biological targets. This guide provides an in-depth technical analysis of (3S)-1-acetylpiperidine-3-carboxylic acid, a key chiral building block, and objectively compares its application in the synthesis of high-value therapeutic agents against alternative synthetic strategies.

The Strategic Advantage of the Chiral Piperidine Core

Chirality in drug design is not merely a structural feature; it is a critical determinant of a molecule's efficacy, selectivity, and safety profile. The specific three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity to target proteins. Utilizing an enantiomerically pure building block like this compound can lead to enhanced biological activity and a reduction in off-target effects, which are often associated with the "inactive" enantiomer in a racemic mixture.

This guide will explore the application of this versatile building block in two distinct and therapeutically significant areas: the synthesis of GABA uptake inhibitors for neurological disorders and the development of novel Cathepsin K inhibitors for the treatment of osteoporosis. Through a comparative analysis of synthetic routes and supporting experimental data, we will elucidate the strategic advantages conferred by this particular chiral precursor.

Case Study 1: Synthesis of GABA Uptake Inhibitors - The Tiagabine Story

The anticonvulsant drug Tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor, is a prime example of a pharmaceutical agent whose efficacy is intrinsically linked to the stereochemistry of its piperidine core. The active enantiomer, (R)-Tiagabine, is significantly more potent than its (S)-counterpart. The traditional synthesis of Tiagabine utilizes (R)-nipecotic acid (the de-acetylated form of the topic compound's enantiomer) as the chiral starting material.

Traditional Synthetic Approach: Alkylation of (R)-Nipecotic Acid

The established synthesis involves the N-alkylation of (R)-nipecotic acid with a lipophilic side chain, which is crucial for blood-brain barrier penetration.

Conceptual Workflow:

Caption: Workflow for the traditional synthesis of (R)-Tiagabine.

This method, while effective, relies on the availability of enantiomerically pure (R)-nipecotic acid, which is often produced through the resolution of a racemic mixture, a process that can be inefficient.

Alternative Approach: Asymmetric Hydrogenation

A more recent and elegant approach involves the asymmetric hydrogenation of a prochiral precursor, guvacine, to establish the desired stereocenter.

Conceptual Workflow:

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Compliance

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical process that safeguards laboratory personnel, protects the environment, and ensures regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S)-1-acetylpiperidine-3-carboxylic acid. As a niche piperidine derivative, its specific hazard profile may not be extensively documented. Therefore, this procedure is grounded in a conservative approach, drawing from data on structurally analogous compounds and adhering to fundamental principles of chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Our objective is to empower you, our fellow researchers and scientists, with the knowledge to manage this chemical waste stream confidently and responsibly. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deep-rooted culture of safety.

PART 1: Hazard Assessment & Characterization

Based on these related compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][4] It is a solid powder, which mitigates the risk of vapor inhalation under standard conditions but requires careful handling to avoid generating dust.[1]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Category Precautionary Statement Reference
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[1][3][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3][4] |

Given these potential hazards, under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles .[5][6] It must be treated as a hazardous chemical waste stream.

PART 2: The Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of laboratory chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[7][9] This classification determines specific requirements for storage time limits, labeling, and reporting.[9]

This guide is designed to align with the most stringent of these requirements, ensuring compliance regardless of your facility's generator status. A core principle of RCRA is the "cradle-to-grave" management of hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.

PART 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks identified in Part 1.

  • Eye Protection: Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standard are mandatory.[5]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).[10]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities of this solid in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of generating dust.[5]

Step 2: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it. This waste should be classified as a non-halogenated organic solid waste .

  • Collect Waste: This includes:

    • Unused or expired solid this compound.

    • Spatulas, weigh boats, or filter papers grossly contaminated with the solid.

    • PPE that is heavily contaminated.

  • Avoid Contamination: Do not mix this waste with solvents, aqueous waste, or other incompatible chemical classes.

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be compatible with the waste and in good condition.[11][12]

  • Apply a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:

    • The words "Hazardous Waste" .[7][9]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").[9]

Step 4: Temporary Storage (Satellite Accumulation)

Designated laboratory storage areas, known as Satellite Accumulation Areas (SAAs), are sanctioned by the EPA for the temporary collection of hazardous waste at or near the point of generation.[9][13]

  • Location: The waste container must be stored in a designated SAA, within the line of sight of laboratory personnel.[9]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[1][3]

  • Container Management: The waste container must remain closed at all times except when waste is being added.[11] Do not overfill the container; a maximum of 75% capacity is recommended for solids to prevent spillage.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of the waste.

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator.

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. This ensures the material is transported, treated, and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF) in full compliance with EPA regulations.[14]

PART 4: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove all sources of ignition from the spill area.

  • Contain the Spill: For a minor spill of solid material, carefully sweep it up to avoid generating dust.[1] Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Collect and Dispose: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[5]

  • Decontaminate: Thoroughly wash the spill area with water.[5]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][15]

PART 5: Disposal Decision Workflow

The following diagram outlines the logical workflow for making disposal decisions regarding this compound and its associated materials.

G cluster_0 Disposal Workflow start Waste Generation (this compound) decision2 Is waste pure solid or contaminated material? start->decision2 decision1 Is this an empty, original product container? process1 Triple rinse with a suitable solvent (e.g., water or ethanol). Collect rinsate as hazardous waste. decision1->process1 Yes process3 Place in a designated, labeled hazardous waste container for solid organic waste. decision1->process3 No, contains residue decision2->decision1 Empty Container decision2->process3 Solid/Contaminated Material process2 Deface label. Dispose of container as non-hazardous glass/plastic. process1->process2 process4 Store in Satellite Accumulation Area. Keep container closed. process3->process4 end Contact EHS for Pickup by Licensed Contractor process4->end

Caption: Decision workflow for the disposal of this compound.

References

  • Vertex AI Search. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet - coumarin-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Acetylpiperidine-4-carboxylic acid.
  • Penta chemicals. (2024). Piperidine - Safety Data Sheet.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2025). Safety Data Sheet - N-BOC-Piperidine-4-carboxylic acid.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2010). Safety Data Sheet - 3-Piperidinecarboxylic acid.
  • UK Supplier. (2023). Safety Data Sheet - (R)-N-BOC-Piperidine-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(2-Methylpropyl)piperidine-2-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-1-acetylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (3S)-1-acetylpiperidine-3-carboxylic acid (CAS No. 111479-21-1). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of the protective measures required. By grounding our protocols in the specific chemical properties and potential hazards of this compound, we empower you to work safely and effectively, making informed decisions that protect both you and your research.

Deconstructing the Hazard Profile: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound's hazard profile, derived from available safety data, dictates the necessary layers of protection.

The globally harmonized system (GHS) classifications for this compound are as follows:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological systems. The piperidine backbone, while modified, suggests a need for caution, as the parent compound, piperidine, is known to be toxic and corrosive, causing severe skin burns and eye damage.[2][3][4] Similarly, as a carboxylic acid, it requires specific handling to prevent contact and corrosion.[5] Therefore, our PPE strategy is designed to create an impermeable barrier against these specific routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

The Precautionary Statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our guiding principle.[3][4][6] We will now detail the specifics of this requirement.

Eye and Face Protection: The Non-Negotiable First Line

Due to the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound in any form.[7][8] These provide a 360-degree seal around the eyes, protecting from splashes, powders, and vapors.

  • Enhanced Protection: For tasks with a higher risk of splashing—such as transferring solutions greater than 50 mL or working with the material under pressure—a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To mitigate the H315 "Causes skin irritation" hazard, appropriate gloves are essential.

  • Recommended Material: Nitrile gloves are the standard for handling most laboratory chemicals, including carboxylic acids, offering good chemical resistance and dexterity.[9][10]

  • Protocol: Always double-check gloves for any signs of degradation or punctures before use.[2] When working with concentrated solutions or for prolonged periods, consider double-gloving. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water after any handling procedure.[11]

Body Protection: Shielding Against Incidental Contact

A standard cotton lab coat is the minimum requirement for body protection. However, for procedures involving larger quantities where splashes are possible, an impervious or chemically resistant apron should be worn over the lab coat. All protective clothing should be removed immediately if it becomes contaminated.

Respiratory Protection: Addressing Inhalation Risks

The H335 "May cause respiratory irritation" warning is particularly relevant when handling the solid, powdered form of this compound.

  • Primary Control: All handling of this compound that could generate dust or vapors must be performed within a certified chemical fume hood.[12][13] This is the primary engineering control to minimize respiratory exposure.

  • Secondary Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust (e.g., during a spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for controlling nuisance dusts, but for any potential vapor exposure or higher concentrations, a half-mask or full-face respirator with organic vapor/acid gas cartridges is necessary.[7][9]

Operational Plans: From Preparation to Disposal

A self-validating safety system integrates PPE protocols directly into the workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow start Start: Prepare to Handle This compound assess_task Assess Task - Solid or Liquid? - Quantity? - Potential for Dust/Splash? start->assess_task weigh_solid Weighing Solid (<1g) or Preparing Dilute Solution (<50mL) assess_task->weigh_solid Low Risk large_scale Transferring Concentrated Solution or Handling Large Quantity (>50mL) assess_task->large_scale High Risk min_ppe Minimum PPE - Lab Coat - Nitrile Gloves - Chemical Splash Goggles check_hood Work in Chemical Fume Hood? min_ppe->check_hood no_hood No Fume Hood or Spill Cleanup check_hood->no_hood No proceed Proceed with Task check_hood->proceed Yes weigh_solid->min_ppe large_scale->min_ppe add_faceshield Add Face Shield large_scale->add_faceshield add_apron Add Chemical-Resistant Apron large_scale->add_apron add_faceshield->proceed add_apron->proceed add_respirator Add NIOSH-Approved Respirator (N95 for dust, or with OV/AG cartridges) no_hood->add_respirator add_respirator->proceed

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.